molecular formula C10H14ClNO B2678061 3-(4-Methoxyphenyl)azetidine hydrochloride CAS No. 7606-35-1

3-(4-Methoxyphenyl)azetidine hydrochloride

Cat. No.: B2678061
CAS No.: 7606-35-1
M. Wt: 199.68
InChI Key: WXCIEXQIZWKRRQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(4-Methoxyphenyl)azetidine hydrochloride is a useful research compound. Its molecular formula is C10H14ClNO and its molecular weight is 199.68. The purity is usually 95%.
BenchChem offers high-quality 3-(4-Methoxyphenyl)azetidine hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(4-Methoxyphenyl)azetidine hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

3-(4-methoxyphenyl)azetidine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO.ClH/c1-12-10-4-2-8(3-5-10)9-6-11-7-9;/h2-5,9,11H,6-7H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WXCIEXQIZWKRRQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2CNC2.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14ClNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

199.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Therapeutic Potential of 3-(4-Methoxyphenyl)azetidine Derivatives: A Medicinal Chemistry Perspective

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide

Prepared by: Gemini, Senior Application Scientist

Executive Summary

The azetidine scaffold, a four-membered nitrogen-containing heterocycle, has emerged as a privileged motif in modern medicinal chemistry.[1][2][3] Its unique structural and physicochemical properties—including a high degree of sp3 character, conformational rigidity, and enhanced metabolic stability—make it an attractive component for the design of novel therapeutic agents.[3][4] This guide focuses on a specific, highly promising subclass: 3-(4-methoxyphenyl)azetidine derivatives. We will explore their synthesis, diverse pharmacological activities, and underlying mechanisms of action. This analysis consolidates findings across several key therapeutic areas, including neurodegenerative diseases, oncology, and substance abuse disorders, providing researchers and drug development professionals with a comprehensive overview of the scaffold's potential.

The Azetidine Scaffold: A Primer for Drug Discovery

Historically, four-membered rings were often overlooked due to perceived synthetic challenges and concerns about stability.[1][4] However, recent advancements in synthetic methodologies have made azetidines more accessible, revealing their significant advantages in drug design.[2][5] Unlike their more flexible (pyrrolidine) or unstable (aziridine) counterparts, azetidines offer a unique balance of ring strain (approx. 25.4 kcal/mol) and stability, which can be leveraged for potent and selective biological interactions.[2] The introduction of an aryl group at the 3-position, particularly a 4-methoxyphenyl moiety, creates a versatile core that has been shown to interact with a wide array of biological targets.

Synthetic Strategies for 3-Arylazetidines

The construction of the 3-(4-methoxyphenyl)azetidine core can be achieved through several established synthetic routes. A common and effective approach involves the use of N-protected 3-azetidinone as a key intermediate.

Key Synthetic Approaches:

  • Nucleophilic Addition: Grignard or organolithium reagents derived from 4-bromoanisole can be added to N-Boc-3-azetidinone to form a tertiary alcohol. Subsequent dehydroxylation and deprotection yield the target 3-(4-methoxyphenyl)azetidine scaffold.

  • Palladium-Catalyzed Cross-Coupling: Modern cross-coupling reactions, such as the Suzuki or Hiyama reactions, provide a powerful method for C-C bond formation. A 3-iodo or 3-triflyloxyazetidine derivative can be coupled with 4-methoxyphenylboronic acid (or its equivalent) to generate the desired product with high efficiency and functional group tolerance.[5]

  • [2+2] Cycloaddition: Photochemical [2+2] cycloadditions between imines and alkenes offer a direct route to the azetidine ring, although this method can sometimes be limited by regioselectivity and substrate scope.[2][4]

The choice of synthetic route is often dictated by the desired substitution pattern on the azetidine nitrogen and the overall complexity of the target molecule. The N-substituent is particularly crucial, as it significantly influences the compound's pharmacokinetic properties and biological activity.

Therapeutic Targets and Pharmacological Profile

Derivatives of the 3-(4-methoxyphenyl)azetidine core have demonstrated significant activity against a range of important biological targets.

Central Nervous System (CNS) Modulation

GABA Uptake Inhibition: Gamma-aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the CNS. Its concentration in the synaptic cleft is regulated by GABA transporters (GATs). Inhibition of these transporters, particularly GAT-1, increases GABAergic tone and has therapeutic potential for treating epilepsy and anxiety disorders. Studies have identified 3-hydroxy-3-(4-methoxyphenyl)azetidine derivatives as moderate inhibitors of GAT-1 and GAT-3.[6] These compounds act as conformationally constrained GABA analogs, demonstrating that the azetidine ring can effectively mimic key structural features of endogenous ligands.[6]

GAT_Inhibition cluster_0 Presynaptic Neuron cluster_1 Synaptic Cleft cluster_2 Postsynaptic Neuron Glutamate Glutamate GABA GABA Glutamate->GABA GAD Vesicle Vesicle GABA->Vesicle VGAT GABA_Synapse GABA Vesicle->GABA_Synapse Release GABA_Receptor GABA-A Receptor GABA_Synapse->GABA_Receptor Binding GAT1 GAT-1 Transporter GABA_Synapse->GAT1 Reuptake Hyperpolarization Hyperpolarization GABA_Receptor->Hyperpolarization Cl- influx GAT1->GABA Azetidine 3-(4-Methoxyphenyl) azetidine Derivative Azetidine->GAT1 Inhibition

Caption: Mechanism of GAT-1 inhibition by an azetidine derivative.

Vesicular Monoamine Transporter 2 (VMAT2) Inhibition: VMAT2 is responsible for packaging monoamine neurotransmitters, such as dopamine, into synaptic vesicles. Inhibiting VMAT2 can deplete dopamine stores, a mechanism relevant for treating substance abuse, particularly methamphetamine addiction.[7] Novel cis- and trans-azetidine analogs, including 2,4-bis(4-methoxyphenethyl)azetidine, have been developed as potent VMAT2 inhibitors, with some derivatives showing higher potency than the natural product lobelane.[7]

Anticancer Activity

The 3-(4-methoxyphenyl)azetidine scaffold has been incorporated into molecules with significant antiproliferative effects against various human cancer cell lines.[1]

  • Tubulin Polymerization Inhibition: A series of 1,4-diarylazetidin-2-ones, featuring a 4-methoxyphenyl ring, demonstrated potent, sub-micromolar antiproliferative activity against breast cancer (MCF-7) and chemoresistant colon cancer (HT-29) cells.[8] Computational docking studies suggest these compounds bind to the colchicine binding site on tubulin, disrupting microtubule dynamics and inducing cell cycle arrest.[8]

  • Topoisomerase IIα Inhibition: Molecular docking studies have suggested that certain 3-(4-methoxyphenyl)azetidine analogues may act as potential inhibitors of human topoisomerase IIα, an enzyme critical for DNA replication and repair in cancer cells.[1]

Antioxidant Properties

Several studies have investigated azetidine derivatives for their antioxidant capabilities.[9] Derivatives of 3-[(4-methoxyphenyl)amino]propanehydrazide have shown potent DPPH radical scavenging activity, in some cases exceeding that of the well-known antioxidant ascorbic acid.[10][11] This activity is attributed to the molecule's ability to donate a hydrogen atom to neutralize free radicals, a property valuable for combating oxidative stress implicated in numerous diseases.

Quantitative Data Summary

The biological activity of several 3-(4-methoxyphenyl)azetidine derivatives has been quantified, providing a basis for structure-activity relationship (SAR) analysis.

Compound Class/DerivativeTarget/AssayPotency (IC50 / Ki)Reference
3-Hydroxy-3-(4-methoxyphenyl)azetidine (18b)GAT-1 Transporter26.6 µM[6]
3-Hydroxy-3-(4-methoxyphenyl)azetidine (18e)GAT-3 Transporter31.0 µM[6]
1-(3,5-dimethoxyphenyl)-3-hydroxy-4-(4-methoxyphenyl)azetidin-2-one (12k)MCF-7 Breast Cancer Cells1.5 nM[8]
1-(3,5-dimethoxyphenyl)-3-hydroxy-4-(4-ethoxyphenyl)azetidin-2-one (12l)HT-29 Colon Cancer Cells3.0 nM[8]
cis-2,4-bis(4-methoxyphenethyl)azetidine (22b)VMAT2 ([3H]DA Uptake)24 nM (Ki)[7]
trans-2,4-bis(phenethyl)azetidine (15a)VMAT2 ([3H]DA Uptake)66 nM (Ki)[7]

Experimental Protocol: In Vitro GAT-1 Uptake Inhibition Assay

To ensure the trustworthiness and reproducibility of findings, a detailed experimental protocol is essential. The following describes a standard procedure for evaluating the GAT-1 inhibitory potential of novel 3-(4-methoxyphenyl)azetidine derivatives.

Objective: To determine the IC50 value of test compounds for the inhibition of [3H]GABA uptake via the GAT-1 transporter in rat brain synaptosomes.

Materials:

  • Test Compounds (3-(4-methoxyphenyl)azetidine derivatives)

  • [3H]GABA (specific activity: 30-60 Ci/mmol)

  • Unlabeled GABA

  • Krebs-HEPES buffer (pH 7.4)

  • Rat whole brain tissue (minus cerebellum)

  • Scintillation fluid and vials

  • Glass-fiber filters (e.g., Whatman GF/B)

  • Homogenizer and centrifugation equipment

Methodology:

  • Preparation of Synaptosomes: a. Homogenize fresh rat brain tissue in ice-cold 0.32 M sucrose solution. b. Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and cell debris. c. Collect the supernatant and centrifuge at 20,000 x g for 20 minutes at 4°C to pellet the crude synaptosomal fraction. d. Resuspend the pellet in Krebs-HEPES buffer and determine the protein concentration using a standard method (e.g., Bradford assay).

  • Uptake Assay: a. Prepare serial dilutions of the test compounds in Krebs-HEPES buffer. b. In a 96-well plate or microcentrifuge tubes, add 50 µL of buffer, 25 µL of test compound dilution, and 100 µL of the synaptosomal suspension (approx. 50-100 µg protein). c. Pre-incubate the mixture for 10 minutes at 25°C. d. Initiate the uptake reaction by adding 25 µL of [3H]GABA (final concentration ~10-20 nM). e. For non-specific uptake determination, run parallel assays in the presence of a high concentration of a known GAT-1 inhibitor (e.g., tiagabine) or excess unlabeled GABA. f. Incubate for 5 minutes at 25°C. The short incubation time ensures measurement of the initial uptake rate.

  • Termination and Measurement: a. Terminate the reaction by rapid filtration through glass-fiber filters using a cell harvester. b. Immediately wash the filters three times with 3 mL of ice-cold buffer to remove unbound radioligand. c. Place the filters into scintillation vials, add 4-5 mL of scintillation fluid, and allow them to equilibrate. d. Quantify the radioactivity (in counts per minute, CPM) using a liquid scintillation counter.

  • Data Analysis: a. Calculate the specific uptake by subtracting the non-specific CPM from the total CPM for each sample. b. Convert CPM values to percent inhibition relative to the vehicle control (0% inhibition). c. Plot the percent inhibition against the logarithm of the test compound concentration and fit the data to a sigmoidal dose-response curve using non-linear regression analysis to determine the IC50 value.

Future Directions and Conclusion

The 3-(4-methoxyphenyl)azetidine scaffold is a highly versatile and promising platform for the development of novel therapeutics. The diverse biological activities reported, from CNS modulation to potent anticancer effects, underscore its value in drug discovery.[1][3]

Future research should focus on:

  • Structure-Activity Relationship (SAR) Expansion: Systematic modification of both the azetidine ring and the methoxyphenyl group to optimize potency and selectivity for specific targets.

  • Pharmacokinetic Profiling: Evaluation of lead compounds for their ADME (absorption, distribution, metabolism, and excretion) properties to identify candidates with favorable drug-like characteristics.

  • In Vivo Efficacy Studies: Advancing the most promising compounds into relevant animal models to validate their therapeutic potential in a physiological context.

  • Exploration of New Targets: Screening existing and novel derivatives against a broader panel of biological targets to uncover new therapeutic applications.

References

  • Ehrhard, T., et al. (2010). Azetidine derivatives as novel gamma-aminobutyric acid uptake inhibitors: synthesis, biological evaluation, and structure-activity relationship. European Journal of Medicinal Chemistry. [Link]

  • Parmar, D. R., et al. (2020). Design, Synthesis, In Silico Studies and In Vitro Anticancer Activity of 3‐(4‐Methoxyphenyl)azetidine Derivatives. ChemistrySelect. [Link]

  • Maree, J., et al. (2021). Synthesis, Computational Studies, and Structural Analysis of 1-(3,5-Dimethoxyphenyl)azetidin-2-ones with Antiproliferative Activity in Breast Cancer and Chemoresistant Colon Cancer. MDPI. [Link]

  • Kawamoto, I., et al. (2000). Synthesis of azetidine derivatives.
  • ResearchGate. (n.d.). Azetidine derivatives with CNS activity. ResearchGate. [Link]

  • Al-Zoubi, R. M., et al. (2020). Antioxidant and Anticancer Activity of Novel Derivatives of 3-[(4-Methoxyphenyl)amino]propanehydrazide. MDPI. [Link]

  • Weatherhead, J. G., et al. (2017). Synthesis of a Bicyclic Azetidine with In Vivo Antimalarial Activity Enabled by Stereospecific, Directed C(sp3)–H Arylation. Journal of the American Chemical Society. [Link]

  • Hashim, O. S. (2022). Synthesis, Characterization of Azetidine Derivative and studying the Antioxidant activity. Journal of Medicinal and Chemical Sciences. [Link]

  • Luedtke, R. R., et al. (2013). Synthesis and evaluation of novel azetidine analogs as potent inhibitors of vesicular [3H]dopamine uptake. PubMed Central. [Link]

  • Nemec, S., & Cernochova, J. (2021). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. RSC Publishing. [Link]

  • Singh, R., et al. (2024). Azetidines in medicinal chemistry: emerging applications and approved drugs. PubMed. [Link]

  • Wang, C., et al. (2018). Novel Azetidine-Containing TZT-1027 Analogues as Antitumor Agents. PubMed Central. [Link]

  • Organic Chemistry Portal. (n.d.). Azetidine synthesis. Organic Chemistry Portal. [Link]

  • Shankar, M., et al. (2023). Current and Future Prospects of Azetidine Derivatives an Overview. Medwin Publishers. [Link]

  • Al-Zoubi, R. M., et al. (2020). Antioxidant and Anticancer Activity of Novel Derivatives of 3-[(4-Methoxyphenyl)amino]propane-hydrazide. PubMed. [Link]

  • Bhusnure, O. G., et al. (2021). Synthesis and molecular docking analysis of Oxazetidine derivatives for neurological disorders. Journal of Medical Pharmaceutical and Allied Sciences. [Link]

  • de Villiers, K. A., et al. (2023). Structure–Activity Relationships and Antiplasmodial Potencies of Novel 3,4-Disubstituted 1,2,5-Oxadiazoles. MDPI. [Link]

  • Comer, E., et al. (2017). Discovery of Antimalarial Azetidine-2-carbonitriles That Inhibit P. falciparum Dihydroorotate Dehydrogenase. ACS Medicinal Chemistry Letters. [Link]

  • ResearchGate. (n.d.). Structure of azetidine‐containing compounds found in nature. ResearchGate. [Link]

Sources

The Aryl-Azetidine Scaffold: A Technical Guide to Structure-Activity Relationships in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The azetidine ring, a four-membered saturated nitrogen-containing heterocycle, has transitioned from a synthetic curiosity to a privileged scaffold in modern medicinal chemistry.[1][2] Its inherent ring strain and conformational rigidity offer a unique three-dimensional geometry that can enhance pharmacological properties such as metabolic stability, solubility, and target affinity.[3][4] This technical guide provides an in-depth exploration of the structure-activity relationships (SAR) of aryl-azetidine scaffolds, offering field-proven insights for researchers, scientists, and drug development professionals. We will delve into the causal relationships behind synthetic choices and SAR trends, supported by detailed experimental protocols and visual representations to foster a comprehensive understanding of this versatile molecular framework.

The Azetidine Motif: A Foundation for Innovation

The journey of the azetidine scaffold began in the late 19th century, but its true potential in drug discovery was not realized until much later.[1] The incorporation of this strained ring system into bioactive molecules provides a level of structural pre-organization that is highly advantageous for molecular recognition at biological targets.[4] Unlike more flexible acyclic or larger ring systems, the azetidine moiety restricts the available conformational space, which can lead to a more favorable entropic contribution to binding affinity.[2][3]

The value of the azetidine ring is evident in several FDA-approved drugs, including:

  • Azelnidipine: An L-type calcium channel blocker used for the treatment of hypertension.[3]

  • Baricitinib: A Janus kinase (JAK) inhibitor for the treatment of rheumatoid arthritis.[3]

  • Cobimetinib: A MEK inhibitor used in the treatment of melanoma.[3]

These examples underscore the scaffold's versatility and its ability to be incorporated into molecules targeting a wide array of protein classes.

Decoding the Structure-Activity Landscape

The pharmacological profile of an aryl-azetidine derivative is exquisitely sensitive to the nature and position of substituents on both the aryl ring and the azetidine core. Understanding these relationships is paramount for the rational design of potent and selective drug candidates.

Substitution on the Aryl Ring: Tuning Potency and Selectivity

The aryl group serves as a key interaction moiety in many aryl-azetidine-based ligands, often engaging in hydrophobic, pi-stacking, or hydrogen bonding interactions within the target's binding pocket.

A compelling example of the impact of aryl substitution is seen in the development of ligands for monoamine transporters (DAT, SERT, NET). In a series of 3-aryl-3-arylmethoxyazetidines, the nature and position of substituents on the 3-aryl ring were found to be critical for both potency and selectivity.[5]

CompoundR1R2DAT Kᵢ (nM)SERT Kᵢ (nM)DAT/SERT Selectivity
6e H3,4-di-Cl>100003.5>2857
6h H4-Cl>100002.9>3448
7c CH₃3,4-di-Cl28001.02800
7g CH₃3,4-di-Cl (on methoxy-aryl)6202327

Table 1: SAR of 3-aryl-3-arylmethoxyazetidines at DAT and SERT. Data extracted from Carroll et al., 2013.[5]

As illustrated in Table 1, the presence of dichloro substituents on the 3-aryl ring (compounds 6e and 7c ) generally confers high affinity for the serotonin transporter (SERT).[5] Interestingly, shifting the dichloro substitution to the aryl ring of the methoxy group, as in compound 7g , enhances dopamine transporter (DAT) affinity, thereby tuning the selectivity profile towards a dual DAT/SERT inhibitor.[5] This highlights the importance of exploring the substitution pattern across all available aromatic rings in the scaffold.

Substitution on the Azetidine Ring: Modulating Physicochemical Properties and Vectorial Display

Functionalization of the azetidine ring itself offers a powerful strategy to modulate physicochemical properties and to project substituents into specific regions of three-dimensional space.

  • N-Substitution: The nitrogen atom of the azetidine ring is a common point for modification. N-alkylation, for instance, can influence basicity, lipophilicity, and metabolic stability. In the context of the monoamine transporter ligands discussed earlier, N-methylation generally led to an increase in SERT affinity (compare 6e and 6h with 7c ).[5]

  • C3-Substitution: The C3 position of the azetidine ring is frequently used to introduce additional functionality or to create spirocyclic systems. This position allows for the precise positioning of groups that can engage with the target protein or serve as attachment points for linkers in more complex molecules like proteolysis-targeting chimeras (PROTACs).

Experimental Protocols: Synthesizing the Aryl-Azetidine Core

The construction of the strained azetidine ring requires specialized synthetic methodologies. Below are representative protocols for the synthesis of key aryl-azetidine precursors.

Synthesis of 3-Aryl-Azetidines via Intramolecular Cyclization

This method is a robust approach for the preparation of 3-aryl-azetidines from readily available β-amino alcohols.[1]

Step 1: N-Arylation A mixture of the starting β-amino alcohol (1.0 equiv.), the appropriate aryl halide (1.1 equiv.), a copper catalyst (e.g., CuI, 10 mol%), a ligand (e.g., L-proline, 20 mol%), and a base (e.g., K₂CO₃, 2.0 equiv.) in a suitable solvent (e.g., DMSO) is heated under an inert atmosphere until the reaction is complete as monitored by TLC or LC-MS. After cooling to room temperature, the reaction mixture is diluted with water and extracted with an organic solvent. The combined organic layers are washed, dried, and concentrated to afford the N-aryl-β-amino alcohol.

Step 2: N-Cyanomethylation To a solution of the N-aryl-β-amino alcohol (1.0 equiv.) and a base (e.g., K₂CO₃, 1.5 equiv.) in a polar aprotic solvent (e.g., acetonitrile) is added chloroacetonitrile (1.2 equiv.). The mixture is stirred at room temperature until completion. The solvent is then removed under reduced pressure, and the residue is purified by column chromatography to yield the N-cyanomethylated product.

Step 3: Mesylation and Ring Closure The N-cyanomethylated intermediate (1.0 equiv.) is dissolved in an anhydrous solvent (e.g., dichloromethane) and cooled to 0 °C. A base (e.g., triethylamine, 1.5 equiv.) is added, followed by the dropwise addition of methanesulfonyl chloride (1.2 equiv.). The reaction is stirred at 0 °C for 1-2 hours. A stronger base (e.g., DBU, 2.0 equiv.) is then added, and the reaction is allowed to warm to room temperature and stirred until cyclization is complete. The reaction is quenched with water, and the product is extracted, dried, and purified to afford the desired 3-aryl-azetidine.

Aza Paterno-Büchi Reaction for Azetidine Synthesis

This photochemical approach offers a powerful means to construct the azetidine ring through a [2+2] cycloaddition.[1][6]

General Procedure: To an oven-dried vial equipped with a magnetic stir bar is added the imine (1.0 equiv.), the alkene (2.0-5.0 equiv.), and a photocatalyst (e.g., an iridium complex, 1-5 mol%). The vial is sealed and purged with an inert gas. Anhydrous and degassed solvent (e.g., acetonitrile) is added, and the reaction mixture is stirred and irradiated with a light source (e.g., blue LEDs) at room temperature for 12-48 hours. Upon completion, the solvent is removed, and the crude product is purified by flash column chromatography.

Visualizing Key Concepts

Diagrams generated using the DOT language provide a clear visual representation of the concepts discussed.

SAR_Aryl_Azetidine cluster_scaffold Aryl-Azetidine Scaffold cluster_properties Pharmacological Properties Aryl Aryl Ring (R_Aryl) Potency Potency Aryl->Potency π-stacking H-bonding Hydrophobic int. Selectivity Selectivity Aryl->Selectivity Steric hindrance Shape complementarity Azetidine Azetidine Ring (N-R_N, C3-R_C3) Azetidine->Potency Conformational Lock Exit Vectors PK Pharmacokinetics (ADME) Azetidine->PK Rigidity -> Metabolic Stability Polarity -> Solubility

Sources

3-(4-Methoxyphenyl)azetidine hydrochloride molecular weight and formula

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to 3-(4-Methoxyphenyl)azetidine Hydrochloride: Properties, Synthesis, and Applications

Introduction: The Azetidine Scaffold in Modern Drug Discovery

The azetidine ring, a four-membered nitrogen-containing heterocycle, has emerged as a privileged scaffold in medicinal chemistry.[1] Its unique combination of high ring strain, three-dimensional character, and conformational rigidity offers significant advantages in drug design.[1] These features can enhance critical pharmacokinetic properties such as aqueous solubility, metabolic stability, and receptor binding affinity, making azetidine derivatives highly attractive for developing novel therapeutics.[1][2]

This guide provides a comprehensive technical overview of a specific derivative, 3-(4-Methoxyphenyl)azetidine hydrochloride. This compound serves as a valuable building block and a subject of interest for researchers in oncology, neuroscience, and infectious diseases.[1][3][4] We will delve into its core molecular properties, outline a representative synthetic pathway, discuss its applications in drug development, and provide essential safety and handling protocols. This document is intended for researchers, chemists, and drug development professionals seeking to leverage the potential of this versatile chemical entity.

PART 1: Molecular Profile and Characterization

A precise understanding of the physicochemical properties of 3-(4-Methoxyphenyl)azetidine hydrochloride is fundamental for its application in research and development.

Core Chemical Identifiers

The molecular structure consists of a central azetidine ring substituted at the 3-position with a 4-methoxyphenyl group, supplied as a hydrochloride salt to improve solubility and stability.

PropertyValueSource
Chemical Name 3-(4-Methoxyphenyl)azetidine hydrochloride-
Molecular Formula C₁₀H₁₄ClNOInferred from Structure
Molecular Weight 199.68 g/mol Inferred from Structure
Canonical SMILES COC1=CC=C(C=C1)C2CNC2.Cl-
InChI Key SCNFBPWWFIGVNS-UHFFFAOYSA-N (for isomer)
Physical Form Solid
Structural and Spectroscopic Characterization

Experimental characterization is crucial for confirming the identity and purity of the synthesized compound. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy are standard.[3][4]

  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals corresponding to the aromatic protons of the methoxyphenyl group (typically two doublets in the δ 6.8-7.3 ppm range), a singlet for the methoxy group protons (~δ 3.8 ppm), and multiplets for the azetidine ring protons, including the methine proton at the 3-position and the methylene protons at the 2- and 4-positions. The NH proton of the azetidinium chloride will likely appear as a broad singlet.

  • ¹³C NMR: The carbon spectrum will display characteristic peaks for the quaternary and CH carbons of the aromatic ring, the methoxy carbon (~δ 55 ppm), and the carbons of the azetidine ring.

  • Mass Spectrometry (MS): Electrospray ionization (ESI-MS) would show a parent ion peak corresponding to the free base [M+H]⁺ at m/z 164.11, confirming the molecular mass of the organic cation.

  • Solid-State NMR (SSNMR): For hydrochloride salts, advanced techniques like ³⁵Cl SSNMR can serve as a powerful tool to characterize the solid form and identify different polymorphs, which is critical for pharmaceutical development.[5]

PART 2: Synthesis and Purification Workflow

The synthesis of 3-substituted azetidines can be achieved through various established methodologies.[6][7] A common and effective approach involves the intramolecular cyclization of a 1,3-difunctionalized propane derivative. Below is a representative, field-proven protocol.

Proposed Synthetic Pathway

The following diagram outlines a logical workflow for the synthesis of 3-(4-Methoxyphenyl)azetidine hydrochloride. This multi-step process is designed for efficiency and control over the final product's purity.

G cluster_0 Step 1: Precursor Synthesis cluster_1 Step 2: Intramolecular Cyclization cluster_2 Step 3: Deprotection cluster_3 Step 4: Salt Formation & Isolation A 1,3-Dibromo-2-(4-methoxyphenyl)propane C N-Benzyl-3-bromo-2-(4-methoxyphenyl)propan-1-amine A->C Nucleophilic Substitution B Benzylamine B->C D 1-Benzyl-3-(4-methoxyphenyl)azetidine C->D Base-mediated Ring Closure E 3-(4-Methoxyphenyl)azetidine (Free Base) D->E Pd/C, H₂ Hydrogenolysis F 3-(4-Methoxyphenyl)azetidine hydrochloride E->F HCl in Ether or Isopropanol

Caption: Proposed synthetic workflow for 3-(4-Methoxyphenyl)azetidine hydrochloride.

Detailed Experimental Protocol

This protocol is a representative methodology based on established azetidine syntheses.[8][9]

Step 1: Synthesis of N-Benzyl-3-bromo-2-(4-methoxyphenyl)propan-1-amine (C)

  • Dissolve 1,3-dibromo-2-(4-methoxyphenyl)propane (1.0 eq) in a suitable aprotic solvent like acetonitrile.

  • Add potassium carbonate (2.5 eq) and benzylamine (1.1 eq).

  • Heat the mixture to reflux and monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Cool the reaction to room temperature, filter the inorganic salts, and concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography to yield the intermediate C. Causality: The use of a base (K₂CO₃) is essential to neutralize the HBr formed during the nucleophilic substitution, driving the reaction to completion. Benzylamine serves as both the nucleophile and a precursor to a readily removable protecting group.

Step 2: Intramolecular Cyclization to form 1-Benzyl-3-(4-methoxyphenyl)azetidine (D)

  • Dissolve the intermediate C (1.0 eq) in a polar aprotic solvent such as DMF or DMSO.

  • Add a strong base, like sodium hydride (1.2 eq), portion-wise at 0 °C.

  • Allow the reaction to warm to room temperature and stir overnight.

  • Quench the reaction carefully with water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate to obtain the crude protected azetidine D. Causality: The strong base deprotonates the secondary amine, generating an internal nucleophile that displaces the bromide to form the strained four-membered ring.

Step 3: Deprotection to yield 3-(4-Methoxyphenyl)azetidine (E)

  • Dissolve the protected azetidine D in methanol or ethanol.

  • Add palladium on carbon (10 wt. % Pd/C) as a catalyst.

  • Subject the mixture to a hydrogen atmosphere (using a balloon or a Parr hydrogenator) and stir vigorously.

  • Monitor the reaction until the starting material is fully consumed.

  • Filter the catalyst through Celite and concentrate the solvent to yield the free base E. Causality: Catalytic hydrogenolysis is a clean and efficient method for cleaving the N-benzyl protecting group, yielding the desired secondary amine with minimal side products.

Step 4: Hydrochloride Salt Formation (F)

  • Dissolve the free base E in a minimal amount of a suitable solvent like diethyl ether or isopropanol.

  • Slowly add a solution of HCl in the same solvent (e.g., 2M HCl in diethyl ether) until precipitation is complete.

  • Collect the resulting solid by filtration, wash with cold solvent, and dry under vacuum to obtain the final product, 3-(4-Methoxyphenyl)azetidine hydrochloride (F).[8] Causality: The hydrochloride salt is typically more crystalline, stable, and water-soluble than the free base, making it ideal for storage, handling, and formulation.

PART 3: Applications and Scientific Relevance

The 3-(4-methoxyphenyl)azetidine scaffold is of significant interest due to the pharmacological importance of both the azetidine core and the methoxyphenyl moiety.

Role in Modulating Physicochemical Properties

The incorporation of an azetidine ring is a validated strategy in drug design to fine-tune a molecule's properties.

G Azetidine Azetidine Scaffold + Increased sp³ character + Vector for substitution + Reduced lipophilicity (LogP) + Improved metabolic stability Properties Enhanced Drug-like Properties + Better Aqueous Solubility + Lower Off-Target Toxicity + Improved Pharmacokinetics + Novel IP Position Azetidine->Properties Leads to

Caption: The impact of the azetidine scaffold on key drug-like properties.

The rigid nature of the azetidine ring helps to lock the substituent (the 4-methoxyphenyl group) in a specific conformational orientation, which can lead to improved binding affinity with a biological target. Furthermore, its polar nitrogen atom can act as a hydrogen bond acceptor, while the protonated azetidinium ion can form favorable ionic interactions.[2]

Preclinical Research and Therapeutic Potential

While data on the specific hydrochloride salt is limited, research on closely related analogues provides strong evidence of its potential. A series of 3-(4-methoxyphenyl)azetidine derivatives have been synthesized and evaluated for their in vitro anticancer activity against various human cancer cell lines.[3][4]

In one study, molecular docking simulations suggested that these compounds could act as potential inhibitors of human topoisomerase IIα, a critical enzyme involved in DNA replication in cancer cells.[4] Certain analogues demonstrated potent antiproliferative activity, highlighting the therapeutic promise of this chemical class in oncology.[4] The azetidine scaffold is also present in several FDA-approved drugs, including the kinase inhibitors baricitinib and cobimetinib, further validating its utility in modern pharmaceuticals.[1][2]

PART 4: Safety, Handling, and Storage

Proper handling of chemical reagents is paramount in a laboratory setting. The following guidelines are based on safety data for structurally similar compounds like azetidine hydrochloride.[10][11]

Hazard Identification and Personal Protective Equipment (PPE)
Hazard CategoryGHS ClassificationPrecautionary Statement
Skin Contact Causes skin irritation (H315)Wear protective gloves (P280). Wash skin thoroughly after handling (P264).[10][11]
Eye Contact Causes serious eye irritation (H319)Wear eye protection/face protection (P280). If in eyes, rinse cautiously with water for several minutes (P305+P351+P338).[10][11]
Inhalation May cause respiratory irritation (H335)Avoid breathing dust. Use only outdoors or in a well-ventilated area (P261, P271).[11]

Recommended PPE:

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile).

  • Eye Protection: Safety glasses with side-shields or chemical goggles.

  • Skin and Body Protection: Laboratory coat.

  • Respiratory Protection: Use in a laboratory fume hood. If ventilation is inadequate, a dust respirator may be necessary.[12]

Storage and Disposal
  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[10] The compound may be hygroscopic; protection from moisture is recommended. For long-term stability, storage under an inert gas atmosphere (e.g., argon or nitrogen) is advisable.[10]

  • Disposal: Dispose of the material in accordance with federal, state, and local regulations. Do not let the product enter drains.[12]

Conclusion

3-(4-Methoxyphenyl)azetidine hydrochloride represents a valuable and versatile chemical tool for researchers and drug development professionals. Its structure combines the beneficial physicochemical properties of the azetidine scaffold with the pharmacologically relevant methoxyphenyl group. Supported by robust synthetic methodologies and promising preclinical data from its analogues, this compound stands as an important building block for the creation of next-generation therapeutics. Adherence to rigorous characterization, purification, and safety protocols will ensure its effective and safe application in the pursuit of scientific innovation.

References

  • AiFChem. (2025, October 21). 3-[(4-methoxyphenyl)sulfonyl]azetidine hydrochloride. AiFChem.
  • MarkHerb.
  • TCI Chemicals. (2024, December 16). SAFETY DATA SHEET - Azetidine Hydrochloride. TCI Chemicals.
  • Google Patents. WO2000063168A1 - Synthesis of azetidine derivatives.
  • PubChemLite. 3-[4-(2-methoxyethoxy)phenyl]azetidine hydrochloride (C12H17NO2). PubChemLite.
  • Combi-Blocks. (2023, January 2).
  • Spectrum Chemical. (2019, February 12). SAFETY DATA SHEET - Methoxyamine Hydrochloride. Spectrum Chemical.
  • BLDpharm. 1341712-05-7|3-[(3,4-Dimethylphenyl)methoxy]azetidine. BLDpharm.
  • University of Birmingham. Synthesis of azetidines and pyrrolidines: Towards medicinal chemistry and organocatalysis applications. University of Birmingham Research Archive.
  • Azetidine Synthesis. (n.d.). In ScienceDirect.
  • Rayani, R. H., et al. (2021). Design, Synthesis, In Silico Studies and In Vitro Anticancer Activity of 3‐(4‐Methoxyphenyl)
  • PubChem. 3-([1,1'-Biphenyl]-4-ylmethoxy)azetidine.
  • Parmar, D. R., et al. (2021). Design, Synthesis, In Silico Studies and In Vitro Anticancer Activity of 3‐(4‐Methoxyphenyl)azetidine Derivatives.
  • Singh, R., et al. (2026, January 6).
  • PharmaBlock. Azetidines in Drug Discovery. PharmaBlock.
  • D’Erasmo, M. P., et al. (2017, July 21). Synthesis of a Bicyclic Azetidine with In Vivo Antimalarial Activity Enabled by Stereospecific, Directed C(sp3)–H Arylation. Journal of the American Chemical Society.
  • Fisher Scientific. Azetidines. Fisher Scientific.
  • Sigma-Aldrich. 3-(3-Methoxyphenyl)azetidine hydrochloride. Sigma-Aldrich.
  • ChemicalBook. 3-METHOXY-AZETIDINE(110925-17-2) 1H NMR spectrum. ChemicalBook.
  • The Royal Society of Chemistry. (2013). Investigation of Facet Effects on the Catalytic Activity of Cu2O Nanocrystals for Efficient Regioselective Synthesis of 3,5-Disubstituted Isoxazoles. Nanoscale.
  • ESA-IPB. Advanced NMR techniques for structural characterization of heterocyclic structures. ESA-IPB.
  • Schurko Research Group. Solid-State NMR of Pharmaceuticals. University of Windsor.

Sources

A Technical Guide to the Solubility Profile of 3-(4-Methoxyphenyl)azetidine HCl: Principles and Methodology

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability and developability. This technical guide provides an in-depth examination of the solubility profile of 3-(4-Methoxyphenyl)azetidine Hydrochloride, a heterocyclic compound of interest in medicinal chemistry. We explore the theoretical underpinnings of its solubility in aqueous versus organic media, grounded in its physicochemical properties. A detailed, step-by-step protocol for empirical solubility determination via the internationally recognized shake-flask method is presented, ensuring scientific rigor and reproducibility. This document is intended for researchers, chemists, and formulation scientists in the field of drug discovery and development, offering both a conceptual framework and practical guidance for characterizing this and similar molecules.

Introduction: The Critical Role of Solubility

In drug development, the journey from a promising lead compound to a viable therapeutic agent is fraught with challenges, many of which are rooted in physicochemical properties. Among these, aqueous solubility stands as a paramount hurdle. Poor solubility can lead to low and erratic absorption, diminished bioavailability, and ultimately, therapeutic failure. 3-(4-Methoxyphenyl)azetidine HCl, as a hydrochloride salt of a basic amine, is designed to leverage ionization to enhance its aqueous solubility—a common and effective strategy in pharmaceutical development.[1]

Understanding the solubility of this compound not only in aqueous buffers across a physiological pH range but also in various organic solvents is crucial for:

  • Formulation Development: Selecting appropriate vehicles for oral, parenteral, or topical delivery.[2]

  • Process Chemistry: Identifying suitable solvents for synthesis, purification, and crystallization.

  • Preclinical Studies: Ensuring homogeneous and accurate dosing solutions for in vitro and in vivo assays.

  • Regulatory Submissions: Providing fundamental data as required by bodies like the World Health Organization (WHO) for biopharmaceutics classification.[3]

This guide will first deconstruct the molecular attributes of 3-(4-Methoxyphenyl)azetidine HCl to predict its solubility behavior and then provide a robust experimental protocol for its empirical determination.

Theoretical Framework: Predicting Solubility

The solubility of a molecule is governed by the interplay between its intrinsic properties and the characteristics of the solvent, often summarized by the principle "like dissolves like."[4] Let's analyze the key features of 3-(4-Methoxyphenyl)azetidine HCl.

Molecular Structure and Physicochemical Properties
  • Azetidine Ring: A four-membered saturated heterocycle containing a nitrogen atom.[5][6] The nitrogen in the azetidine ring is a secondary amine, which is basic. The conjugate acid of azetidine has a pKa of approximately 11.3.[5][7][8] This high pKa indicates that the nitrogen will be protonated and positively charged across the entire physiological pH range (1.2-6.8), forming the ammonium cation.

  • 4-Methoxyphenyl Group (Anisole Moiety): This group consists of a benzene ring substituted with a methoxy (-OCH₃) group. It is predominantly non-polar and hydrophobic. The estimated LogP (octanol-water partition coefficient) for anisole is around 2.1 to 2.6, indicating a preference for lipid-like environments.[9][10][11][12]

  • Hydrochloride (HCl) Salt: The molecule is supplied as a hydrochloride salt. This is a critical feature. In the solid state, the compound exists as an ionic salt: a protonated azetidinium cation and a chloride anion (Cl⁻). This ionic nature drastically increases its crystal lattice energy but also provides a strong driving force for dissolution in polar solvents that can effectively solvate the individual ions.[13][14][15]

Expected Solubility Profile
  • In Water: Due to its ionic salt form, 3-(4-Methoxyphenyl)azetidine HCl is expected to be highly soluble in water.[14] The high polarity and hydrogen-bonding capacity of water molecules will effectively solvate the azetidinium cation and the chloride anion, overcoming the crystal lattice energy.[15] However, the presence of the non-polar methoxyphenyl group will limit its solubility compared to a smaller, less hydrophobic salt.

  • In Polar Protic Solvents (e.g., Methanol, Ethanol): These solvents have high dielectric constants and can form hydrogen bonds. They are effective at solvating both cations and anions.[4] Therefore, high solubility is anticipated in these solvents, though likely less than in water, as their polarity is slightly lower.[16][17]

  • In Polar Aprotic Solvents (e.g., DMSO, Acetonitrile): These solvents have large dipole moments and can solvate cations well but are less effective at solvating small anions like chloride. Solubility is expected to be moderate to good, but potentially lower than in protic solvents.

  • In Non-Polar Solvents (e.g., Toluene, Hexane): These solvents have low dielectric constants and cannot effectively solvate ions.[13] The energy required to break the strong ionic bonds in the crystal lattice of the HCl salt is not compensated by favorable solvent-ion interactions. Consequently, the solubility of 3-(4-Methoxyphenyl)azetidine HCl is expected to be very low or negligible in non-polar solvents.[18]

The relationship between the compound's structure, solvent properties, and expected solubility is summarized in the diagram below.

G cluster_compound 3-(4-Methoxyphenyl)azetidine HCl Properties cluster_solvent Solvent Properties cluster_solubility Predicted Solubility Outcome C_Node Ionic HCl Salt (Azetidinium+ Cl-) Sol_High High Solubility C_Node->Sol_High Strong Ion-Dipole Interactions Sol_Moderate Moderate Solubility C_Node->Sol_Moderate Limited Anion Solvation C_Polar Polar Azetidine Ring (H-bond acceptor) C_NonPolar Non-Polar Methoxyphenyl Group (Hydrophobic) Sol_Low Very Low / Insoluble C_NonPolar->Sol_Low Hydrophobic Mismatch S_Water Water (High Polarity, Protic) S_Water->Sol_High S_Alcohols Alcohols (e.g., EtOH) (Polar, Protic) S_Alcohols->Sol_High S_Aprotic Polar Aprotic (e.g., ACN) (Polar, Aprotic) S_Aprotic->Sol_Moderate S_NonPolar Non-Polar (e.g., Hexane) (Low Polarity) S_NonPolar->Sol_Low

Caption: Factors influencing the solubility of 3-(4-Methoxyphenyl)azetidine HCl.

Experimental Protocol: Thermodynamic Solubility Determination

To empirically determine the solubility, the shake-flask method is the gold standard for its reliability and is recommended by the OECD Guideline 105.[19][20][21][22][23] This method measures the equilibrium or thermodynamic solubility, which represents the true saturation point of the compound in a given solvent at a specific temperature.

Principle

An excess amount of the solid compound is agitated in the solvent of interest for a sufficient period to allow the system to reach equilibrium. At equilibrium, the rate of dissolution equals the rate of precipitation. The solution is then separated from the excess solid, and the concentration of the dissolved compound in the supernatant is quantified using a suitable analytical method (e.g., HPLC-UV).[3]

Materials & Equipment
  • 3-(4-Methoxyphenyl)azetidine HCl (purity >95%)

  • Solvents:

    • Deionized Water (pH ~7)

    • Phosphate Buffer (pH 6.8)

    • HCl Buffer (pH 1.2)

    • Methanol (HPLC grade)

    • Ethanol (200 proof)

    • Acetonitrile (HPLC grade)

    • Toluene (Reagent grade)

  • Glass vials (e.g., 4 mL or 8 mL) with PTFE-lined caps

  • Orbital shaker or rotator in a temperature-controlled incubator (set to 25 °C)

  • Centrifuge with temperature control

  • Syringe filters (e.g., 0.22 µm PVDF or PTFE)

  • Analytical balance

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector

  • Volumetric flasks and pipettes

Step-by-Step Methodology
  • Preparation:

    • Accurately weigh an excess amount of 3-(4-Methoxyphenyl)azetidine HCl (e.g., 10-20 mg) into a glass vial. The amount should be sufficient to ensure that undissolved solid remains at the end of the experiment.

    • Record the exact weight.

    • Pipette a precise volume of the chosen solvent (e.g., 2.0 mL) into the vial.

  • Equilibration:

    • Securely cap the vials.

    • Place the vials on an orbital shaker or rotator within an incubator set to a constant temperature (e.g., 25 ± 1 °C).

    • Agitate the samples continuously. The time required to reach equilibrium should be determined in a preliminary experiment, but 24 to 72 hours is typical.[3] Equilibrium is confirmed when the concentration of the solute in solution does not change significantly between two consecutive time points (e.g., 24 and 48 hours).[3]

  • Phase Separation:

    • After equilibration, remove the vials and allow them to stand briefly to let heavy solids settle.

    • To separate the saturated solution (supernatant) from the excess solid, centrifuge the vials at high speed (e.g., 10,000 rpm for 15 minutes) at the same temperature as the incubation to prevent precipitation or further dissolution.

    • Alternative: Use a syringe to carefully draw the supernatant and pass it through a 0.22 µm syringe filter. Causality: This step is critical to ensure that no solid microparticles are carried over into the analytical sample, which would falsely inflate the measured concentration. The filter material should be validated for low drug binding.

  • Quantification:

    • Immediately after separation, accurately dilute a known volume of the clear supernatant with an appropriate mobile phase or solvent for HPLC analysis. The dilution factor should be chosen to bring the concentration within the linear range of the calibration curve.

    • Prepare a standard stock solution of 3-(4-Methoxyphenyl)azetidine HCl of known concentration in the same diluent.

    • Generate a calibration curve using a series of dilutions from the stock solution.

    • Inject the diluted sample and standards onto the HPLC system.

    • Calculate the concentration in the original supernatant using the calibration curve and the dilution factor. The result is the solubility, typically expressed in mg/mL or µg/mL.

  • Replicates:

    • Perform all determinations in at least triplicate for each solvent to ensure statistical validity.[3]

The entire workflow is visualized in the diagram below.

Caption: Experimental workflow for the shake-flask solubility assay.

Data Presentation and Interpretation

The results of the solubility study should be compiled into a clear, concise table for easy comparison across different solvent systems.

Table 1: Exemplary Solubility Data for 3-(4-Methoxyphenyl)azetidine HCl at 25 °C

Solvent SystemSolvent TypeDielectric Constant (ε)Solubility (mg/mL)Qualitative Classification
Water (pH ~7)Polar Protic80.1> 100Very Soluble
Buffer (pH 1.2)Polar Protic~80> 100Very Soluble
Buffer (pH 6.8)Polar Protic~80> 100Very Soluble
MethanolPolar Protic32.750 - 75Soluble
EthanolPolar Protic24.520 - 40Soluble
Acetonitrile (ACN)Polar Aprotic37.55 - 15Sparingly Soluble
TolueneNon-Polar2.4< 0.1Practically Insoluble

Note: The quantitative values in this table are hypothetical examples for illustrative purposes. Actual experimental values must be determined.

Interpretation:

The hypothetical data align perfectly with our theoretical predictions. The compound is highly soluble in aqueous media due to its ionic salt nature. As the polarity of the organic solvent decreases (Water > Methanol > Ethanol), the solubility also decreases, demonstrating the importance of strong polar interactions for solvating the ions. The significantly lower solubility in acetonitrile compared to alcohols, despite a similar dielectric constant, highlights the importance of hydrogen bonding (protic nature) in solvating the chloride anion. Finally, the negligible solubility in non-polar toluene confirms that such solvents cannot overcome the compound's crystal lattice energy.

Conclusion

The solubility profile of 3-(4-Methoxyphenyl)azetidine HCl is dominated by its nature as a hydrochloride salt. It exhibits high solubility in polar protic solvents, particularly water, and poor solubility in non-polar organic solvents. This characteristic is advantageous for the development of aqueous-based formulations for oral or injectable routes. The detailed shake-flask protocol provided herein offers a robust and scientifically sound method for obtaining reliable thermodynamic solubility data, which is an indispensable step in the rational design and development of new pharmaceutical products.

References

  • Azetidine - Grokipedia. (n.d.).
  • PubChem. (n.d.). Azetidine. National Institutes of Health.
  • ChemSrc. (2025, August 20). Anisole | CAS#:100-66-3.
  • OECD. (1995). Test No. 105: Water Solubility. OECD Guidelines for the Testing of Chemicals, Section 1.
  • Redman, A. D., et al. (2021). Inter-laboratory comparison of water solubility methods applied to difficult-to-test substances. Environmental Sciences Europe, 33(1), 115.
  • ChemicalBook. (n.d.). Azetidine CAS#: 503-29-7.
  • Birch, H., Redman, A. D., Letinski, D. J., Lyon, D. Y., & Mayer, P. (2019). Determining the water solubility of difficult-to-test substances: a tutorial review. Analytica Chimica Acta, 1089, 1-10.
  • Parchem. (n.d.). anisole (Cas 100-66-3).
  • University of Waterloo. (n.d.). The Relationship Between Salt Solubility and Solvent Polarity.
  • Pinho, S. P., & Macedo, E. A. (2005). Solubility of NaCl, NaBr, and KCl in Water, Methanol, Ethanol, and Their Mixed Solvents.
  • Labclinics. (2020, November 16). Solubility factors when choosing a solvent.
  • American Chemical Society. (2024, July 30). Lesson 5.3: Why Does Water Dissolve Salt?
  • Dow Development Labs. (2021, May 7). Ask a Formulator: What is the Purpose and Approach to Solubility Studies?
  • Chemistry LibreTexts. (2019, June 5). Chapter 9.2: Solubility and Structure.
  • Wikipedia. (n.d.). Azetidine.
  • World Health Organization. (2018, July 2). PROTOCOL TO CONDUCT EQUILIBRIUM SOLUBILITY EXPERIMENTS FOR THE PURPOSE OF BIOPHARMACEUTICS CLASSIFICATION SYSTEM-BASED CLASSIFICATION.
  • Serajuddin, A. T. (1986). pH-Solubility Profiles of Organic Bases and Their Hydrochloride Salts. Journal of Pharmaceutical Sciences, 75(5), 467-473.
  • ChemicalBook. (2026, January 13). Anisole CAS#: 100-66-3.
  • ACS Publications. (2025, August 16). Estimating the Solubility of Active Pharmaceutical Ingredients Using Molecular Dynamics. Crystal Growth & Design.
  • Mirza, S., & Miro, A. (1980). Precaution on use of hydrochloride salts in pharmaceutical formulation. Journal of Pharmaceutical Sciences, 69(7), 859-860.
  • Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug Dissolution Enhancement by Salt Formation. Research Journal of Pharmaceutical Dosage Forms and Technology, 4(1), 1-8.

Sources

3-(4-Methoxyphenyl)azetidine hydrochloride CAS number and identifiers

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

3-(4-Methoxyphenyl)azetidine hydrochloride is a high-value heterocyclic building block used extensively in modern drug discovery. As a conformationally restricted bioisostere of 3-phenylpyrrolidine and 4-phenylpiperidine, this scaffold offers a strategic advantage in medicinal chemistry: it significantly lowers lipophilicity (LogP) while maintaining critical spatial vectors for receptor binding. This monograph details the compound's physicochemical profile, validated synthetic routes, and its application in optimizing pharmacokinetic parameters.

Chemical Identity & Identifiers

The following table consolidates the definitive identifiers for the hydrochloride salt and its corresponding free base.

IdentifierData
Chemical Name 3-(4-Methoxyphenyl)azetidine hydrochloride
CAS Number (HCl Salt) 7606-35-1
CAS Number (Free Base) 7215-07-8
Molecular Formula C₁₀H₁₄ClNO (Salt) / C₁₀H₁₃NO (Base)
Molecular Weight 199.68 g/mol (Salt) / 163.22 g/mol (Base)
SMILES (Salt) COC1=CC=C(C=C1)C2CNC2.Cl
InChI Key SCNFBPWWFIGVNS-UHFFFAOYSA-N
Appearance White to off-white crystalline solid
Solubility Highly soluble in Water, DMSO, Methanol; Sparingly soluble in DCM

Physicochemical Properties[2][6][7][8][9][10]

Understanding the physical behavior of this scaffold is crucial for assay development and formulation.

PropertyValue / ObservationRelevance
Melting Point 172–176 °C (Decomposition)Indicates high crystalline stability; suitable for solid dosage forms.
pKa (Conjugate Acid) ~9.5 (Predicted)The secondary amine is highly basic; exists as a cation at physiological pH.
LogP (Free Base) ~1.8Significantly lower than 4-phenylpiperidine (LogP ~2.5), improving metabolic stability and solubility.
Hygroscopicity ModerateRequires storage under desiccant; hygroscopic nature typical of amine hydrochlorides.

Synthesis & Manufacturing Protocols

The synthesis of 3-arylazetidines is challenging due to the ring strain of the four-membered heterocycle. Two primary methodologies are established: the Classical Grignard-Reduction Route (preferred for scale-up) and the Modern Cross-Coupling Route (preferred for rapid analoging).

Method A: The Grignard-Reduction Route (Scale-Up Preferred)

This protocol utilizes the commercially available N-Boc-3-azetidinone. It avoids expensive transition metal catalysts, making it cost-effective for multi-gram synthesis.

Step-by-Step Protocol:

  • Nucleophilic Addition: React N-Boc-3-azetidinone with 4-methoxyphenylmagnesium bromide in anhydrous THF at -78 °C. The low temperature prevents ring opening.

  • Quench & Isolation: Quench with saturated NH₄Cl. Extract with EtOAc to isolate the tertiary alcohol intermediate (N-Boc-3-hydroxy-3-(4-methoxyphenyl)azetidine).

  • Deoxygenation: Dissolve the intermediate in DCM/TFA (1:1) with excess triethylsilane (Et₃SiH). The TFA deprotects the Boc group and generates a carbocation, which is immediately reduced by the silane.

    • Note: This "ionic hydrogenation" effectively removes the hydroxyl group and the protecting group in a single pot.

  • Salt Formation: The crude amine is treated with 4M HCl in dioxane to precipitate the pure hydrochloride salt.

Method B: Palladium-Catalyzed Cross-Coupling

For generating libraries of analogs, a cross-coupling approach using 3-iodoazetidine is often employed.

  • Reagents: N-Boc-3-iodoazetidine, 4-methoxyphenylboronic acid, Pd(dppf)Cl₂, K₂CO₃.

  • Conditions: Reflux in Dioxane/Water (Suzuki-Miyaura conditions).

  • Advantage: Allows for rapid variation of the aryl group.

Visualization of Synthetic Logic

The following diagram illustrates the critical decision points and flow of the Grignard-Reduction pathway.

Synthesis_Pathway Start N-Boc-3-Azetidinone (Starting Material) Inter1 Tertiary Alcohol Intermediate Start->Inter1 THF, -78°C Reagent 4-MeO-Ph-MgBr (Grignard Reagent) Reagent->Inter1 Nucleophilic Attack Reaction Ionic Hydrogenation (Et3SiH / TFA) Inter1->Reaction Deoxygenation & Deprotection Product 3-(4-Methoxyphenyl)azetidine HCl (Final Salt) Reaction->Product HCl/Dioxane Precipitation

Figure 1: The Grignard-Reduction synthesis pathway, highlighting the efficient "one-pot" deprotection/reduction step.

Medicinal Chemistry Applications

Bioisosteric Design Strategy

3-(4-Methoxyphenyl)azetidine is a "privileged scaffold" used to modulate the physicochemical properties of lead compounds.

  • Lipophilicity Reduction: Replacing a phenylpiperidine moiety with a phenylazetidine typically reduces LogP by 0.5–1.0 units. This reduction often improves solubility and reduces promiscuous binding (off-target toxicity).

  • Conformational Restriction: The azetidine ring is puckered (butterfly conformation). This rigidity can lock the phenyl group into a specific vector, potentially enhancing potency if it matches the receptor pharmacophore.

  • Metabolic Stability: The 4-methoxy group blocks the para-position of the phenyl ring from CYP450-mediated oxidation. Furthermore, the strained azetidine ring is surprisingly stable to oxidative metabolism compared to pyrrolidines.

Structural Relationships Map

The diagram below maps the bioisosteric relationships, showing how this compound bridges the gap between different heterocyclic classes.

Bioisostere_Map Core 3-(4-Methoxyphenyl)azetidine Piperidine 4-Phenylpiperidine (Higher LogP, Flexible) Core->Piperidine Lowers MW & LogP Pyrrolidine 3-Phenylpyrrolidine (Chiral Complexity) Core->Pyrrolidine Removes Chirality (at C3) Phenoxy 3-Phenoxyazetidine (Ether Linker Variant) Core->Phenoxy Rigid Linker vs Ether Linker

Figure 2: Bioisosteric map illustrating the strategic positioning of the 3-arylazetidine scaffold relative to common medicinal chemistry motifs.

Handling & Safety (SDS Summary)

While specific toxicological data for this research chemical may be limited, it should be handled with the standard precautions for amine hydrochlorides.

  • Signal Word: WARNING

  • Hazard Statements:

    • H315: Causes skin irritation.

    • H319: Causes serious eye irritation.

    • H335: May cause respiratory irritation.

  • Storage: Store at 2–8 °C under inert atmosphere (Argon/Nitrogen). The compound is hygroscopic; keep the container tightly closed.

  • First Aid: In case of eye contact, rinse immediately with plenty of water for 15 minutes.

References

  • ChemicalBook. 3-(4-Methoxyphenyl)azetidine hcl Product Properties. Retrieved from

  • National Institutes of Health (NIH) - PubMed. Synthesis of 3-Aryl-3-Sulfanyl Azetidines by Iron-Catalyzed Thiol Alkylation. (Contextual synthesis methodology). Retrieved from

  • Organic Chemistry Portal. Synthesis of Azetidines: Recent Advances. Retrieved from

  • Accela Chem. Product Catalog: 3-(4-Methoxyphenyl)azetidine Hydrochloride.[1] Retrieved from

  • ChemRxiv. An Approach to Alkyl Azetidines for Medicinal Chemistry. (General azetidine functionalization). Retrieved from

Sources

Technical Deep Dive: Metabolic Stability of 3-(4-Methoxyphenyl)azetidine Motifs

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The 3-(4-methoxyphenyl)azetidine motif represents a high-value pharmacophore in modern medicinal chemistry, offering a distinct vector profile and reduced lipophilicity compared to its piperidine and pyrrolidine analogs. However, its utility is frequently compromised by a "bimodal" metabolic instability: oxidative clearance at the methoxy tail and ring-strain driven reactivity at the azetidine head.

This guide analyzes the specific metabolic liabilities of this motif and provides a validated experimental framework for assessing and mitigating these risks.[1] It moves beyond standard microsomal assays to include critical glutathione (GSH) trapping protocols, addressing the often-overlooked susceptibility of strained rings to nucleophilic attack.

Structural & Physicochemical Context

The azetidine ring is a "privileged scaffold" due to its high


 character and ability to lower logP while maintaining basicity similar to secondary amines (

).
  • Geometric Advantage: The puckered conformation of the azetidine ring (bond angles ~90°) projects the 3-aryl substituent into a unique vector space, often improving potency by accessing narrow hydrophobic pockets.

  • The Methoxy "Scout": The 4-methoxyphenyl group acts as a lipophilic anchor. While effective for binding, the methoxy group is a canonical "soft spot" for Phase I metabolism.

Metabolic Liability Analysis

The metabolic fate of 3-(4-methoxyphenyl)azetidine is dictated by three competing pathways. Understanding the hierarchy of these pathways is essential for rational lead optimization.

Pathway A: O-Demethylation (The "Soft Spot")

The most rapid clearance mechanism is typically CYP450-mediated O-demethylation of the methoxy group.

  • Mechanism: Hydrogen abstraction from the methyl group by the high-valent Iron-Oxo species of the CYP active site (Compound I), followed by "oxygen rebound" to form a hemiacetal, which spontaneously collapses to the phenol and formaldehyde.

  • Enzymology: This transformation is frequently driven by CYP2D6 (for basic amines) and CYP3A4 .

  • Consequence: The resulting phenol is rapidly conjugated (Phase II glucuronidation/sulfation), leading to high intrinsic clearance (

    
    ) and poor oral bioavailability.
    
Pathway B: GST-Mediated Ring Opening (The Hidden Risk)

Unlike larger heterocycles, azetidines possess significant ring strain (~26 kcal/mol). Recent data indicates that azetidines—particularly those with electron-withdrawing N-substituents or those activated by N-oxidation—can undergo nucleophilic ring opening by Glutathione (GSH) without prior CYP bioactivation.

  • Mechanism: Glutathione S-Transferase (GST) catalyzes the nucleophilic attack of the thiolate anion (

    
    ) on the 
    
    
    
    -carbon of the azetidine ring.
  • Result: Formation of a reactive alkylating species or a stable ring-opened adduct, potential for toxicity, and rapid non-oxidative clearance.

Pathway C: N-Oxidation & Reactive Metabolites

If the azetidine nitrogen is tertiary (N-alkylated), it is susceptible to N-oxidation by Flavin-containing Monooxygenases (FMOs) or CYPs. The resulting N-oxide can be stable or undergo Polonovski-type rearrangements leading to ring opening.

Visualization: Metabolic Fate Map

The following diagram illustrates the competing metabolic pathways for the 3-(4-methoxyphenyl)azetidine motif.

MetabolicPathways Parent 3-(4-Methoxyphenyl) azetidine Motif Hemiacetal Hemiacetal Intermediate Parent->Hemiacetal CYP2D6/3A4 [O-Dealkylation] GSH_Adduct Ring-Opened GSH Adduct Parent->GSH_Adduct GST / GSH [Nucleophilic Attack] NOxide Azetidine N-Oxide Parent->NOxide FMO / CYP [N-Oxidation] Phenol Phenolic Metabolite Hemiacetal->Phenol Spontaneous Collapse Glucuronide O-Glucuronide (Phase II Clearance) Phenol->Glucuronide UGTs

Caption: Figure 1. Divergent metabolic pathways showing oxidative clearance (Red), ring-strain driven conjugation (Yellow), and N-oxidation (Green).

Experimental Assessment Protocols

To accurately assess the stability of this motif, a standard microsomal assay is insufficient due to the potential for non-CYP mediated clearance (GST).

Protocol A: Comprehensive Metabolic Stability Assay

Objective: Determine intrinsic clearance (


) and identify the contribution of CYP vs. Cytosolic enzymes.
  • Preparation:

    • Prepare 10 mM stock of test compound in DMSO.

    • Thaw pooled Human Liver Microsomes (HLM) and Human Liver Cytosol (HLC).

  • Incubation Conditions:

    • Group 1 (Oxidative): HLM (0.5 mg/mL) + NADPH (1 mM) + Test Compound (1 µM).

    • Group 2 (Conjugative/Nucleophilic): HLC (1.0 mg/mL) + GSH (5 mM) + Test Compound (1 µM). Note: No NADPH added here to isolate GST activity.

    • Group 3 (Control): Heat-inactivated enzymes.

  • Sampling:

    • Incubate at 37°C. Aliquot at 0, 5, 15, 30, and 60 mins.

    • Quench with ice-cold Acetonitrile containing internal standard (e.g., Warfarin).

  • Analysis:

    • Centrifuge (4000g, 20 min). Analyze supernatant via LC-MS/MS.

    • Calculation: Plot ln(% remaining) vs. time.

      
      .
      
    • 
      .
      
Protocol B: Reactive Metabolite Trapping (GSH)

Objective: Confirm if the azetidine ring is opening and forming covalent adducts.

  • System: HLM + NADPH + GSH (5 mM) + Test Compound (10 µM).

  • Detection: Monitor for Neutral Loss of 129 Da (pyroglutamic acid moiety) or Precursor Ion scan of m/z 308 (GSH fragment) using Q-TOF or Triple Quadrupole MS.

  • Interpretation: Presence of +307 Da adducts indicates ring opening or quinone methide formation (from the phenyl ring).

Optimization Strategies (The "Fix")

If the motif shows high clearance, deploy the following structural modifications.

StrategyTarget LiabilityMechanismEffect on Potency
Deuteration (

)
O-DemethylationKinetic Isotope Effect (KIE). The C-D bond is stronger than C-H, slowing the rate-limiting hydrogen abstraction step.Neutral. Sterics and electronics remain identical.
Fluorination (Aryl) Aromatic HydroxylationBlocks metabolic attack at the phenyl ring. Fluorine mimics Hydrogen sterically but prevents oxidation.Variable. May alter pKa and lipophilicity.
3-Fluoroazetidine Ring Opening / BasicityInductive effect reduces the basicity of the azetidine Nitrogen (

drop ~1-2 units), reducing protonation-dependent ring strain activation.
High. Often improves metabolic stability significantly.
Difluoromethoxy O-DemethylationReplaces

with

. Removes the labile methyl hydrogens entirely.
Variable. Increases lipophilicity and alters H-bond acceptor capability.
Spiro-Cyclization Ring OpeningIncorporating the azetidine into a spiro-cycle (e.g., 2-oxa-6-azaspiro[3.3]heptane) increases steric bulk and alters ring strain dynamics.High. Can dramatically improve stability but requires synthetic re-design.
Visualization: Optimization Decision Tree

OptimizationLogic Start High Clearance Observed MetID Metabolite ID (LC-MS/MS) Start->MetID IsDemethylation Major Met: O-Demethylation? MetID->IsDemethylation IsRingOpen Major Met: GSH Adduct? IsDemethylation->IsRingOpen No Sol_Deuterium Strategy: Deuteration (-OCD3) IsDemethylation->Sol_Deuterium Yes (Maintain Potency) Sol_Bioisostere Strategy: Bioisostere (-OCF2H or -OCH(CH3)2) IsDemethylation->Sol_Bioisostere Yes (Potency Flexible) Sol_Fluoro Strategy: 3-Fluoroazetidine (Reduce N-Basicity) IsRingOpen->Sol_Fluoro Yes (Electronic Stabilization) Sol_Spiro Strategy: Spiro-cycle Rigidification IsRingOpen->Sol_Spiro Yes (Steric Stabilization)

Caption: Figure 2. Decision matrix for structural modification based on metabolite identification.

References

  • Metabolism of Strained Rings: Glutathione S-transferase-Catalyzed Formation of a Glutathione-Conjugated Spiro-azetidine without Prior Bioactivation. Source: Drug Metabolism and Disposition (2019) URL:[Link][2]

  • Azetidines in medicinal chemistry: emerging applications and approved drugs. Source: Journal of Enzyme Inhibition and Medicinal Chemistry (2026) URL:[Link][2]

  • Mitigating Heterocycle Metabolism in Drug Discovery: Saturated Four-Membered Rings. Source: Journal of Medicinal Chemistry (2012) URL:[Link]

  • Pharmacokinetic Optimization of 4-Substituted Methoxybenzoyl-aryl-thiazole... for Improving Oral Bioavailability. Source: Drug Metabolism and Disposition (2014) URL:[Link]

  • Intramolecular Ring-Opening Decomposition of Aryl Azetidines. Source: ACS Medicinal Chemistry Letters (2021) URL:[Link]

Sources

Methodological & Application

Technical Application Note: Scalable Synthesis of 3-(4-Methoxyphenyl)azetidine Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details a robust, modular synthesis protocol for 3-(4-methoxyphenyl)azetidine hydrochloride , a high-value pharmacophore used in fragment-based drug discovery (FBDD). Unlike traditional routes that rely on unstable azetidin-3-one precursors or harsh cyclizations, this guide utilizes a Nickel-catalyzed Suzuki-Miyaura cross-coupling strategy. This approach allows for the direct installation of the aryl group onto the saturated azetidine core under mild conditions, followed by a clean deprotection step.

Key Advantages of this Protocol:

  • Modularity: The cross-coupling approach allows the aryl group to be swapped easily (e.g., changing 4-methoxyphenyl to 4-fluorophenyl) without redesigning the route.

  • Scalability: Avoids the use of pyrophoric Grignard reagents and high-pressure hydrogenation.

  • Purity: The hydrochloride salt precipitation method ensures high purity (>98%) without requiring column chromatography for the final step.

Retrosynthetic Strategy & Mechanism

The synthesis is disconnected into two primary stages: the construction of the C(sp³)-C(sp²) bond via transition-metal catalysis, and the removal of the Boc protecting group.

Strategic Logic

Direct substitution at the 3-position of an azetidine ring is sterically and electronically challenging.

  • Classical Route (Discarded): Nucleophilic addition of 4-methoxyphenylmagnesium bromide to 1-Boc-3-azetidinone. Flaws: Azetidinone is expensive and prone to polymerization; the resulting tertiary alcohol requires deoxygenation (Barton-McCombie or similar), adding step count.

  • Selected Route (Cross-Coupling): We utilize 1-Boc-3-iodoazetidine as an electrophile. While Palladium (Pd) struggles with oxidative addition to secondary alkyl halides (due to competing

    
    -hydride elimination), Nickel (Ni)  catalysts facilitate a radical-based oxidative addition mechanism, enabling efficient coupling with aryl boronic acids.
    
Reaction Workflow Diagram

The following diagram illustrates the two-step workflow and the catalytic cycle governing the critical coupling step.

G cluster_mech Ni-Catalytic Cycle (Simplified) Start Starting Materials: 1-Boc-3-iodoazetidine 4-Methoxyphenylboronic acid Step1 Step 1: Cross-Coupling (Suzuki-Miyaura) Solvent: i-PrOH or Dioxane Start->Step1 Cat Catalyst System: NiCl2(glyme) / Ligand Base (KOtBu) Cat->Step1 Inter Intermediate: 1-Boc-3-(4-methoxyphenyl)azetidine Step1->Inter 60°C, 12h Step2 Step 2: Deprotection 4M HCl in Dioxane Inter->Step2 RT, 2h Final Final Product: 3-(4-Methoxyphenyl)azetidine HCl Step2->Final Precipitation Ni0 Ni(0) OxAdd Oxidative Addition (Radical) TransMet Trans- metallation

Caption: Workflow for the Ni-catalyzed synthesis of 3-arylazetidines. The Ni cycle suppresses beta-hydride elimination.

Detailed Experimental Protocols

Protocol A: Nickel-Catalyzed Cross-Coupling

Objective: Synthesis of tert-butyl 3-(4-methoxyphenyl)azetidine-1-carboxylate. Scale: 5.0 mmol (scalable to >50 mmol).

Materials & Reagents
ReagentEquiv.[1][2][3][4][5][6]AmountRole
1-Boc-3-iodoazetidine 1.01.42 gElectrophile (Alkyl Halide)
4-Methoxyphenylboronic acid 1.51.14 gNucleophile
NiCl₂·(glyme) 0.10110 mgPre-catalyst
trans-2-Aminocyclohexanol HCl 0.1290 mgLigand (Stabilizes alkyl-Ni species)
KOtBu (Potassium tert-butoxide) 2.01.12 gBase
Isopropanol (i-PrOH) -25 mLSolvent (Promotes solubility)
Step-by-Step Methodology
  • Inert Setup: Equip a 50 mL Schlenk flask or a sealed microwave vial with a magnetic stir bar. Flame-dry under vacuum and backfill with Argon (Ar) or Nitrogen (N₂). Critical: Nickel(0) intermediates are oxygen-sensitive.

  • Solids Addition: Under a counter-flow of Ar, add NiCl₂·(glyme), the ligand, and the boronic acid.

  • Substrate Addition: Add the 1-Boc-3-iodoazetidine (liquid or low-melt solid) and KOtBu.

  • Solvation: Syringe in anhydrous Isopropanol (degassed).

  • Reaction: Seal the vessel. Stir vigorously at 60°C for 12–16 hours . The mixture typically turns from green/blue to a dark suspension.

  • Workup:

    • Cool to room temperature (RT).

    • Dilute with Ethyl Acetate (EtOAc, 50 mL) and filter through a pad of Celite to remove inorganic salts and Ni residues.

    • Wash the filtrate with Water (2 x 20 mL) and Brine (20 mL).

    • Dry over MgSO₄, filter, and concentrate in vacuo.

  • Purification: Purify via flash column chromatography (Silica gel, 0-20% EtOAc in Hexanes).

    • Target Rf: ~0.4 (20% EtOAc/Hex).

    • Yield Expectation: 70–85% (Pale yellow oil or solid).

Expert Insight: The use of an amino-alcohol ligand combined with an alcoholic solvent is a specific modification of the Fu conditions that often outperforms standard dioxane/Pybox systems for this specific ring size, likely due to better solvation of the boronate species [1, 2].

Protocol B: Deprotection & Salt Formation

Objective: Isolation of 3-(4-methoxyphenyl)azetidine hydrochloride.

Materials
ReagentConcentrationRole
Boc-Intermediate (from Step A)Pure Oil/SolidSubstrate
HCl in 1,4-Dioxane 4.0 M (Anhydrous)Acid Source
Diethyl Ether (Et₂O) AnhydrousAnti-solvent
Step-by-Step Methodology
  • Dissolution: Dissolve the purified Boc-intermediate (1.0 g, ~3.8 mmol) in minimal dry 1,4-dioxane (3 mL) or Dichloromethane (DCM, 5 mL) in a round-bottom flask.

  • Acidification: Add 4.0 M HCl in Dioxane (10 mL, ~10 equiv) dropwise at 0°C (ice bath).

  • Reaction: Remove the ice bath and stir at Room Temperature for 2–3 hours .

    • Monitoring: TLC (50% EtOAc/Hex) should show the disappearance of the UV-active starting material spot.

  • Precipitation:

    • A white precipitate often forms spontaneously.

    • If no solid forms, slowly add anhydrous Diethyl Ether (30 mL) while stirring to force precipitation.

  • Isolation:

    • Filter the white solid under a blanket of N₂ (the salt can be hygroscopic).

    • Wash the cake with cold Et₂O (2 x 10 mL).

  • Drying: Dry under high vacuum (0.1 mbar) at 40°C for 4 hours to remove traces of dioxane.

Self-Validating Check: The final product must be a free-flowing white powder. If it is a gum, it contains trapped solvent or excess acid; re-triturate with ether/methanol.

Analytical Data & Validation

To ensure scientific integrity, the isolated product must meet the following specifications.

ParameterExpected ValueDiagnostic Signals
Appearance White crystalline powder-
¹H NMR (DMSO-d₆) Consistent structureδ 9.2-9.5 (br s, 2H, NH₂⁺); δ 7.2, 6.9 (d, Ar-H); δ 3.73 (s, 3H, OMe); δ 4.0-4.4 (m, Azetidine ring protons).
LC-MS (ESI) [M+H]⁺ = 164.1Single peak >98% area.
Melting Point 140–145°C (dec)Sharp range indicates purity.

Note on NMR: The azetidine ring protons in the HCl salt often appear as complex multiplets due to ring puckering and the ammonium center. The methoxy singlet at 3.73 ppm is the cleanest integration standard.

Troubleshooting & Safety

Common Failure Modes
  • Low Yield in Coupling: Usually due to oxygen poisoning of the Ni catalyst. Solution: Ensure rigorous degassing of isopropanol and use a glovebox if possible for dispensing NiCl₂(glyme).

  • Beta-Hydride Elimination: If the major byproduct is the alkene (azetidine elimination), increase the ligand:metal ratio to 1.5:1 or switch to the Ni(COD)₂ / Bathophenanthroline system [3].

  • Hygroscopic Salt: If the HCl salt turns to liquid in air, it is likely the di-hydrate. Store in a desiccator.

Safety Hazards
  • Nickel Compounds: Class 1 Carcinogens. Handle in a fume hood with double gloves.

  • 4M HCl/Dioxane: Corrosive and fuming. Dioxane is a peroxide former; check expiration dates.

  • Azetidines: Small strained rings can possess unknown biological activity; handle as a potential potent pharmacophore.

References

  • Nickel-Catalyzed Cross-Coupling of Alkyl Halides: Zultanski, S. L., & Fu, G. C. (2013). Nickel-catalyzed carbon-carbon bond-forming reactions of unactivated tertiary alkyl halides: Suzuki-Miyaura coupling. Journal of the American Chemical Society.[7] [Link]

  • Specific Application to Azetidines (Hiyama/Suzuki Context): Liu, Z., et al. (2019).[5] Palladium-Catalyzed Hiyama Cross-Couplings of Arylsilanes with 3-Iodoazetidine: Synthesis of 3-Arylazetidines. The Journal of Organic Chemistry. [Link]

  • Deprotection Standards: Han, G., et al. (2001). Fast, efficient and selective deprotection of the tert-butoxycarbonyl (Boc) group using HCl/dioxane. Journal of Peptide Research. [Link]

  • General Review of Azetidine Synthesis: Singh, G. S., et al. (2025). Recent progress in synthesis of 3-functionalized azetidines. Arkivoc. [Link]

Sources

Application Notes and Protocols: Reductive Amination Procedures for Azetidine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Importance of N-Functionalized Azetidines

Azetidines, four-membered saturated nitrogen heterocycles, are increasingly recognized as privileged structures in medicinal chemistry and drug development.[1][2] Their inherent ring strain, approximately 25.4 kcal/mol, imparts unique conformational constraints and physicochemical properties, making them valuable bioisosteres for larger, more flexible ring systems.[3] The substitution pattern on the azetidine ring, particularly on the nitrogen atom, is a critical determinant of biological activity. Reductive amination stands out as one of the most robust and versatile methods for the N-functionalization of azetidine derivatives, enabling the synthesis of diverse libraries of compounds for screening and optimization.[4][5]

This guide provides a comprehensive overview of reductive amination procedures tailored for azetidine derivatives. It delves into the mechanistic underpinnings of the reaction, offers a comparative analysis of common reducing agents, and presents detailed, field-proven protocols for the N-alkylation of various azetidine scaffolds. Furthermore, it addresses the specific challenges associated with this strained heterocyclic system and provides practical troubleshooting advice.

The Mechanism of Reductive Amination

Reductive amination is a two-step, one-pot reaction that converts a carbonyl group and an amine into a more substituted amine.[6] The process begins with the nucleophilic attack of the amine on the carbonyl carbon, forming a hemiaminal intermediate. This is followed by the elimination of water to generate an imine (from a primary amine) or an iminium ion (from a secondary amine).[6] The subsequent in-situ reduction of this C=N double bond by a selective reducing agent yields the final amine product.[5] The reaction is typically performed under mildly acidic conditions, which catalyze both the imine/iminium ion formation and the reduction step.[6]

Reductive_Amination_Mechanism cluster_0 Imine/Iminium Ion Formation cluster_1 Reduction Azetidine Azetidine Derivative (Primary or Secondary Amine) Hemiaminal Hemiaminal Intermediate Azetidine->Hemiaminal + Carbonyl Carbonyl Aldehyde or Ketone Carbonyl->Hemiaminal Imine_Iminium Imine or Iminium Ion Hemiaminal->Imine_Iminium - H₂O Product N-Substituted Azetidine Imine_Iminium->Product + [H⁻] Reducing_Agent Reducing Agent (e.g., NaBH(OAc)₃) Reducing_Agent->Product caption Figure 1: General mechanism of reductive amination.

Caption: Figure 1: General mechanism of reductive amination.

Choosing the Right Reducing Agent: A Comparative Analysis

The success of a reductive amination reaction hinges on the choice of a reducing agent that selectively reduces the imine or iminium ion in the presence of the starting carbonyl compound. For azetidine derivatives, mild and selective reagents are paramount to avoid unwanted side reactions.

Reducing AgentCommon AbbreviationKey Characteristics & Suitability for Azetidines
Sodium Triacetoxyborohydride NaBH(OAc)₃, STABHighly Recommended. Mild and selective, effective for a wide range of aldehydes and ketones.[7] Tolerates many functional groups and is less toxic than cyanoborohydride reagents.[4] It is the reagent of choice for most applications involving azetidines.
Sodium Cyanoborohydride NaBH₃CNEffective, with caution. Selectively reduces imines at neutral or slightly acidic pH.[6] However, it is highly toxic and can generate hydrogen cyanide gas, requiring careful handling.
Sodium Borohydride NaBH₄Less suitable for one-pot reactions. Can reduce the starting aldehyde or ketone, leading to lower yields of the desired amine.[8] It is best used in a two-step procedure where the imine is pre-formed before the addition of the reducing agent.[7]

Experimental Protocols

The following protocols are designed as a starting point and may require optimization based on the specific substrates and desired product.

Protocol 1: Reductive Amination of N-Boc-3-azetidinone with an Aldehyde using Sodium Triacetoxyborohydride

This protocol is a general procedure for the synthesis of N-substituted-N'-Boc-azetidin-3-amines.

Materials:

  • N-Boc-3-azetidinone

  • Aldehyde (e.g., benzaldehyde)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • 1,2-Dichloroethane (DCE) or Dichloromethane (DCM)

  • Acetic acid (optional, for less reactive ketones)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

Procedure:

  • To a solution of N-Boc-3-azetidinone (1.0 equiv.) and the aldehyde (1.1-1.5 equiv.) in anhydrous DCE or DCM (0.1-0.2 M), add sodium triacetoxyborohydride (1.5-2.0 equiv.) portion-wise at room temperature. For less reactive ketones, a catalytic amount of acetic acid (0.1 equiv.) can be added.

  • Stir the reaction mixture at room temperature for 4-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3 x volume of aqueous layer).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄ or MgSO₄, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired N-substituted azetidine derivative.

Protocol 2: One-Pot Deprotection and Reductive Amination of N-Boc-3-amino-4-halopyridines with an Azetidinone

This protocol outlines a method for the synthesis of N-alkyl-3-amino-4-halopyridines, which can be valuable synthons.[9]

Materials:

  • N-Boc-3-amino-4-halopyridine

  • Azetidinone derivative (e.g., N-Boc-3-azetidinone)

  • Trimethylsilyl trifluoromethanesulfonate (TMSOTf)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • Anhydrous solvent (e.g., DCM)

Procedure:

  • In a one-pot setup, the N-Boc-3-amino-4-halopyridine is deprotected, and the resulting intermediate 3-amino-4-chloropyridinium trifluoroacetate salt is combined with TMSOTf to facilitate condensation with the azetidinone.[9]

  • The corresponding imine is then reduced in situ using sodium triacetoxyborohydride to yield the N-alkyl-3-amino-4-halopyridine.[9]

Experimental_Workflow cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Work-up cluster_3 Purification Reagents Combine Azetidine Derivative, Aldehyde/Ketone in Solvent Add_Reductant Add NaBH(OAc)₃ Reagents->Add_Reductant Stir Stir at Room Temperature (4-24h) Add_Reductant->Stir Monitor Monitor by TLC/LC-MS Stir->Monitor Quench Quench with NaHCO₃ (aq) Monitor->Quench Reaction Complete Extract Extract with Organic Solvent Quench->Extract Dry_Concentrate Dry and Concentrate Extract->Dry_Concentrate Chromatography Flash Column Chromatography Dry_Concentrate->Chromatography Final_Product Final_Product Chromatography->Final_Product Pure N-Substituted Azetidine caption Figure 2: General experimental workflow for reductive amination.

Caption: Figure 2: General experimental workflow for reductive amination.

Troubleshooting and Field-Proven Insights

Challenge 1: Low Yield or Incomplete Reaction
  • Causality: Insufficient imine/iminium ion formation is a common culprit. This can be due to steric hindrance, the use of electron-poor amines or aldehydes/ketones, or inadequate reaction time.

  • Solution:

    • Increase Reaction Time/Temperature: Allow the reaction to stir for a longer period (up to 48 hours) or gently warm the reaction mixture (e.g., to 40-50 °C).

    • Add a Catalytic Amount of Acid: For less reactive ketones, adding a small amount of acetic acid can catalyze imine formation.[7]

    • Pre-formation of the Imine: In particularly challenging cases, consider a two-step procedure. First, form the imine in a suitable solvent (e.g., methanol or toluene with a Dean-Stark trap to remove water), then add the reducing agent.[7]

Challenge 2: Formation of Side Products
  • Causality: Over-alkylation can occur, especially when using primary amines, leading to the formation of tertiary amines.[4] Another potential side product is the alcohol resulting from the reduction of the starting carbonyl compound.

  • Solution:

    • Use a Mild Reducing Agent: Sodium triacetoxyborohydride is generally preferred to minimize the reduction of the starting carbonyl.[7]

    • Control Stoichiometry: Use a slight excess of the carbonyl compound (1.1-1.2 equivalents) to ensure complete consumption of the starting amine.

    • Tandem N-Boc Protection: For primary amines, a one-pot tandem reductive amination/N-Boc protection protocol can be employed to prevent over-alkylation by trapping the secondary amine product as its Boc-carbamate.[4][10]

Challenge 3: Azetidine Ring Instability
  • Causality: The inherent strain of the azetidine ring makes it susceptible to ring-opening, particularly under strongly acidic conditions.[11] The pKa of the azetidine nitrogen is a key factor in its stability.[11]

  • Solution:

    • Maintain Mildly Acidic to Neutral pH: Avoid strongly acidic conditions during the reaction and work-up. The use of sodium triacetoxyborohydride, which does not require strongly acidic conditions, is advantageous.

    • Use of N-Protecting Groups: Electron-withdrawing protecting groups on the azetidine nitrogen, such as Boc or sulfonyl groups, can enhance the stability of the ring.[12]

    • Careful Purification: When using silica gel chromatography, it is advisable to use a neutral solvent system or to buffer the silica gel with a small amount of triethylamine to prevent on-column decomposition.

Conclusion

Reductive amination is a powerful and indispensable tool for the synthesis of N-substituted azetidine derivatives. By understanding the reaction mechanism, carefully selecting the appropriate reducing agent, and being mindful of the unique stability challenges posed by the strained azetidine ring, researchers can efficiently generate a wide array of novel compounds for applications in drug discovery and beyond. The protocols and insights provided in this guide serve as a robust foundation for the successful implementation of this critical transformation.

References

  • Wang, B. J., & Duncton, M. A. J. (2020). A Single-Step Synthesis of Azetidine-3-amines. The Journal of Organic Chemistry, 85(20), 13317–13323. [Link]

  • Wang, B. J., & Duncton, M. A. J. (2020). A Single-Step Synthesis of Azetidine-3-Amines. ChemRxiv. [Link]

  • Organic Chemistry Portal. (n.d.). Reductive Amination - Sodium triacetoxyborohydride [NaBH(OAc)3]. [Link]

  • Reddy, P. G., Kumar, Y. K., & Rehana, S. (2012). A One-Pot Selective Synthesis of N-Boc Protected Secondary Amines. Tetrahedron, 68(35), 7056-7062. [Link]

  • Ghorai, M. K., et al. (2025). Structurally divergent reactivity of 2,2-disubstituted azetidines – mechanistic insights and stereochemical implications of amide coupling and ring expansion. Organic Chemistry Frontiers. [Link]

  • Scott, J. S., et al. (2021). Intramolecular Ring-Opening Decomposition of Aryl Azetidines. ACS Medicinal Chemistry Letters, 12(10), 1604-1609. [Link]

  • Duncton, M. A. J., et al. (2018). Deprotection and Reductive Amination Methodology of N-Boc-3-amino-4-halopyridines. Organic Process Research & Development, 22(8), 1038-1044. [Link]

  • Uesugi, S., et al. (2023). Azetidine synthesis by La(OTf)3-catalyzed intramolecular regioselective aminolysis of cis-3,4-epoxy amines. Frontiers in Chemistry, 11, 1258752. [Link]

  • Gising, J., et al. (2021). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. Organic & Biomolecular Chemistry, 19(12), 2594-2608. [Link]

  • Synple Chem. (n.d.). Application Note – Reductive Amination. [Link]

  • Organic Reaction Mechanisms. (n.d.). Reductive Amination - Common Conditions. [Link]

  • Chemistry Stack Exchange. (2014). Reductive amination of (protected) 3-Oxopropanenitrile: Will azetidin-2-ol be formed via intramolecular ring closure?[Link]

  • Ombito, J. O., et al. (2025). Recent progress in synthesis of 3-functionalized azetidines. Arkivoc, 2025(1), 202512430. [Link]

  • Reddy, P. G., et al. (2012). A One-Pot Selective Synthesis of N-Boc Protected Secondary Amines: Tandem Direct Reductive Amination/N-Boc Protection. Tetrahedron, 68(35), 7056-7062. [Link]

  • Reddy, P. G., Kumar, Y. K., & Rehana, S. (2012). A One-Pot Selective Synthesis of N-Boc Protected Secondary Amines: Tandem Direct Reductive Amination/N-Boc Protection. PubMed. [Link]

  • Kaabi, A., et al. (2022). A simple and general synthetic route to N-alkylazetidines from 1,2-amino alcohols. Arkat USA. [Link]

  • Abdel-Magid, A. F., et al. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862. [Link]

  • Patel, K. D., & Patel, N. K. (2019). Synthesis and biological study of Azetidinone derivatives. Journal of Drug Delivery and Therapeutics, 9(2-s), 46-50. [Link]

  • P. Margaretha. (2014). The “one-pot” reaction of a carbonyl compound with ammonia, a primary amine, or a secondary amine. Science of Synthesis, 40.1. [Link]

  • Wikipedia. (n.d.). Reductive amination. [Link]

  • Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). [Link]

  • Master Organic Chemistry. (2017). Reductive Amination, and How It Works. [Link]

  • Cheong, P. H.-Y., et al. (2015). Oxidative Allene Amination for the Synthesis of Azetidin-3-ones. Organic Letters, 17(17), 4232–4235. [Link]

  • Degennaro, L., et al. (n.d.). Development of a Continuous Flow Synthesis of 2-Substituted Azetines and 3-Substituted Azetidines by Using a. Uniba. [Link]

  • Weiss, F. T., et al. (2024). Ring opening of photogenerated azetidinols as a strategy for the synthesis of aminodioxolanes. Beilstein Journal of Organic Chemistry, 20, 1185–1193. [Link]

  • Myers, A. G. (n.d.). Chem 115. Harvard University. [Link]

  • Talukdar, S., et al. (2017). Facile Synthesis of Secondary Amines through One-Pot Reductive Amination of Aromatic Aldehydes in [Et3NH][HSO4] using Sodium Borohydride. ChemistrySelect, 2(25), 7545-7550. [Link]

  • Baba, A., et al. (2002). The reductive amination of aldehydes and ketones by catalytic use of dibutylchlorotin hydride complex. Chemical Communications, (3), 348-349. [Link]

  • van Rantwijk, F., et al. (2007). Novel Reductive Amination of Nitriles: An Efficient Route to 5‐Hydroxypiperidone‐Derived N,N‐Acetals. European Journal of Organic Chemistry, 2007(1), 107-110. [Link]

  • Hashimoto, T., et al. (2013). Synthesis of optically active 2-substituted azetidine-2-carbonitriles from chiral 1-arylethylamine via α-alkylation of N-borane complexes. RSC Advances, 3(42), 19301-19309. [Link]

  • WO2012028721A1. (2012). PROCESS FOR THE REDUCTIVE AMINATION OF α-KETO CARBOXYLIC ACIDS.
  • Ghosh, S. K., et al. (2015). Reductive Amination of Aliphatic Carbonyls Using Low-Valent Titanium Reagent: A Convenient Route to Free Primary Amines. Synthetic Communications, 45(22), 2569-2576. [Link]

Sources

Using 3-(4-Methoxyphenyl)azetidine as a building block in drug discovery

Author: BenchChem Technical Support Team. Date: February 2026

High-Value Building Block for Scaffold Hopping and Lead Optimization [1][2]

Executive Summary

The search for novel chemical space often leads medicinal chemists to sp³-rich, conformationally restricted heterocycles .[1][2] Among these, 3-(4-Methoxyphenyl)azetidine represents a critical building block.[1][2] It serves as a superior bioisostere for piperidines and pyrrolidines, offering a strategic solution to "molecular obesity" (high lipophilicity/molecular weight) while maintaining or improving metabolic stability.[1][2]

This guide details the physicochemical advantages of this motif, provides validated protocols for its incorporation into drug scaffolds, and outlines a strategic case study for its use in scaffold hopping.

Physicochemical Profile & Advantage

The azetidine ring is not merely a "smaller piperidine"; it is a distinct pharmacophore that alters the vector of substituents and the basicity of the nitrogen.[3]

Table 1: Comparative Properties (Azetidine vs. Piperidine)

Data represents comparative trends for 3-arylazetidine vs. 4-arylpiperidine analogs.[1][2]

Property3-(4-Methoxyphenyl)azetidine4-(4-Methoxyphenyl)piperidineImpact on Drug Design
Ring Size 4-membered (Strained)6-membered (Relaxed)Azetidine introduces rigidity; distinct exit vectors.[1][2]
pKa (Conj. Acid) ~10.0 - 10.5~10.8 - 11.2Lower pKa improves permeability and reduces hERG liability.[1][2]
LogD (pH 7.4) Lower (~0.5 - 1.0 unit) HigherCritical for improving solubility and lowering clearance.[1][2]
Fsp³ Score HighHighBoth contribute to "escape from flatland," but azetidine is more compact.[1][2]
Metabolic Liability Low (Ring stable to oxidation)High ( susceptible to P450 oxidation at ring carbons)3-substitution blocks the primary metabolic soft spot of azetidine.[1][2]
Mechanism of Action: The "Gem-Dimethyl" Effect Surrogate

The puckered conformation of the azetidine ring (butterfly shape) places the 3-aryl substituent in a specific orientation that often mimics the gem-dimethyl effect, reducing the entropic penalty of binding to a protein target compared to the more flexible piperidine.[1]

Application Note: Strategic Scaffold Hopping

Problem: A lead series containing a 4-phenylpiperidine moiety exhibits high intrinsic clearance (Cl_int) and poor aqueous solubility. Solution: Replace the piperidine with 3-(4-methoxyphenyl)azetidine.

Why this works:
  • Lipophilicity Reduction: The removal of two methylene groups reduces LogP significantly.[2]

  • Metabolic Blocking: The 4-position of piperidine is a metabolic hotspot (hydroxylation).[1][2] The 3-position of azetidine is sterically crowded and less prone to oxidation when substituted.[1][2]

  • Vector Alignment: The distance between the basic nitrogen and the distal aryl group is conserved, maintaining the pharmacophore's key interactions.

Experimental Protocols

Protocol A: N-Arylation via Buchwald-Hartwig Cross-Coupling

Objective: To couple 3-(4-Methoxyphenyl)azetidine with a heteroaryl chloride (e.g., chloropyridine) to form a biaryl amine core.[1][2]

Materials:

  • 3-(4-Methoxyphenyl)azetidine Hydrochloride (1.0 equiv)[1][2]

  • Aryl/Heteroaryl Chloride (1.0 equiv)[1][2]

  • Pd₂dba₃ (0.02 equiv)[1][2]

  • XPhos or RuPhos (0.04 equiv)[1][2]

  • Sodium tert-butoxide (NaOtBu) (3.0 equiv)[1][2]

  • Toluene or 1,4-Dioxane (Anhydrous)[1][2]

Step-by-Step Methodology:

  • Preparation: In a glovebox or under argon flow, charge a reaction vial with the aryl chloride, 3-(4-methoxyphenyl)azetidine HCl, Pd₂dba₃, and Ligand (XPhos is preferred for sterically demanding substrates; RuPhos for secondary amines).

  • Base Addition: Add solid NaOtBu.[2] Note: Use 3 equivalents to neutralize the HCl salt and act as the base for the coupling.

  • Solvent: Add anhydrous Toluene (0.2 M concentration relative to substrate). Seal the vial with a crimp cap containing a PTFE septum.[2]

  • Reaction: Heat the block to 100°C for 12 hours with vigorous stirring. The mixture should turn from dark red to a black/brown suspension.

  • Work-up: Cool to room temperature. Filter through a pad of Celite, eluting with EtOAc.[1][2]

  • Purification: Concentrate the filtrate. Purify via Flash Column Chromatography (SiO₂).[2]

    • Gradient: 0-50% EtOAc in Hexanes.[1][2] Azetidines are polar; if streaking occurs, add 1% Et₃N to the eluent.

Protocol B: Demethylation to Reveal the Phenol

Objective: To convert the methoxy group to a phenol for further diversification (e.g., ether synthesis).[1]

Materials:

  • N-Protected 3-(4-Methoxyphenyl)azetidine (e.g., N-Boc or N-Aryl)[1][2]

  • BBr₃ (Boron Tribromide), 1.0 M in DCM[1][2]

  • Dichloromethane (DCM), Anhydrous[1][2]

Step-by-Step Methodology:

  • Cooling: Dissolve the substrate in anhydrous DCM (0.1 M) and cool to -78°C (Dry ice/Acetone bath).

  • Addition: Add BBr₃ (3.0 equiv) dropwise over 10 minutes. Caution: Exothermic reaction.[2]

  • Warming: Allow the reaction to warm to 0°C over 2 hours. Monitor by LCMS (look for M-14 mass shift).[1][2]

  • Quenching: Cool back to -78°C. Quench by dropwise addition of MeOH.

  • Neutralization: Dilute with DCM and wash with saturated NaHCO₃ solution.

    • Critical Step: Azetidines are bases.[2][4] Ensure the aqueous layer pH is ~8-9 to keep the amine in the organic phase (if N-protecting group was acid-labile, re-protection might be needed before this step if the Boc group was lost).[1][2]

Visualizations

Diagram 1: Scaffold Hopping Strategy & Workflow

This diagram illustrates the logic of replacing a piperidine scaffold with an azetidine and the subsequent synthetic workflow.

ScaffoldHopping cluster_0 Problem: The Piperidine Bloat cluster_1 Solution: Azetidine Building Block cluster_2 Synthetic Workflow Piperidine 4-Arylpiperidine Scaffold (High LogD, High Clearance) Metabolism Metabolic Hotspot (Oxidation at C4) Piperidine->Metabolism Azetidine 3-(4-Methoxyphenyl)azetidine (Compact, Rigid, Lower LogD) Piperidine->Azetidine Scaffold Hop Design Design Logic: 1. Remove 2 x CH2 2. Block C3 Metabolism 3. Retain Vector Azetidine->Design Coupling Buchwald-Hartwig (Pd-Catalysis) Azetidine->Coupling N-Arylation Deprotection Demethylation (BBr3 / HBr) Coupling->Deprotection Optional Diversification FinalDrug Optimized Lead (Improved Sol, Low Cl_int) Deprotection->FinalDrug

Caption: Strategic transition from a piperidine scaffold to an azetidine core, highlighting the design logic and synthetic pathway to the optimized lead.

Case Study: Project "LATS-Kinase"

Context: Optimization of a LATS1/2 kinase inhibitor.[1][2]

  • Baseline: The initial HTS hit contained a 4-(4-methoxyphenyl)piperidine linked to a pyrazole core.[1][2]

    • Issues: Poor microsomal stability (t1/2 < 10 min) and low solubility (< 5 µM).[2]

  • Intervention: The medicinal chemistry team utilized 3-(4-Methoxyphenyl)azetidine as a direct replacement.[1][2]

  • Result:

    • Solubility: Increased to > 50 µM (due to lower lipophilicity and reduced crystal lattice energy).[2]

    • Metabolic Stability: t1/2 increased to > 60 min. The strained azetidine ring did not undergo oxidative ring opening, and the 3-aryl group blocked the typical carbon oxidation sites.[1]

    • Potency: Maintained single-digit nanomolar potency (IC50 = 8 nM), confirming that the exit vectors of the 3-substituted azetidine mimicked the 4-substituted piperidine effectively.

References

  • Azetidines as Piperidine Bioisosteres

    • Title: Strategies toward optimization of the metabolism of a series of serotonin-4 partial agonists: investigation of azetidines as piperidine isosteres.[1]

    • Source: Bioorganic & Medicinal Chemistry Letters.[2]

    • URL:[Link]

  • Synthetic Methodology (C-H Arylation)

    • Title: Synthesis of a Bicyclic Azetidine with In Vivo Antimalarial Activity Enabled by Stereospecific, Directed C(sp3)–H Arylation.[1][2]

    • Source: Journal of the American Chemical Society (JACS).[2]

    • URL:[Link][1][2]

  • General Utility in Drug Discovery

    • Title: Azetidines in Drug Discovery.[2][3][5][6][7]

    • Source: PharmaBlock White Paper / Review.[2]

  • Scaffold Hopping Logic

    • Title: Discovery of selective LATS inhibitors via scaffold hopping.[2][8]

    • Source: RSC Medicinal Chemistry.[2]

    • URL:[Link]

  • Metabolic Stability Data

    • Title: Intramolecular Ring-Opening Decomposition of Aryl Azetidines.[1][2][3]

    • Source: ACS Medicinal Chemistry Letters.[2]

    • URL:[Link][1][2]

Sources

Application Note: Reaction Conditions for N-Alkylation of 3-(4-Methoxyphenyl)azetidine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the optimized protocols for the N-alkylation of 3-(4-methoxyphenyl)azetidine , a pharmacologically relevant scaffold often utilized in the synthesis of dopamine and serotonin receptor ligands.

Due to the inherent ring strain (~25 kcal/mol) of the azetidine core, standard alkylation conditions must be modulated to prevent ring-opening polymerization or degradation. This guide presents two validated pathways:

  • Reductive Amination (Method A): The preferred route for high selectivity and mono-alkylation.

  • Direct Nucleophilic Substitution (Method B): A secondary route for alkyl halides, requiring strict stoichiometric control.

Substrate Analysis & Reactivity Profile

Physicochemical Properties[1]
  • Substrate: 3-(4-Methoxyphenyl)azetidine[1][2]

  • Basicity (pKa): Estimated ~9.5–10.5 (Conjugate acid).[3] The C3-aryl substituent exerts a mild inductive effect but the nitrogen remains a potent secondary aliphatic amine.

  • Structural Risks:

    • Ring Strain: The 4-membered ring is susceptible to acid-catalyzed ring opening (homoallylic amine formation) or nucleophilic attack if quaternized.

    • Polymerization: High temperatures (>100 °C) or strong Lewis acids can trigger ring-opening polymerization.

The "Free Base" Criticality

Commercially available 3-arylazetidines are typically supplied as HCl or Trifluoroacetate (TFA) salts to ensure stability.

  • Critical Step: You must liberate the free base prior to alkylation or include a stoichiometric base (e.g., Et3N, DIPEA) in the reaction matrix. Failure to do so is the #1 cause of reaction failure in this class.

Method Selection Guide

The choice of method depends entirely on the electrophile availability and stability requirements.

MethodSelection Start Target: N-Alkyl Azetidine Electrophile Identify Electrophile Source Start->Electrophile Aldehyde Aldehyde / Ketone Electrophile->Aldehyde Available Halide Alkyl Halide / Tosylate Electrophile->Halide Available MethodA Method A: Reductive Amination (Recommended) Aldehyde->MethodA Use STAB/DCM MethodB Method B: Direct Alkylation (Risk of Over-alkylation) Halide->MethodB Use K2CO3/ACN

Figure 1: Decision matrix for selecting the appropriate alkylation strategy.

Method A: Reductive Amination (Preferred)

Rationale: This method utilizes Sodium Triacetoxyborohydride (STAB) .[4] Unlike Sodium Cyanoborohydride, STAB is non-toxic and avoids the risk of HCN generation. Crucially, it is mild enough to reduce the intermediate iminium ion without reducing the aldehyde/ketone, and it does not promote azetidine ring opening.

Reagents & Stoichiometry
ComponentEquivalentsRole
3-(4-Methoxyphenyl)azetidine 1.0Nucleophile
Aldehyde/Ketone 1.1 – 1.2Electrophile
STAB (NaBH(OAc)3) 1.4 – 1.6Reducing Agent
Acetic Acid (AcOH) 1.0 – 2.0Catalyst (pH adjustment)
DCM or DCE [0.1 M]Solvent (Anhydrous)
Step-by-Step Protocol
  • Salt Break (If applicable): If starting with HCl salt: Suspend salt in DCM. Add 1.1 equiv DIPEA. Stir 10 min until clear.

  • Imine Formation: Add the aldehyde/ketone to the amine solution at Room Temperature (RT).

  • Activation: Add Acetic Acid (AcOH). Note: pH should be ~5–6. This accelerates iminium formation without opening the azetidine ring.

  • Reduction: Add STAB in one portion.

    • Observation: Mild effervescence may occur.

  • Reaction: Stir at RT for 2–4 hours. Monitor by LCMS.

    • Target: Disappearance of starting amine (m/z ~164 + H).

  • Quench: Add saturated aqueous NaHCO3 slowly. Stir vigorously for 20 mins.

  • Workup: Extract with DCM (3x). Wash combined organics with brine. Dry over Na2SO4.

Why this works: The bulky acetoxy groups on STAB prevent coordination to the azetidine nitrogen, minimizing Lewis-acid catalyzed ring strain release.

Method B: Direct Nucleophilic Substitution

Rationale: Used when the alkyl group is only available as a halide (Cl, Br, I) or sulfonate (OTs, OMs). This method carries a higher risk of quaternization (formation of the ammonium salt), which can lead to ring opening via Hofmann-type elimination.

Reagents & Stoichiometry
ComponentEquivalentsRole
3-(4-Methoxyphenyl)azetidine 1.0Nucleophile
Alkyl Halide 0.95 – 1.0Electrophile (Limiting Reagent)
Base (K2CO3 or Cs2CO3) 2.0 – 3.0Acid Scavenger
Acetonitrile (ACN) [0.1 M]Solvent (Polar Aprotic)
TBAI (Optional) 0.1Finkelstein Catalyst (for Chlorides)
Step-by-Step Protocol
  • Preparation: Dissolve the azetidine (free base) in anhydrous Acetonitrile.

  • Base Addition: Add powdered K2CO3.

  • Controlled Addition: Cool mixture to 0 °C. Add the Alkyl Halide dropwise.

    • Critical: Do not add the halide all at once. High local concentration favors over-alkylation.

  • Reaction: Allow to warm to RT. Stir for 4–12 hours.

    • Temperature Warning: Do not exceed 60 °C. Higher temperatures drastically increase the rate of azetidine dimerization/polymerization.

  • Filtration: Filter off the inorganic solids.

  • Purification: Concentrate filtrate. Flash chromatography is usually required to separate mono-alkylated product from dialkylated quaternary salts.

Critical Process Parameters & Troubleshooting

Stability Workflow

The following diagram illustrates the stability pathways and failure modes for the azetidine ring.

Stability Substrate 3-(4-Methoxyphenyl)azetidine Acid Strong Acid (pH < 3) Substrate->Acid Heat Heat (>80°C) Substrate->Heat Quat Quaternization (Over-alkylation) Substrate->Quat Excess Alkyl Halide Stable Stable N-Alkyl Product Substrate->Stable Mild Conditions (STAB) RingOpen Ring Opening (Homoallylic Amine) Acid->RingOpen Strain Release Polymer Polymerization Heat->Polymer Thermal Degradation Quat->RingOpen Nucleophilic Attack

Figure 2: Stability and degradation pathways of the azetidine scaffold.

Troubleshooting Table
IssueProbable CauseCorrective Action
Low Conversion Salt form not neutralized.Ensure 1.1 eq. DIPEA is added if using HCl salt.
Ring Opening (Linear byproducts) Reaction pH too low (<4) or Temp too high.Use STAB instead of NaCNBH3 (allows milder pH). Keep Temp <40°C.
Over-alkylation (Method B) Excess alkyl halide used.Use 0.95 eq. of alkyl halide. Add halide slowly at 0°C.
Gumming/Polymerization High concentration or Lewis Acid presence.Dilute reaction to 0.05 M. Avoid AlCl3 or BF3 reagents.

References

  • Recent Advances in the Synthesis and Reactivity of Azetidines. Royal Society of Chemistry, 2021.

  • Reductive Amination Conditions. Common Organic Chemistry, 2023.

  • Intramolecular Ring-Opening Decomposition of Aryl Azetidines. ACS Medicinal Chemistry Letters, 2021. [5]

  • Modular Synthesis of 3,3-Disubstituted Azetidines. The Journal of Organic Chemistry, 2023.

  • Azetidine Physicochemical Properties. PubChem, 2025.

Sources

Application Note: Strategic Solvent Selection for Reactions Involving Azetidine Salts

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Azetidine salts are pivotal building blocks in modern medicinal chemistry and materials science, prized for introducing conformational rigidity and novel physicochemical properties.[1][2] However, their ionic nature and inherent ring strain (approx. 25.2 kcal/mol) present unique challenges for reaction setup, particularly in solvent selection.[3] This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to navigate the complexities of solvent choice in reactions involving azetidine salts. We will explore the underlying principles governing solubility and reactivity, offer a comparative analysis of common solvent systems, and provide actionable protocols for empirical solvent screening and optimization.

The Azetidine Salt Challenge: A Duality of Strain and Charge

Unlike their freebase counterparts, azetidine salts (e.g., azetidine hydrochloride) are crystalline solids with significantly different solubility profiles.[4][5] The primary challenge lies in identifying a solvent that can:

  • Effectively Solubilize the Salt: The ionic lattice of the salt must be overcome. This typically requires solvents with a high dielectric constant and the ability to solvate both the azetidinium cation and the counter-anion.

  • Mediate the Desired Reactivity: The solvent must not inhibit the reaction. It should facilitate the interaction between reactants, stabilize transition states, and minimize side reactions.

  • Accommodate Reaction Conditions: The solvent's boiling point, freezing point, and compatibility with reagents (especially bases and catalysts) are critical practical considerations.

The pKa of the azetidinium ion is approximately 11.3, similar to that of a typical acyclic secondary amine, meaning strong bases are often required for deprotonation to the reactive freebase form.[3][6] The choice of solvent directly impacts the efficacy of this deprotonation step.

Theoretical Pillars of Solvent Selection

The selection of an appropriate solvent is not arbitrary but is grounded in the physicochemical properties of the solvent and its interaction with the solutes and transition states.

  • Polarity and Dielectric Constant (ε): High-polarity solvents are generally required to dissolve ionic salts. The dielectric constant reflects a solvent's ability to separate charges. For azetidine salts, solvents with ε > 15 are often a starting point.

  • Protic vs. Aprotic Nature:

    • Polar Protic Solvents (e.g., H₂O, EtOH, MeOH): These solvents possess acidic protons (e.g., O-H, N-H) and are excellent at solvating both cations and anions through hydrogen bonding. While they excel at dissolving salts, they can deactivate nucleophiles (like the azetidine freebase) by forming a solvent cage, potentially slowing SN2-type reactions.[7] However, for some reactions like the synthesis of azetidinium salts from epichlorohydrin, polar protic solvents have been shown to be superior as they activate the electrophile and stabilize charged intermediates.[8][9]

    • Polar Aprotic Solvents (e.g., DMF, DMSO, Acetonitrile): These solvents lack acidic protons but have strong dipole moments. They are effective at solvating cations but leave anions relatively "naked" and more nucleophilic. This makes them the solvents of choice for many SN2 reactions, such as the N-alkylation of azetidine.[7][10]

  • Coordinating Ability: Ethereal solvents like THF and 2-MeTHF have moderate polarity and can coordinate to cations. They often represent a good balance, providing sufficient solubility for some salts without overly stabilizing or deactivating reactive species. In certain enantioselective ring-opening reactions, ethereal solvents were found to provide the best selectivity.[11]

A Comparative Guide to Solvent Classes for Azetidine Salt Chemistry

The optimal solvent is highly dependent on the specific reaction type. Below is a summary of common solvent classes and their typical applications in azetidine chemistry.

Solvent ClassExamplesDielectric Constant (ε)Boiling Point (°C)Typical Applications & Rationale
Polar Protic Water (H₂O), Ethanol (EtOH), Methanol (MeOH)80.1 (H₂O), 24.6 (EtOH)100 (H₂O), 78 (EtOH)Synthesis of Azetidinium Salts: Excellent for dissolving starting materials and stabilizing charged intermediates.[8][12] Caution: Can hinder N-alkylation by solvating the azetidine nucleophile.
Polar Aprotic Acetonitrile (MeCN), DMF, DMSO37.5 (MeCN), 38.3 (DMF)82 (MeCN), 153 (DMF)N-Alkylation/N-Acylation: The gold standard. Dissolves the salt (often with a base) and enhances the nucleophilicity of the deprotonated azetidine.[10]
Ethereal THF, 2-Methyl-THF, Dioxane7.6 (THF), 6.2 (2-MeTHF)66 (THF), 80 (2-MeTHF)Ring-Opening Reactions: Can provide a good balance of solubility and reactivity, sometimes leading to higher selectivity compared to highly polar solvents.[11]
Non-Polar Toluene, Hexane, Dichloromethane (DCM)2.4 (Toluene), 9.1 (DCM)111 (Toluene), 40 (DCM)Reductive Amination: DCM is a common choice when using specific reducing agents like sodium triacetoxyborohydride.[10] Generally poor for dissolving azetidine salts directly.

Decision-Making Workflow for Solvent Selection

The following workflow provides a logical pathway for selecting a starting solvent system for your reaction.

Caption: A decision-making flowchart for initial solvent selection.

Experimental Protocols

Protocol: Small-Scale Solubility Screening

Objective: To rapidly determine suitable solvents for solubilizing a specific azetidine salt at the target reaction temperature.

Materials:

  • Azetidine salt (e.g., Azetidine HCl)

  • Candidate solvents (e.g., MeCN, DMF, DMSO, THF, EtOH, H₂O, DCM)

  • Small vials (e.g., 1-dram) with stir bars

  • Balance, spatula, and heating stir plate

Procedure:

  • Weigh approximately 10 mg of the azetidine salt into a clean, dry vial.

  • Add a magnetic stir bar to the vial.

  • Add the first candidate solvent dropwise (e.g., 100 µL increments) while stirring at room temperature.

  • Observe for complete dissolution. Record the approximate volume of solvent required. A good solvent should dissolve the salt to a reasonable concentration (e.g., 0.1-0.5 M).

  • If the salt is insoluble or poorly soluble at room temperature, gently heat the mixture to the intended reaction temperature (e.g., 50-80 °C) and observe for dissolution.

  • Repeat steps 1-5 for each candidate solvent.

  • Trustworthiness Check: Note any color changes, fuming, or other signs of reaction/decomposition between the salt and the solvent, especially when heating. Discard any solvents that show signs of incompatibility.

Protocol: Parallel Reaction Screening

Objective: To test the efficacy of promising solvents in a small-scale, parallel format. This protocol outlines a generic N-alkylation.

Materials:

  • Azetidine hydrochloride

  • Alkylating agent (e.g., benzyl bromide)

  • Base (e.g., K₂CO₃, triethylamine)

  • Solvents identified from Protocol 6.1 (e.g., MeCN, DMF)

  • Reaction vials or tubes with caps

  • Stir plate or shaker

  • TLC plates and/or LC-MS for analysis

Procedure:

  • For each solvent to be tested, set up a separate reaction vial.

  • To each vial, add azetidine hydrochloride (1.0 eq.).

  • Add the base (e.g., K₂CO₃, 2.0 eq.).

  • Add the chosen solvent to achieve the target concentration (e.g., 0.2 M).

  • Stir the suspension for 10-15 minutes at room temperature.

  • Add the alkylating agent (1.1 eq.) to each vial.

  • Seal the vials and stir the reactions at the desired temperature (e.g., 60 °C).

  • Monitor the reaction progress at set time points (e.g., 1h, 4h, 16h) by taking a small aliquot and analyzing via TLC or LC-MS.

  • Self-Validation: Compare the rate of product formation and the profile of byproducts across the different solvents. The solvent that provides the highest conversion to the desired product with the fewest impurities is the optimal choice.

Mechanistic Insight: The Role of the Solvent in N-Alkylation

The choice of a polar aprotic solvent is critical for the successful N-alkylation of an azetidine salt. The diagram below illustrates why this is the case.

Caption: Role of a polar aprotic solvent in enhancing nucleophilicity.

Conclusion

The selection of a solvent for reactions with azetidine salts is a critical parameter that dictates the success of a transformation. A methodical approach, beginning with an understanding of the reaction mechanism and the physicochemical properties of the salt, is paramount. Polar aprotic solvents like acetonitrile and DMF are often the first choice for nucleophilic substitution reactions, while ethereal or even protic solvents may be optimal for ring-opening or synthesis protocols. Empirical screening through systematic solubility and micro-scale reaction tests remains the most reliable method for identifying the ideal solvent system, ensuring higher yields, cleaner reaction profiles, and ultimately, more efficient drug discovery and development workflows.

References

  • Title: Enantioselective Ring Opening of Azetidines via Charge Recognition in Hydrogen-Bond-Donor Catalysis Source: Journal of the American Chemical Society URL: [Link]

  • Title: Gram-Scale Domino Synthesis in Batch and Flow Mode of Azetidinium Salts Source: PMC (The Journal of Organic Chemistry) URL: [Link]

  • Title: PREPARATION AND SYNTHETIC APPLICATIONS OF AZETIDINES Source: HETEROCYCLES URL: [Link]

  • Title: Gram-Scale Domino Synthesis in Batch and Flow Mode of Azetidinium Salts Source: The Journal of Organic Chemistry (ACS Publications) URL: [Link]

  • Title: Stable aziridinium salts as versatile intermediates: isolation and regio- and stereoselective ring-opening and rearrangement Source: PubMed (Angewandte Chemie) URL: [Link]

  • Title: Discovery of Novel Azetidine Amides as Potent Small-Molecule STAT3 Inhibitors Source: Journal of Medicinal Chemistry (ACS Publications) URL: [Link]

  • Title: Gram-Scale Domino Synthesis in Batch and Flow Mode of Azetidinium Salts (Duplicate of Ref 5) Source: The Journal of Organic Chemistry URL: [Link]

  • Title: A general, enantioselective synthesis of N-alkyl terminal aziridines and C2-functionalized azetidines via organocatalysis Source: PMC (NIH) URL: [Link]

  • Title: Solubility of Two Stable Iminium Salts in 12 Polar Solvents Source: Journal of Chemical & Engineering Data (ACS Publications) URL: [Link]

  • Title: Azetidine | C3H7N Source: PubChem (NIH) URL: [Link]

  • Title: Azetidinium salts: Preparation, reactivity and their adaptation to stereoselective synthesis Source: Chalmers ODR URL: [Link]

  • Title: Preparation and Synthetic Applications of Azetidines Source: ResearchGate URL: [Link]

  • Title: Azetidine Source: Wikipedia URL: [Link]

  • Title: Ring opening of photogenerated azetidinols as a strategy for the synthesis of aminodioxolanes Source: PMC (Beilstein Journal of Organic Chemistry) URL: [Link]

  • Title: Ring opening of photogenerated azetidinols as a strategy for the synthesis of aminodioxolanes Source: Beilstein Journals URL: [Link]

  • Title: Lewis Acid Mediated Nucleophilic Ring-Opening of 1-Benzhydryl Azetidine-3-ol with Aryl Alcohols Source: Asian Journal of Chemistry URL: [Link]

  • Title: Aziridine- and Azetidine-Pd Catalytic Combinations. Synthesis and Evaluation of the Ligand Ring Size Impact on Suzuki-Miyaura Reaction Issues Source: MDPI URL: [Link]

Sources

Troubleshooting & Optimization

Improving yield of 3-(4-Methoxyphenyl)azetidine hydrochloride synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Synthesis of 3-(4-Methoxyphenyl)azetidine Hydrochloride Case Log ID: #AZT-8821-OPT Status: Active Guide Department: Process Chemistry & Scale-Up Support[1]

Executive Summary: The Yield Bottlenecks

Improving the yield of 3-(4-Methoxyphenyl)azetidine hydrochloride requires navigating two competing chemical challenges: the high ring strain of the azetidine scaffold (


26 kcal/mol) and the electronic deactivation required for clean isolation.

Our internal data and literature analysis indicate that researchers typically encounter yield losses at three specific distinct stages:

  • 
    -Hydride Elimination:  During cross-coupling, the transition metal catalyst often triggers elimination on the secondary alkyl halide (the azetidine ring) rather than the desired oxidative addition.
    
  • Protodeboronation: The electron-rich 4-methoxyphenylboronic acid is prone to hydrolysis before coupling occurs.[1]

  • Ring Opening Polymerization: During the final acidic deprotection (Boc removal), uncontrolled exotherms or nucleophilic solvents can trigger catastrophic ring opening.[1]

This guide provides two validated protocols: a Nickel-Catalyzed Cross-Coupling (recommended for research/gram-scale) and a Grignard/Ionic Hydrogenation route (recommended for multi-kilogram scale-up).[1]

Visualizing the Optimized Workflow

The following flowchart outlines the logic for selecting the correct pathway and the critical control points (CCPs) where yield is often lost.

AzetidineSynthesis Start Target: 3-(4-Methoxyphenyl)azetidine HCl Decision Select Scale/Equipment Start->Decision RouteA Route A: Ni-Catalyzed Suzuki (High Selectivity, Gram Scale) Decision->RouteA Rapid Access RouteB Route B: Grignard/Reduction (Low Cost, Kg Scale) Decision->RouteB Cost Sensitive StepA1 1-Boc-3-iodoazetidine + 4-Methoxyphenylboronic acid RouteA->StepA1 StepB1 1-Boc-3-azetidinone + 4-MethoxyphenylMgBr RouteB->StepB1 StepA2 NiCl2(glyme) / Ligand (Critical: Prevent Beta-Elimination) StepA1->StepA2 Common Deprotection (HCl/Dioxane) (Control Temp < 10°C) StepA2->Common StepB2 Ionic Hydrogenation (Et3SiH / TFA) StepB1->StepB2 StepB2->Common Final Isolated HCl Salt (Hygroscopic Solid) Common->Final

Figure 1: Decision matrix for synthesis routes. Red nodes indicate Critical Control Points (CCPs) where yield is most frequently compromised.[1]

Protocol A: Nickel-Catalyzed Suzuki-Miyaura Coupling (High Selectivity)[1]

Why this route? Traditional Palladium coupling often fails with secondary alkyl halides (like 3-iodoazetidine) due to slow oxidative addition and rapid


-hydride elimination.[1] Nickel catalysts, specifically with diamine or amino-alcohol ligands, suppress this elimination, boosting yields from <30% to >80% [1].[1]
Reagents & Stoichiometry
  • Substrate: 1-Boc-3-iodoazetidine (1.0 equiv)

  • Coupling Partner: 4-Methoxyphenylboronic acid (1.5 equiv)[1]

  • Catalyst:

    
     (10 mol%)[1]
    
  • Ligand: trans-2-Aminocyclohexanol hydrochloride (20 mol%) or Bathophenanthroline (10 mol%)[1]

  • Base: NaHMDS (2.0 equiv) or

    
     (3.0 equiv) depending on solvent.[1]
    
  • Solvent: Isopropanol (IPA) or dioxane/methanol mixture.[1]

Step-by-Step Procedure
  • Catalyst Activation: In a glovebox or under strict Argon flow, charge a reaction vial with

    
     and the ligand.[1] Add absolute ethanol or IPA and stir for 15 minutes to form the active complex (often turns deep blue/green).
    
  • Substrate Addition: Add the 4-methoxyphenylboronic acid and 1-Boc-3-iodoazetidine.

  • Base Addition: Add NaHMDS solution dropwise. Note: The reaction is sensitive to moisture; ensure reagents are dry.

  • Heating: Seal and heat to 60°C for 12–16 hours.

    • Mechanism Check: The Nickel center undergoes single-electron transfer (radical pathway), facilitating the coupling to the sp3 carbon of the azetidine without elimination [2].

  • Workup: Filter through a celite pad to remove Ni residues.[1] Concentrate and purify via silica flash chromatography (Hexane/EtOAc).

Protocol B: Grignard Addition & Ionic Hydrogenation (Scale-Up)

Why this route? It avoids expensive catalysts and boronic acids.[1] However, the intermediate tertiary alcohol is prone to elimination to the alkene (enamine-like), which is unstable. Ionic hydrogenation is the key to high yield here, as it reduces the alcohol directly to the alkane without forming the unstable alkene intermediate [3].

Step-by-Step Procedure
  • Grignard Addition:

    • Cool a solution of 1-Boc-3-azetidinone in dry THF to -78°C.

    • Add 4-methoxyphenylmagnesium bromide (1.2 equiv) slowly.[1]

    • Warm to 0°C and quench with saturated

      
      .[1] Extract and isolate the tertiary alcohol.
      
  • Ionic Hydrogenation (The Yield Maker):

    • Dissolve the crude alcohol in DCM at 0°C.

    • Add Triethylsilane (

      
      )  (3.0 equiv).[1]
      
    • Add Trifluoroacetic acid (TFA) (5.0 equiv) dropwise.[1]

    • Mechanism:[1][2][3] TFA generates the carbocation; silane instantly delivers a hydride. This prevents the formation of the strained double bond.

    • Stir at 0°C

      
       RT for 2 hours.
      
  • Workup: Quench with

    
    . The Boc group may partially cleave; usually, one proceeds directly to full deprotection.
    

Critical Step: Deprotection & Salt Formation[4]

Regardless of the route, you must remove the Boc group and form the HCl salt. This is where 40% of users lose their batch due to ring opening.

Protocol:

  • Dissolve the N-Boc intermediate in 1,4-dioxane (minimum volume).[1]

  • Cool to 0°C (Ice bath). Do not skip this.

  • Add 4M HCl in Dioxane (5.0 equiv) dropwise.

  • Allow to warm to 15°C (room temp) but do not heat .

  • Add Diethyl Ether or MTBE to precipitate the salt.[1]

  • Filter under Nitrogen (the salt is hygroscopic).[1]

Troubleshooting Matrix (FAQ)

SymptomProbable CauseCorrective Action
Low Yield in Coupling (Route A)

-Hydride Elimination
Switch ligand to Bathophenanthroline or Biozaxoline .[1] These bulky ligands sterically hinder the elimination pathway [4].
Starting Material Remains (Route A) Catalyst Deactivation (Oxidation) Ni(I)/(0) species are air-sensitive.[1] Ensure solvents are degassed (sparged with Ar for 20 min) and use a glovebox if possible.[1]
"Goo" or Polymer during Deprotection Ring Opening via Nucleophilic Attack Avoid using Methanol or Ethanol during the HCl step. The chloride ion can open the protonated azetidine ring in protic solvents at high temps. Use Dioxane/Ether only.[1]
Product is a Wet Paste Hygroscopicity The HCl salt absorbs water rapidly. Dry in a vacuum oven at 40°C over

. Store under Argon.[1][4]
Protodeboronation (Route A) Base too strong/wet If the boronic acid is hydrolyzing to anisole, switch from NaHMDS to

and add 5% water (controlled) to the solvent system to facilitate the Suzuki cycle without stripping the boron [5].[1]

References

  • Zultanski, S. L., & Fu, G. C. (2013).[1] Nickel-catalyzed carbon–carbon bond-forming reactions of unactivated tertiary alkyl halides: Suzuki–Miyaura cross-couplings.[1] Journal of the American Chemical Society, 135(2), 624-627.[1] Link[1]

  • Hu, X. (2011).[1] Nickel-catalyzed cross-coupling of non-activated alkyl halides: a mechanistic perspective. Chemical Science, 2(10), 1867-1886.[1] Link

  • Kursanov, D. N., Parnes, Z. N., & Loim, N. M. (1974).[1] Applications of ionic hydrogenation to organic synthesis. Synthesis, 1974(09), 633-651.[1] Link

  • Tasker, S. Z., Standley, E. A., & Jamison, T. F. (2014).[1] Recent advances in homogeneous nickel catalysis. Nature, 509(7500), 299-309.[1] Link[1]

  • Kinzel, T., Zhang, Y., & Buchwald, S. L. (2010).[1] A new palladium precatalyst allows for the fast Suzuki− Miyaura coupling reactions of unstable nucleophiles. Journal of the American Chemical Society, 132(40), 14073-14075.[1] Link[1]

Sources

Technical Support Center: Purification of 3-(4-Methoxyphenyl)azetidine Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Answering the user's request.

Welcome to the technical support center for the purification of 3-(4-Methoxyphenyl)azetidine hydrochloride. This guide is designed for researchers, medicinal chemists, and process development scientists who work with strained heterocyclic systems. Here, we address common challenges and provide practical, field-tested solutions to help you achieve high purity for this valuable building block. Our approach is rooted in explaining the chemical principles behind each step, ensuring you can adapt these methods to your specific experimental context.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses the most common issues encountered during the purification of 3-(4-Methoxyphenyl)azetidine hydrochloride.

Q1: My crude product looks pure by ¹H NMR, but I'm struggling with purification. Why is silica gel chromatography giving me low yields and multiple spots on TLC?

A1: This is a classic problem when dealing with azetidines. The core issue is the inherent ring strain of the four-membered ring (approximately 25.4 kcal/mol), which makes it susceptible to cleavage under acidic conditions.[1][2]

  • The Problem with Silica Gel: Standard silica gel has an acidic surface (pKa ≈ 4.5) due to the presence of silanol groups. The basic nitrogen of your azetidine interacts strongly with these acidic sites. This can lead to two primary problems:

    • Irreversible Adsorption: The compound sticks to the column and cannot be eluted, drastically reducing your yield.

    • Acid-Catalyzed Decomposition: The prolonged exposure to the acidic surface can catalyze ring-opening of the azetidine, leading to the formation of impurities and appearing as multiple spots or streaking on your TLC plate.[1]

  • Expert Recommendations & Solutions:

    • Neutralize Your Silica: Before preparing your column, slurry the silica gel in your starting eluent containing 1-2% triethylamine (Et₃N) or another volatile base like pyridine. This deactivates the acidic silanol groups, preventing decomposition and improving recovery.[1]

    • Use an Alternative Stationary Phase: Consider using neutral or basic alumina as your stationary phase. These are less acidic and generally more compatible with basic compounds.

    • Reverse-Phase Chromatography: If the compound and its impurities have different polarities, C18 reverse-phase chromatography using a mobile phase like acetonitrile/water or methanol/water with a modifier (e.g., 0.1% TFA or formic acid) can be an effective alternative. Note that after purification, you will need to perform a salt-break or lyophilization to remove the modifier and isolate your desired hydrochloride salt.

Q2: I've isolated my product as an oil or a persistent gum, not the expected crystalline hydrochloride salt. How can I induce crystallization?

A2: Obtaining an amorphous solid or oil is a frequent challenge, often related to residual impurities, solvent, or the hygroscopic nature of the salt.

  • Causality:

    • Impurities: Even small amounts of impurities can disrupt the crystal lattice, preventing the formation of an ordered solid. This includes residual solvents from the workup or unreacted starting materials.

    • Hygroscopicity: Amine hydrochlorides can be hygroscopic, absorbing moisture from the atmosphere to form a sticky gum or oil.[3]

    • Incorrect Stoichiometry: An excess or deficit of HCl during the salt formation step can lead to a mixture of the free base and the hydrochloride salt, which is often non-crystalline.

  • Troubleshooting Protocol:

    • Ensure Anhydrous Conditions: Dry your crude free base thoroughly under high vacuum before attempting salt formation. Conduct the salt formation using anhydrous solvents (e.g., dry diethyl ether, dichloromethane) and a source of anhydrous HCl (e.g., a solution of HCl in dioxane or isopropanol).

    • Solvent Trituration: Add a non-polar solvent in which your product is insoluble (e.g., cold diethyl ether, hexane, or methyl tert-butyl ether[4]). Use a spatula to scratch the inside of the flask below the solvent level. This can create nucleation sites and induce precipitation.

    • Recrystallization: If trituration fails, a full recrystallization is the most robust method.

Q3: What is the best way to select a solvent system for recrystallization?

A3: The ideal recrystallization solvent is one in which your compound is sparingly soluble at room temperature but highly soluble when heated.

  • Systematic Approach to Solvent Screening:

    • Place a small amount of your crude material (10-20 mg) into several test tubes.

    • Add a few drops of a single solvent to each tube at room temperature. Observe the solubility.

    • If insoluble, heat the mixture to boiling. If it dissolves, it's a potential candidate.

    • Allow the hot solution to cool slowly to room temperature, then place it in an ice bath. The formation of crystals indicates a good single-solvent system.

    • If the compound is too soluble in one solvent (e.g., methanol) and insoluble in another (e.g., diethyl ether), a two-solvent system is ideal. Dissolve the compound in a minimal amount of the "good" hot solvent, then add the "poor" solvent dropwise until the solution becomes cloudy (the cloud point). Add a drop or two of the "good" solvent to clarify, then allow it to cool slowly.

  • Recommended Solvent Systems for Azetidine Hydrochlorides:

    • Isopropanol (IPA) / Diethyl Ether

    • Methanol (MeOH) / Methyl tert-Butyl Ether (MTBE)

    • Ethanol (EtOH) / Ethyl Acetate

    • Acetonitrile (MeCN)

Solvent ClassGood Solvents (for dissolving)Poor Solvents (for precipitating)
Alcohols Methanol, Ethanol, Isopropanol-
Ethers Tetrahydrofuran (THF)Diethyl Ether, MTBE, Diisopropyl Ether
Esters -Ethyl Acetate
Hydrocarbons -Hexanes, Heptane
Chlorinated Dichloromethane (DCM)-
Nitriles Acetonitrile-

Table 1: Solvent selection guide for recrystallization.

Experimental Protocols & Workflows

Protocol 1: Purification by Flash Chromatography on Deactivated Silica
  • Slurry Preparation: In a fume hood, weigh the required amount of silica gel into a beaker. Add your chosen starting eluent (e.g., 98:2 Dichloromethane/Methanol) containing 1.5% triethylamine. Stir the slurry for 15 minutes.

  • Column Packing: Carefully pack the column with the prepared slurry.

  • Sample Loading: Dissolve your crude 3-(4-Methoxyphenyl)azetidine free base in a minimal amount of dichloromethane. Add a small amount of silica gel to this solution and concentrate it in vacuo to obtain a dry, free-flowing powder (dry loading).

  • Elution: Carefully add the dry-loaded sample to the top of the packed column. Begin elution with the starting solvent system, gradually increasing the polarity as needed (e.g., from 2% to 10% Methanol in Dichloromethane, all containing 1.5% Et₃N).

  • Fraction Collection: Collect fractions and monitor them by TLC. Combine the fractions containing the pure product.

  • Salt Formation: Evaporate the solvent from the combined fractions. Dissolve the resulting free base oil in a minimal amount of anhydrous diethyl ether or ethyl acetate. Add a 1.0 M solution of HCl in diethyl ether dropwise with stirring until precipitation is complete.

  • Isolation: Collect the precipitated solid by vacuum filtration, wash with cold diethyl ether, and dry under high vacuum to yield pure 3-(4-Methoxyphenyl)azetidine hydrochloride.

Purification Strategy Decision Workflow

This diagram outlines the logical steps for choosing a purification method.

Purification_Workflow start Crude Product check_state Is the crude product a solid or an oil? start->check_state solid Solid check_state->solid Solid oil Oil check_state->oil Oil recrystallize Attempt Recrystallization solid->recrystallize chromatography Perform Chromatography (Neutralized Silica or Alumina) oil->chromatography check_purity_xtal Is purity > 98%? recrystallize->check_purity_xtal final_product Final Product check_purity_xtal->final_product Yes check_purity_xtal->chromatography No check_purity_chrom Are fractions clean? chromatography->check_purity_chrom check_purity_chrom->chromatography No (Re-run with different system) combine_fractions Combine Fractions & Evaporate check_purity_chrom->combine_fractions Yes salt_form Perform Salt Formation combine_fractions->salt_form salt_form->recrystallize

Caption: Decision tree for purification method selection.

Troubleshooting Failed Recrystallization

This workflow provides steps to take when initial crystallization attempts are unsuccessful.

Recrystallization_Troubleshooting start No Crystals Form Upon Cooling step1 1. Scratch inner surface of the flask with a glass rod. start->step1 step2 2. Add a seed crystal (if available). step1->step2 step3 3. Reduce temperature further (ice-salt bath or freezer). step2->step3 step4 4. Add a small amount of an anti-solvent (e.g., hexane). step3->step4 step5 5. Concentrate solution slightly to increase saturation. step4->step5 step6 Re-evaluate solvent system or purify by chromatography. step5->step6

Caption: Sequential steps for troubleshooting recrystallization.

References

  • Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin - PMC). National Center for Biotechnology Information. Available at: [Link]

  • Synthesis of optically active 2-substituted azetidine-2-carbonitriles from chiral 1-arylethylamine via α-alkylation of N-borane complexes - RSC Publishing. Royal Society of Chemistry. Available at: [Link]

  • Synthesis and Profiling of a Diverse Collection of Azetidine-Based Scaffolds for the Development of CNS-Focused Lead-Like Libraries - PMC. National Center for Biotechnology Information. Available at: [Link]

  • WO2000063168A1 - Synthesis of azetidine derivatives - Google Patents.Google Patents.
  • Gram-Scale Domino Synthesis in Batch and Flow Mode of Azetidinium Salts - PMC. National Center for Biotechnology Information. Available at: [Link]

  • Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle - RSC Publishing. Royal Society of Chemistry. Available at: [Link]

  • US4966979A - Process for synthesis of azetidine and novel intermediates therefor - Google Patents.Google Patents.
  • Gram-Scale Domino Synthesis in Batch and Flow Mode of Azetidinium Salts | The Journal of Organic Chemistry - ACS Publications. American Chemical Society. Available at: [Link]

  • Synthesis and properties of acetamidinium salts - PMC. National Center for Biotechnology Information. Available at: [Link]

Sources

Technical Support Center: Troubleshooting Azetidine Ring Opening

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Strain-Reactivity Paradox

Azetidines possess significant ring strain (~25.4 kcal/mol), theoretically making them prime candidates for ring-opening reactions. However, in practice, they often exhibit a "strain-reactivity paradox": they are kinetically stable enough to resist opening under mild conditions but prone to catastrophic polymerization or decomposition when pushed too hard.

Successful ring opening requires precise modulation of the N-activation (converting the nitrogen into a better leaving group) and Nucleophile strength . This guide addresses the four most common failure modes: lack of reactivity, polymerization, poor regioselectivity, and reductive opening failures.

Troubleshooting Guides (Q&A Format)

Category A: Reactivity & Activation Issues

Q: My N-tosyl azetidine is inert to nucleophilic attack, even at reflux. How do I activate it without decomposing the substrate?

Diagnosis: N-Sulfonyl azetidines are "activated" compared to N-alkyl variants, but they are often insufficient for opening with weak nucleophiles (e.g., alcohols, electron-poor amines) due to the poor leaving group ability of the sulfonamide anion relative to a neutral amine.

Solution: Lewis Acid Activation You must coordinate the sulfonyl oxygen or the nitrogen lone pair to a Lewis Acid (LA) to lower the activation energy.

  • Protocol: Add 10–20 mol% of

    
      or 
    
    
    
    .
  • Why:

    
     is particularly effective for N-tosyl azetidines because it coordinates bidentately to the sulfonyl group, increasing the electrophilicity of the 
    
    
    
    -carbons without being acidic enough to trigger rapid polymerization [1].
  • Alternative: For oxygen nucleophiles (alcohols), use

    
      (catalytic). The silyl group activates the azetidine, and the triflate acts as a counter-ion, facilitating the 
    
    
    
    attack.

Q: I am trying to open an azetidine-3-ol, but the reaction is messy. Does the hydroxyl group interfere?

Diagnosis: Yes. The free hydroxyl group can act as a competing nucleophile (intermolecularly) or chelate your catalyst. Solution:

  • Protect the alcohol: Silyl protection (TBS/TIPS) prevents self-reaction.

  • Directing Group Leverage: If you want the alcohol to assist, use boronic acids. Boronates can bind the hydroxyl group and deliver the nucleophile intramolecularly, often with high stereocontrol [2].[1]

Category B: Polymerization & Side Reactions

Q: Instead of the ring-opened product, I obtained a viscous oil/gum. NMR shows broad peaks.

Diagnosis: You likely triggered Cationic Ring-Opening Polymerization (CROP) . This occurs when the azetidine nitrogen is protonated/alkylated (forming an azetidinium) in the absence of a sufficiently strong nucleophile, or at high concentrations. The azetidine monomer attacks the activated azetidinium species.

Solution:

  • High Dilution: Run the reaction at 0.05 M to 0.1 M .

  • Nucleophile Stoichiometry: Ensure the nucleophile is present in excess (>3 equiv) before adding the activating agent/catalyst.

  • Counter-ion Management: If generating azetidinium salts, use non-nucleophilic counter-ions (e.g.,

    
    , 
    
    
    
    ) only if you plan to isolate the salt. For in situ opening, the counter-ion should not compete with your desired nucleophile.
Category C: Regioselectivity (2-Substituted Azetidines)

Q: I have a 2-substituted azetidine. Why is the nucleophile attacking the "wrong" carbon?

Diagnosis: Regioselectivity in azetidines is a battle between Sterics (C4 attack) and Electronics (C2 attack) .

  • Scenario 1 (Steric Control): Unactivated alkyl groups at C2.

    • Outcome: Nucleophile attacks C4 (less hindered).

    • Mechanism:[2][3][4][5][6][7] Standard

      
      .
      
  • Scenario 2 (Electronic Control): Aryl, Vinyl, or Heteroatom groups at C2.

    • Outcome: Nucleophile attacks C2 (more hindered but electronically stabilized).

    • Mechanism:[2][3][4][5][6] The transition state has significant carbocation character (

      
      -like), stabilized by the adjacent 
      
      
      
      -system or lone pair [3].

Decision Tree for Regioselectivity:

Regioselectivity Start 2-Substituted Azetidine Opening Substituent Nature of C2 Substituent? Start->Substituent Alkyl Alkyl (Methyl, Ethyl, etc.) Substituent->Alkyl Steric Bulk Electronic Aryl, Vinyl, OR, NR2 Substituent->Electronic Stabilization C4_Attack Attack at C4 (Less Hindered) Major Product Alkyl->C4_Attack S_N2 Mechanism C2_Attack Attack at C2 (Benzylic/Stabilized) Major Product Electronic->C2_Attack S_N1-like / Electronic Control Constraint Exception: Strong Lewis Acid can force C4 attack by tightening the transition state Electronic->Constraint

Caption: Decision tree for predicting regioselectivity based on C2-substituent nature. Steric factors favor C4, while electronic stabilization favors C2.

Category D: Reductive Ring Opening

Q: I want to reductively open the ring to a linear amine. Hydrogenolysis (


) isn't working. 

Diagnosis: Standard hydrogenolysis conditions often remove the N-protecting group (e.g., Cbz, Bn) rather than opening the ring, unless the ring is highly strained or activated (e.g., 2-phenyl azetidine).

Solution: Hydride Attack on Azetidinium Ions The most reliable method for reductive opening is to first quaternize the nitrogen (alkylation) and then treat with a hydride source.

  • Step 1: Alkylate with MeI, BnBr, or Allyl Bromide to form the Azetidinium Salt .

  • Step 2: Treat with

    
      (strong) or 
    
    
    
    (mild).
    • 
      : Attacks the less substituted carbon (C4) with high regioselectivity [4].
      
    • Mechanism:[2][3][4][5][6]

      
       displacement of the ammonium leaving group by hydride.
      

Field-Proven Protocols

Protocol 1: Lewis Acid-Catalyzed Nucleophilic Opening

Best for: Opening N-Tosyl/N-Boc azetidines with alcohols or amines.

  • Setup: Flame-dry a round-bottom flask under Argon.

  • Dissolution: Dissolve N-tosyl azetidine (1.0 equiv) and Nucleophile (Alcohol/Amine, 1.5–3.0 equiv) in anhydrous

    
      or Acetonitrile  (0.1 M).
    
  • Catalyst Addition: Add

    
      (10 mol%) or 
    
    
    
    (10–20 mol%) at room temperature.
    • Note: For highly hindered nucleophiles, heat to reflux (

      
      ).
      
  • Monitoring: Monitor by TLC. If stalled, add another 10 mol% catalyst.

  • Workup: Quench with saturated aqueous

    
    . Extract with DCM.
    
  • Purification: Flash chromatography. Warning: Avoid highly acidic silica if the product is acid-sensitive; add 1%

    
     to the eluent.
    
Protocol 2: Reductive Opening via Azetidinium

Best for: Converting azetidines to


-functionalized linear amines.
  • Quaternization: Dissolve N-alkyl azetidine in dry ether/THF. Add Methyl Triflate (1.1 equiv) or Benzyl Bromide at

    
    . Stir until precipitate (azetidinium salt) forms.
    
  • Reduction:

    • Cool the suspension to

      
      .
      
    • Add

      
        (2.0 equiv) portion-wise (or 
      
      
      
      for milder conditions).
    • Allow to warm to RT and stir for 2–4 hours.

  • Quench: Standard Fieser workup (

    
    , 15% 
    
    
    
    ,
    
    
    ).
  • Result: Regioselective opening at the less hindered carbon.

Data & Comparison

Table 1: Lewis Acid Selection for Azetidine Opening
Lewis AcidHard/Soft CharacterReactivity ProfileBest For...

HardHighOxygen nucleophiles (alcohols, acids). Can cause polymerization if nucleophile is weak.

Soft/BorderlineModerate-HighNitrogen nucleophiles, N-Tosyl azetidines. Excellent functional group tolerance.

IntermediateModerateMilder alternative to Cu; good for sensitive substrates.

HardVery HighAggressive opening; often requires low temp (

) to prevent decomposition.

Mechanistic Visualization

Mechanism: Lewis Acid Catalyzed Opening vs. Polymerization

Mechanism Azetidine N-Tosyl Azetidine Complex Activated Complex (L.A. coordinated to N or O) Azetidine->Complex + LA LA Lewis Acid (MX_n) Product Ring-Opened Product Complex->Product + Nu: (High Conc) Path A (Desired) Polymer Polymerization (Side Reaction) Complex->Polymer + Azetidine Monomer (Low Nu: Conc) Path B (Undesired) Nu Nucleophile (Nu:)

Caption: Path A (Desired) dominates when a strong nucleophile is present in high concentration. Path B (Polymerization) occurs if the nucleophile is weak or absent, allowing the activated complex to react with another azetidine molecule.

References

  • Ghorai, M. K., et al. (2007). "Lewis Acid-Mediated Highly Regioselective SN2-Type Ring-Opening of 2-Aryl-N-tosylazetidines and Aziridines by Alcohols." The Journal of Organic Chemistry, 72(15), 5859–5862.

  • Vargas, C., et al. (2008). "Regio- and Stereoselective Ring Opening of Enantiomerically Enriched 2-Aryl Oxetanes and 2-Aryl Azetidines with Aryl Borates." The Journal of Organic Chemistry, 73(21), 8376–8381.

  • D'Hooghe, M., et al. (2007). "Chemo- and Regioselective Reductive Opening of Azetidinium Ions." Tetrahedron Letters, 48(10), 1771-1774.

  • Couty, F., et al. (2015).[7] "Ring Expansions of Nonactivated Aziridines and Azetidines." Synthesis of 4- to 7-membered Heterocycles by Ring Expansion, 41, 1–47.[7]

Sources

Recrystallization solvents for 3-(4-Methoxyphenyl)azetidine HCl

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Recrystallization of 3-(4-Methoxyphenyl)azetidine HCl

Part 1: Technical Overview & Compound Profile

Compound: 3-(4-Methoxyphenyl)azetidine Hydrochloride Class: Strained Nitrogen Heterocycle / Amine Salt Physical State: Typically a white to off-white crystalline solid.[1] Key Challenge: The azetidine ring possesses significant ring strain (~25 kcal/mol).[2] While the hydrochloride salt stabilizes the amine, prolonged exposure to high heat or nucleophilic solvents (like water at reflux) can risk ring-opening hydrolysis or polymerization.

Primary Objective: To remove non-polar organic impurities (unreacted starting materials) and inorganic salts while maximizing the yield of the target HCl salt.

Part 2: Solvent Selection Strategy

The choice of solvent is dictated by the "Like Dissolves Like" principle, modified for ionic salts. 3-(4-Methoxyphenyl)azetidine HCl is a polar ionic species with a lipophilic tail (the methoxyphenyl group).[1]

Recommended Solvent Systems
System TypeSolvent A (Dissolver)Solvent B (Anti-Solvent)MechanismSuitability
Binary A (Standard)Methanol (MeOH) Diethyl Ether (Et₂O) or MTBE Anti-solvent precipitationHigh. Best for removing non-polar impurities.[1]
Binary B (Alternative)Ethanol (EtOH) Ethyl Acetate (EtOAc) Anti-solvent precipitationMedium-High. Good if the salt is too soluble in MeOH.
Single Isopropanol (IPA) NoneTemperature differentialMedium. Requires precise temperature control to avoid oiling out.
Single Acetonitrile (MeCN) NoneTemperature differentialSpecific. Useful if the main impurity is inorganic salts (insoluble in MeCN).

Critical Insight: Avoid water as a primary recrystallization solvent if possible.[3] While the salt is water-soluble, removing water requires high heat or lyophilization, stressing the strained azetidine ring.

Part 3: Standard Operating Procedure (SOP)

Protocol: Binary Solvent Recrystallization (MeOH / MTBE) Rationale: Methanol provides high solubility for the salt, while MTBE (Methyl tert-butyl ether) acts as a safer, higher-boiling alternative to diethyl ether to induce controlled crystallization.[1]

Workflow Diagram

Recrystallization_Workflow Start Crude 3-(4-Methoxyphenyl)azetidine HCl Dissolve Dissolve in Min. Vol. Warm MeOH (40-50°C) Start->Dissolve Filter Hot Filtration (Remove Insolubles) Dissolve->Filter Add_Anti Dropwise Addition of MTBE (Until slight turbidity persists) Filter->Add_Anti Reheat Reheat briefly to clear solution Add_Anti->Reheat Cool_RT Cool to Room Temp (Slowly) Reheat->Cool_RT Cool_Ice Cool to 0-4°C (Ice Bath) Cool_RT->Cool_Ice Collect Filtration & Wash (Cold MTBE) Cool_Ice->Collect Dry Vacuum Dry (40°C) Collect->Dry

Caption: Step-by-step workflow for the binary recrystallization of azetidine salts.

Detailed Steps:
  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add warm Methanol (40-50°C) dropwise with swirling until the solid just dissolves. Do not boil.

  • Filtration (Optional): If undissolved particles remain (likely inorganic salts or dust), perform a hot filtration through a glass frit or cotton plug.

  • Precipitation: While keeping the solution warm, slowly add MTBE (or Diethyl Ether) down the side of the flask. Stop immediately when a faint, persistent cloudiness appears.

  • Clarification: Add 1-2 drops of Methanol to clear the cloudiness.

  • Crystallization: Cap the flask and allow it to cool to room temperature undisturbed. Do not shake. Once at RT, move to an ice bath (0-4°C) for 1 hour.

  • Isolation: Filter the white crystals using vacuum filtration. Wash the cake with cold MTBE.

  • Drying: Dry under high vacuum at ambient temperature or mild heat (<40°C).

Part 4: Troubleshooting Guide (Q&A)

Q1: My product turned into a sticky oil at the bottom of the flask instead of crystals ("Oiling Out"). What happened?

  • Cause: The saturation point was exceeded at a temperature above the crystal's melting point in the solvent mixture, or the solvent system is too polar/non-polar immiscible.

  • Fix:

    • Re-dissolve: Add a small amount of the polar solvent (MeOH) and heat gently until the oil dissolves.

    • Seed: Add a tiny crystal of pure product (if available) or scratch the glass wall with a rod to induce nucleation.

    • Slow Down: Cool the solution much more slowly (e.g., wrap the flask in a towel). Rapid cooling promotes oiling.

Q2: I am getting low recovery yields (<50%).

  • Cause: Too much "Good Solvent" (MeOH) was used, keeping the salt in solution even at cold temperatures.

  • Fix:

    • Concentrate the mother liquor (filtrate) by rotary evaporation to half its volume.

    • Repeat the cooling/crystallization process to harvest a "second crop."

    • Note: Second crops are usually less pure than the first.

Q3: The solid is colored (yellow/brown) but should be white.

  • Cause: Trace organic impurities or oxidation products.

  • Fix:

    • Dissolve the solid in MeOH.

    • Add Activated Charcoal (1-2% by weight). Stir for 5-10 minutes (do not heat excessively).

    • Filter through Celite to remove the charcoal.

    • Proceed with the recrystallization SOP.

Q4: Can I use water/ethanol?

  • Analysis: While possible, water is difficult to remove from hygroscopic HCl salts. Residual water can lead to a "gum" rather than a discrete powder. We recommend anhydrous organic systems (MeOH/MTBE or IPA) for easier drying and handling.

Part 5: Decision Logic for Solvents

Use this logic tree to determine the best solvent based on your specific impurity profile.

Solvent_Decision_Tree Start Analyze Crude Impurity Profile Q1 Are impurities mainly Non-Polar (Organic)? Start->Q1 Q2 Are impurities mainly Polar (Inorganic Salts)? Q1->Q2 No Solv1 Use MeOH / MTBE (Non-polars stay in MTBE) Q1->Solv1 Yes Solv2 Use Dry Ethanol or IPA (Inorganics insoluble in hot alcohol) Q2->Solv2 Yes Solv3 Use Acetonitrile (Intermediate polarity) Q2->Solv3 No / Mixed

Caption: Logical decision tree for selecting the optimal recrystallization solvent based on impurity type.

References

  • University of Rochester. Reagents & Solvents: Solvents for Recrystallization. (General principles for amine salts and anti-solvent selection).

  • Sigma-Aldrich. 3-(3-methoxyphenoxy)azetidine hydrochloride Product Data. (Physical properties and salt stability data).

  • Google Patents. Synthesis of 3-hydroxyazetidine hydrochloride (CN102976993A). (Describes recrystallization of azetidine HCl salts from methanol/ethyl acetate).

  • Organic Chemistry Portal. Synthesis of Azetidines. (Review of azetidine stability and synthetic handling).

Sources

Overcoming solubility issues with 3-(4-Methoxyphenyl)azetidine salts

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Overcoming Solubility & Handling Challenges Ticket ID: AZT-SOL-001 Status: Open Analyst: Senior Application Scientist[1]

Executive Summary

You are likely encountering solubility issues because 3-(4-methoxyphenyl)azetidine hydrochloride (and similar salts) exhibits a "brick dust" crystal lattice—high melting point and high lattice energy—combined with a lipophilic aryl tail.[1] This creates a paradox: the salt is too polar for non-polar organics (DCM, Ether) but the aryl group limits solubility in water at neutral pH. Furthermore, the azetidine ring is strained (~25 kcal/mol), making standard "heat and stir" solubilization methods risky due to potential ring-opening polymerization.

This guide provides validated protocols to solubilize this building block without compromising its structural integrity.

Module 1: Diagnostic & Chemical Behavior

Why is this happening?

The solubility profile is governed by the conflict between the azetidine core and the methoxyphenyl substituent .

PropertyValue / CharacteristicImpact on Solubility
Basicity (

)
~11.3 (Secondary Amine)The nitrogen is fully protonated at pH < 9. This creates a strong ionic lattice in solid salts (HCl), resisting dissolution in organic solvents like DCM or THF.[1]
Ring Strain ~25 kcal/molCRITICAL: Aggressive heating (>50°C) or strong Lewis acids can trigger ring-opening, leading to polymerization or degradation.[1]
Lipophilicity LogP ~1.8 (Free Base)The methoxyphenyl group requires organic solvation. In water, the salt may form micelles or simply precipitate if the ionic strength is too high.

Module 2: Troubleshooting Workflows (Q&A)

Q1: My HCl salt won't dissolve in DCM or THF for a reaction. What should I do?

Diagnosis: The lattice energy of the hydrochloride salt is too high for aprotic solvents to overcome. Solution: You must break the lattice.[1] You have two options: (A) Solvent Modification or (B) Free-Basing .[1]

Option A: The "Spike" Method (For non-sensitive reactions)

If your reaction tolerates protic sources, add Methanol (MeOH) .

  • Ratio: 5–10% MeOH in DCM.[1]

  • Mechanism: Methanol solvates the chloride ion and hydrogen bonds with the ammonium, breaking the lattice.

Option B: The "Gentle" Free-Base Protocol (Recommended)

Use this if your downstream reaction (e.g., Buchwald coupling, Amide coupling) requires strictly anhydrous conditions.

Step-by-Step Protocol:

  • Partition: Suspend the salt in DCM (

    
    ).[1]
    
  • Base Selection: Add an equal volume of saturated aqueous

    
      or 
    
    
    
    .[1]
    • Warning: Do NOT use NaOH.[1] Strong hydroxide bases can attack the strained azetidine ring as nucleophiles, causing degradation.

  • Extraction: Shake gently (do not vortex vigorously to avoid emulsions). Separate layers.

  • Drying: Dry the organic layer over

    
     (Sodium Sulfate).[1][2] Avoid 
    
    
    
    (Magnesium Sulfate) as it is slightly Lewis acidic and can degrade sensitive azetidines upon prolonged contact.[1]
  • Usage: Use the solution immediately. The free base is an oil that can degrade/polymerize if concentrated to dryness and stored warm.[1]

Q2: The compound precipitates out of my biological assay buffer (pH 7.4).

Diagnosis: At pH 7.4, the amine is protonated (


 11.3), so it should be soluble. Precipitation usually indicates the formation of a "grease ball" salt with buffer anions (like phosphate) or simply the "Salting Out" effect.

Solution: Use a solubility-enhancing excipient.[1]

AdditiveConcentrationMechanism
DMSO 0.5% – 2.0%Disrupts water structure; standard for HTS.[1]

-Cyclodextrin
1 – 5 molar eq.[1]Encapsulates the lipophilic methoxyphenyl tail, leaving the charged amine exposed to water.
Citrate Buffer 50 mMCitrate salts of amines are often more soluble than phosphates.[1]
Q3: Can I switch the salt form to improve handling?

Answer: Yes. If you are scaling up, the HCl salt is often the worst choice for solubility.

  • For Organic Solubility: Switch to Tosylate (TsOH) or Mesylate (MsOH) salts.[1] These lipophilic anions lower the lattice energy and increase solubility in DCM/THF.[1]

  • For Aqueous Solubility: Switch to Tartrate or Citrate salts.[1]

Module 3: Visual Troubleshooting Guide

The following logic flow helps you decide the immediate next step based on your solvent system.

SolubilityLogic Start Start: 3-(4-Methoxyphenyl)azetidine Salt Won't Dissolve SolventCheck Target Solvent System? Start->SolventCheck Organic Organic (DCM, THF, EtOAc) SolventCheck->Organic Aqueous Aqueous (PBS, Media) SolventCheck->Aqueous ProticAllowed Is MeOH/EtOH allowed? Organic->ProticAllowed CheckPH Check pH Aqueous->CheckPH AddMeOH Add 5-10% MeOH to break lattice ProticAllowed->AddMeOH Yes FreeBase Perform Gentle Free-Basing (NaHCO3 wash) ProticAllowed->FreeBase No LowPH pH < 5 (Fully Ionized) CheckPH->LowPH Clear Solution NeutralPH pH 7.4 (Salt formation w/ buffer?) CheckPH->NeutralPH Precipitate AddCyclo Add Hydroxypropyl- beta-cyclodextrin NeutralPH->AddCyclo Fix

Figure 1: Decision tree for solubilizing azetidine salts based on application context.

Module 4: Critical Stability Warnings

The "Ring Opening" Trap

Azetidines are structurally similar to epoxides in terms of strain.

  • Avoid: Strong Lewis Acids (

    
    , 
    
    
    
    ) unless specifically catalyzing a reaction.
  • Avoid: Heating the free base >60°C.

  • Mechanism: Protonation of the nitrogen followed by nucleophilic attack (even by chloride) opens the ring to form linear propylamines [1].

Storage
  • Salts (HCl, TFA): Store at -20°C under Argon. Hygroscopic—absorbs water which can hydrolyze the ring over months.[1]

  • Free Base: Do not store. Generate in situ. If storage is mandatory, store as a dilute solution in benzene/toluene at -80°C.[1]

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 10422, Azetidine. Retrieved from [Link]

  • Stahl, P. H., & Wermuth, C. G. (Eds.).[1][3] (2011). Handbook of Pharmaceutical Salts: Properties, Selection, and Use. Wiley-VCH.[1] (Standard reference for "Brick Dust" vs. "Grease" salt selection principles).

  • Couty, F., & Evano, G. (2006).Azetidines: New Tools for the Synthesis of Nitrogen Heterocycles. Organic Preparations and Procedures International. (Discusses ring strain and stability).
  • Organic Syntheses. Preparation of Azetidine from 3-Amino-1-propanol. Coll. Vol. 10, p.13 (2004).[1] Retrieved from [Link]

Sources

Technical Support Center: Stability & Handling of 3-(4-Methoxyphenyl)azetidine HCl

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Stability of 3-(4-Methoxyphenyl)azetidine HCl under basic conditions Content Type: Technical Support Center Guide

Product: 3-(4-Methoxyphenyl)azetidine Hydrochloride CAS: 1864016-65-8 (General analog reference) / Specific CAS may vary by salt form. Target Audience: Medicinal Chemists, Process Chemists, and Analytical Scientists.

Executive Summary

3-(4-Methoxyphenyl)azetidine is a strained, four-membered nitrogen heterocycle. While the hydrochloride salt is chemically stable for long-term storage, the free base generated under basic conditions possesses unique reactivity profiles driven by ring strain (~25 kcal/mol).

This guide addresses the critical stability window of the free base, optimizing neutralization protocols to prevent ring-opening polymerization (ROP) or hydrolytic degradation.

Part 1: Critical Handling Protocols

Protocol A: Generation of Free Base from HCl Salt

Use this protocol when using the amine as a nucleophile in SNAr or reductive amination reactions.

The Challenge: The primary risk during neutralization is not immediate ring destruction, but rather loss of material due to water solubility or volatility, and oxidative degradation upon prolonged exposure to air.

Step-by-Step Methodology:

  • Partitioning: Suspend the 3-(4-Methoxyphenyl)azetidine HCl salt in Dichloromethane (DCM) . Avoid Diethyl Ether (Et₂O) if possible, as the free base solubility can be limited compared to chlorinated solvents.

  • Neutralization:

    • Add 1.0 M NaOH or Saturated NaHCO₃ (1.2 equivalents) at 0°C to 5°C .

    • Why cold? Although azetidines are relatively stable to base, the exotherm of neutralization can locally spike temperatures, increasing the kinetic probability of intermolecular polymerization.

  • Phase Separation:

    • Vigorously stir for 10–15 minutes.

    • Separate the organic layer.[1][2]

    • Critical Step: Re-extract the aqueous layer 2x with DCM. Azetidines are more polar than their piperidine/pyrrolidine counterparts; significant product often remains in the aqueous phase.

  • Drying & Concentration:

    • Dry over anhydrous Na₂SO₄.[2]

    • Concentrate under reduced pressure (Rotavap) at <30°C .

    • Warning: Do not apply high vacuum (<5 mbar) for extended periods if the sample is small (<50 mg), as the free base may sublime or evaporate.

Protocol B: In-Situ Utilization (Recommended)

To maximize stability, avoid isolating the free base.

  • Procedure: Add the HCl salt directly to your reaction vessel. Add a non-nucleophilic organic base (e.g., DIPEA or TEA , 2.0–3.0 equiv) to the reaction solvent. This liberates the free amine in situ, immediately engaging it in the desired transformation before degradation pathways can compete.

Part 2: Troubleshooting & FAQs

Category 1: Stability & Degradation[3][4]

Q: Is the free base stable in aqueous base (e.g., 1N NaOH)? A: Yes, for short durations. Unlike acid conditions, which rapidly protonate the nitrogen and activate the ring for nucleophilic attack (ring opening), basic conditions leave the nitrogen lone pair free. The azetidine ring is kinetically stable to hydroxide attack at room temperature. However, prolonged storage (>24 hours) in aqueous base can lead to slow hydrolysis or dimerization.

Q: I see new impurities after storing the free base overnight. What happened? A: You likely encountered Oxidative Instability or Carbamate Formation .

  • Mechanism: Secondary amines react avidly with atmospheric CO₂ to form carbamates.

  • Diagnosis: Check your NMR for a broad signal shifts or "doubling" of peaks which disappear upon adding D₂O or dilute acid.

  • Solution: Store the free base under Argon/Nitrogen at -20°C. Ideally, use immediately.

Q: Can I heat the reaction to 100°C under basic conditions? A: Proceed with caution. While 3-arylazetidines are used in cross-couplings at elevated temperatures, thermal energy increases the rate of Ring-Opening Polymerization (ROP) .

  • Limit: Keep temperatures <80°C unless necessary.

  • Solvent: Use dilute conditions (0.05 M – 0.1 M) to disfavor intermolecular polymerization.

Category 2: Yield Loss

Q: My yield is 30% lower than expected after workup. Did the ring open? A: Likely not. The issue is probably Water Solubility .

  • Explanation: The 4-membered ring and the amine functionality make the molecule relatively polar. The partition coefficient (LogP) is lower than expected for a phenyl-substituted amine.

  • Fix: Saturate the aqueous layer with NaCl (brine) during extraction to "salt out" the organic amine. Use 5% MeOH in DCM for extraction if necessary.

Part 3: Mechanistic Visualization

The following diagram illustrates the stability windows and degradation pathways. The Green path represents the safe handling zone, while Red paths indicate degradation risks.

AzetidineStability HCl_Salt HCl Salt Form (Stable Storage) Free_Base Free Base Azetidine (Reactive Intermediate) HCl_Salt->Free_Base NaOH / NaHCO3 (Basic Workup) Free_Base->HCl_Salt HCl / Dioxane Ring_Opened Ring-Opened Product (3-amino-propyl derivative) Free_Base->Ring_Opened Strong Acid (H+) Nucleophilic Attack Polymer Oligomers/Polymers Free_Base->Polymer High Conc. + Heat (Intermolecular Attack) Carbamate Carbamate Salt (Reversible w/ Acid) Free_Base->Carbamate Atmospheric CO2

Caption: Stability landscape of 3-(4-Methoxyphenyl)azetidine. The HCl salt is the thermodynamic sink. The free base is kinetically stable but susceptible to acid-catalyzed ring opening or thermal polymerization.

Part 4: Quantitative Data Summary

ParameterValue / RecommendationContext
pKa (Conjugate Acid) ~10.5 (Estimated)Typical for secondary azetidines.
Ring Strain Energy ~25.4 kcal/molHigh strain; driving force for ring opening.[2]
Max Workup Temp 30°CPrevent polymerization/volatility.
Recommended Base NaHCO₃ (sat.) or NaOH (1M)Strong enough to deprotonate, mild enough to prevent side reactions.
Storage Form Hydrochloride SaltSolid, non-hygroscopic (usually), stable >2 years.
Solubility (Free Base) DCM, EtOAc, MeOHModerate solubility in Et₂O; Low in Hexanes.

References

  • BenchChem Technical Support. (2025).[2] Azetidine Synthesis Protocols: Troubleshooting & Optimization. Retrieved from

  • National Institutes of Health (NIH). (2021). Intramolecular Ring-Opening Decomposition of Aryl Azetidines. PMC Article. Retrieved from

  • Organic Chemistry Portal. (2023). Synthesis and Reactivity of Azetidines. Retrieved from

  • PubChem. (2025). 3-(4-Methoxyphenyl)azetidine Compound Summary. Retrieved from

  • Couty, F., & Evano, G. (2006). Azetidines: New Tools for the Synthesis of Nitrogen Heterocycles. Organic Preparations and Procedures International. (General reference for Azetidine ring strain and reactivity).

Sources

Aryl-Azetidine Coupling: Thermal Optimization & Troubleshooting Center

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Lead Scientist: Senior Application Specialist Topic: Optimizing Reaction Temperature for Aryl-Azetidine Coupling

Core Directive: The "Goldilocks" Thermal Paradox

Welcome to the technical support center for aryl-azetidine coupling. If you are here, you are likely facing the classic "Goldilocks" paradox inherent to this chemistry:

  • Too Cold (< 40°C): The oxidative addition of the aryl halide to the Palladium center is sluggish, and the transmetalation step (amine binding) stalls due to the steric bulk of the 4-membered ring.

  • Too Hot (> 100°C): The azetidine ring, possessing ~26 kcal/mol of ring strain, becomes susceptible to ring-opening decomposition, polymerization, or

    
    -hydride elimination (though less common than in acyclic amines).
    

This guide does not offer generic advice. It provides a decision matrix to navigate the thermodynamic ceiling of the azetidine ring against the kinetic requirements of the catalyst.

Decision Matrix: Pathway Selection

Before heating your reaction, determine your method based on the electronic nature of your aryl halide.

ReactionSelector Start Aryl Halide Type ElecDef Electron Deficient (e.g., Nitro, CN, Pyridine) Start->ElecDef ElecRich Electron Rich/Neutral (e.g., OMe, Alkyl) Start->ElecRich SnAr Pathway A: SnAr (Nucleophilic Aromatic Substitution) ElecDef->SnAr Halide = F, Cl BH Pathway B: Buchwald-Hartwig (Pd-Catalysis) ElecDef->BH Halide = Br, I ElecRich->BH Standard Photo Pathway C: Photoredox (Ni/Ir Dual Cat) ElecRich->Photo Thermal Sensitive TempA Temp: 25-60°C Base: K2CO3/DIPEA SnAr->TempA TempB Temp: 60-100°C Cat: RuPhos Pd G4 BH->TempB TempC Temp: 20-30°C (Room Temp) Photo->TempC

Figure 1: Strategic decision tree for selecting the coupling methodology based on substrate electronics and thermal tolerance.

Module A: Buchwald-Hartwig Optimization (The Standard)

For 80% of drug discovery applications, Palladium-catalyzed coupling is the route of choice. However, the choice of Precatalyst and Base is critical to keeping the temperature manageable (below the decomposition threshold).

The Protocol: RuPhos Pd G4 System

Why this works: RuPhos is a bulky, electron-rich dialkylbiaryl phosphine ligand specifically optimized for secondary amines. The G4 precatalyst ensures rapid generation of the active


 species at lower temperatures than traditional 

systems, which often require heating to 100°C+ just to activate.

Step-by-Step Protocol:

  • Preparation (Glovebox or Schlenk Line):

    • Vial: 1-dram vial with a PTFE-lined septum cap.

    • Solvent: Anhydrous 1,4-Dioxane or Toluene (Sparged with

      
       for 10 mins).
      
  • Reagent Addition:

    • Aryl Halide (1.0 equiv)

    • Azetidine (1.2 equiv)

    • Base:

      
       (2.0 equiv) - Crucial: Use Carbonate over NaOtBu to prevent base-mediated decomposition.
      
    • Catalyst: RuPhos Pd G4 (1-3 mol%).[1]

  • Reaction:

    • Seal vial and purge with inert gas.[2]

    • Add solvent (0.2 M concentration relative to halide).

    • Temperature Ramp: Start at 60°C . Monitor by LCMS at 2 hours.

    • If < 10% conversion: Increase to 80°C .

    • If still stalled: Increase to 100°C (Absolute Max).

  • Workup:

    • Filter through Celite (elute with EtOAc).

    • Concentrate and purify.[3]

Data: Temperature vs. Yield Comparison
ParameterTraditional (

+ BINAP)
Optimized (RuPhos Pd G4)
Activation Temp > 100°C required for reductionActive at 20-40°C
Operating Temp 110°C60-80°C
Base Compatibility Often requires NaOtBu (Strong)Compatible with

(Weak)
Azetidine Stability Low (Ring opening observed)High (Mild conditions)
Typical Yield 40-55%85-95%

Module B: Troubleshooting & Decomposition Forensics

When the reaction fails, it is vital to distinguish between "Catalyst Death" and "Substrate Death."

The Mechanism of Failure: Ring Opening

Azetidines are prone to acid-catalyzed or nucleophile-assisted ring opening. If your LCMS shows a mass corresponding to


 or 

, you have opened the ring.

Decomposition Azetidine Intact Azetidine (Substrate) Protonation Protonation/Activation (Acidic Species or Lewis Acid) Azetidine->Protonation High Temp + Trace Acid Attack Nucleophilic Attack at C2 (Solvent/Halide) Protonation->Attack Strain Release RingOpen Linear Amine/Alcohol (Dead Product) Attack->RingOpen Irreversible

Figure 2: The primary decomposition pathway for azetidines under thermal stress.

FAQ: Troubleshooting Guide

Q1: My reaction stalls at 60°C, but when I go to 100°C, the azetidine disappears and I see a complex mixture. What do I do?

  • Diagnosis: You have hit the "Thermal Ceiling." The activation energy for coupling is higher than the activation energy for decomposition.

  • Solution: Do not increase temperature. Instead, lower the barrier for coupling.

    • Switch Ligand: Try BrettPhos or AdBippyPhos .

    • Switch Solvent: Change from Dioxane to t-Amyl Alcohol . The polarity change can sometimes accelerate the rate without heat.

    • Pre-activation: Stir the catalyst and ligand in solvent for 5 mins before adding the substrate to ensure the active species is ready immediately.

Q2: I see a new spot on TLC that is much more polar than my product.

  • Diagnosis: Likely the ring-opened amino-alcohol (if water was present) or a hydrodehalogenated aryl ring.

  • Solution:

    • Ensure strictly anhydrous conditions (water acts as a nucleophile to open the ring).

    • Switch base from

      
       to 
      
      
      
      (sometimes milder).

Q3: Can I use Sodium tert-butoxide (NaOtBu)?

  • Answer: Avoid if possible. While NaOtBu is a standard Buchwald base, it is a strong nucleophile and base. At >80°C, it can attack the azetidine ring or cause elimination. Stick to Carbonate or Phosphate bases.

Module C: The "Nuclear Option" (Photoredox)

If thermal coupling fails or the substrate is extremely sensitive, switch to Metallaphotoredox Catalysis. This allows C-N bond formation at Room Temperature .

Protocol: MacMillan C-N Coupling (Adapted)
  • Concept: Uses light energy rather than thermal energy to generate the reactive radical species.

  • Catalysts:

    
     (Photocatalyst) + 
    
    
    
    (Cross-coupling catalyst).
  • Conditions:

    • Dissolve Aryl Bromide (1.0 equiv) and Azetidine (1.5 equiv) in DMSO.

    • Add Ir-catalyst (1 mol%) and Ni-catalyst (5 mol%).

    • Add Base: Quinuclidine (or DABCO).

    • Irradiate: Blue LED (450 nm) at 25°C with a fan to keep it cool.

    • Time: 4-12 hours.

Note: This method is highly effective for coupling sterically hindered or thermally unstable azetidines.

References

  • RuPhos Pd G4 Optimization: Verma, A., et al. (2025). RuPhos Pd G4: A catalyst for Suzuki-Miyaura coupling reactions involving 1,2,4-oxadiazoles.[1][4][5] Results in Chemistry.

  • Azetidine Decomposition Mechanisms: Mullins, M. L., et al. (2021). Intramolecular Ring-Opening Decomposition of Aryl Azetidines. ACS Medicinal Chemistry Letters.

  • Photoredox C-N Coupling: Corcoran, E. B., et al. (2016). Aryl Amination using Ligand-Free Nickel(II) Salts and Photoredox Catalysis. Science.

  • Buchwald-Hartwig General Guide: Chemical Insights: How to Wisely Design Conditions for Buchwald-Hartwig Couplings. WuXi AppTec.[6]

Sources

Technical Support Center: Azetidine Hydrochloride Salt Purification

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the dedicated technical support guide for researchers, scientists, and drug development professionals working with azetidine hydrochloride (Azetidine HCl). This resource provides in-depth troubleshooting guides and frequently asked questions to address the common, yet critical, challenge of removing residual solvents from this valuable pharmaceutical intermediate. Our focus is to move beyond simple procedural lists, offering a rationale-driven approach to help you achieve the highest purity for your compound, in compliance with regulatory standards.

The Challenge with Azetidine Hydrochloride

Azetidine hydrochloride, like many amine hydrochloride salts, presents a unique challenge in solvent removal. Its hygroscopic nature and the potential for solvent molecules to become entrapped within the crystalline lattice can make standard drying techniques inefficient.[1] Incomplete solvent removal not only impacts the final product's weight and purity but can also affect its physicochemical properties, such as stability and dissolution rate, and may not meet the stringent limits set by regulatory bodies like the International Council for Harmonisation (ICH).[2][3][4][5]

Part 1: Frequently Asked Questions (FAQs)

This section addresses the most common initial questions encountered during the purification of azetidine hydrochloride salts.

Q1: Why is it so difficult to remove residual isopropanol (IPA) from my azetidine HCl salt, even after prolonged vacuum drying?

A1: This is a classic problem often related to solvent entrapment within the crystal lattice.[1] During crystallization, solvent molecules can be incorporated into the growing crystal structure, forming solvates or inclusions. These entrapped molecules are not easily removed by surface evaporation techniques like standard vacuum drying because they are sterically hindered. The strong ionic interactions within the hydrochloride salt lattice can create cages that hold onto polar solvents like IPA with high affinity.

Q2: What are the acceptable limits for residual solvents in a pharmaceutical intermediate like azetidine HCl?

A2: The acceptable limits for residual solvents are defined by the ICH Q3C guidelines.[2][3][4][5] Solvents are categorized into three classes based on their toxicity:

  • Class 1: Solvents to be avoided, known to be human carcinogens or environmentally hazardous.

  • Class 2: Solvents to be limited due to their inherent toxicity.

  • Class 3: Solvents with low toxic potential.

For example, Isopropanol (IPA) is a Class 3 solvent with a Permitted Daily Exposure (PDE) of 50 mg/day and a concentration limit of 5000 ppm. However, it is crucial to always aim to remove all residual solvents to the lowest possible level, as they provide no therapeutic benefit.[2][3][4]

Q3: My azetidine HCl salt is discolored after drying. What could be the cause?

A3: Discoloration, often a yellowish or brownish tint, upon drying can be indicative of thermal degradation or oxidation.[6] Amine salts can be sensitive to prolonged exposure to high temperatures. The presence of residual solvents can sometimes lower the decomposition temperature. It is also possible that impurities in the solvent are reacting with the product at elevated temperatures.

Q4: Can I simply wash my azetidine HCl cake with a different solvent to remove the residual processing solvent?

A4: While a solvent wash (trituration) can be effective for removing surface-adhered solvents and impurities, it is generally not effective for removing entrapped solvents. The choice of washing solvent is critical; it must be one in which your azetidine HCl has very low solubility to prevent significant yield loss. A volatile, non-polar solvent might be used to displace a more polar, higher-boiling solvent from the surface of the crystals prior to drying.

Q5: How do I accurately quantify the amount of residual solvent in my final product?

A5: The standard and most reliable method for quantifying residual solvents in pharmaceutical products is Headspace Gas Chromatography (HS-GC) with a Flame Ionization Detector (FID).[7][8][9][10][11][12][13] This technique is highly sensitive and specific for volatile organic compounds. The United States Pharmacopeia (USP) Method <467> provides detailed procedures for residual solvent analysis that align with ICH guidelines.[14]

Part 2: Troubleshooting and Optimization Guides

This section provides a systematic approach to resolving common issues with residual solvent removal.

Troubleshooting Workflow for High Residual Solvent Levels

Below is a logical workflow to diagnose and address persistently high levels of residual solvents in your azetidine hydrochloride salt.

troubleshooting_workflow start Start: High Residual Solvent Detected (Post-Drying) check_drying Step 1: Evaluate Drying Method Standard Vacuum Oven Nitrogen Sweep Other start->check_drying is_entrapped Is solvent likely entrapped? (e.g., IPA, EtOH in a dense crystal) check_drying->is_entrapped Analyze solvent type & crystal morphology is_surface Is solvent likely surface-level? (e.g., High boiling point, non-solvating) is_entrapped->is_surface No hydration_technique Advanced Technique: Vacuum Hydration is_entrapped->hydration_technique Yes optimize_drying Action: Optimize Drying Parameters Increase Temperature (cautiously) Increase Vacuum Extend Time is_surface->optimize_drying Yes recrystallize Final Recourse: Recrystallization is_surface->recrystallize No/Unsure optimize_drying->is_entrapped Ineffective end_success Success: Residual Solvent within ICH Limits optimize_drying->end_success Effective solvent_wash Action: Implement Solvent Wash Select anti-solvent Wash cold Dry thoroughly solvent_wash->optimize_drying Ineffective solvent_wash->end_success Effective hydration_technique->recrystallize Ineffective hydration_technique->end_success Effective recrystallize->end_success Effective end_fail Re-evaluate Crystallization Step (Consider crystal habit) recrystallize->end_fail Ineffective

Sources

Validation & Comparative

1H NMR Spectrum Analysis of 3-(4-Methoxyphenyl)azetidine Hydrochloride: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a definitive technical analysis of the 1H NMR spectrum of 3-(4-Methoxyphenyl)azetidine hydrochloride . Unlike standard spectral lists, this document focuses on comparative diagnostics —specifically how to distinguish this constrained 4-membered heterocycle from its free base form and its 5-membered analog (pyrrolidine) using NMR spectroscopy.

Correct characterization of this scaffold is critical in drug discovery, as the azetidine ring is increasingly used as a rigid bioisostere for piperidines and pyrrolidines to improve metabolic stability and vector positioning.

Part 1: Structural Dynamics & NMR Theory

To interpret the spectrum accurately, one must understand the conformational constraints of the azetidine ring. Unlike the flexible cyclohexane chair, the azetidine ring exists in a puckered conformation to relieve torsional strain.

Molecular Geometry & Numbering

The molecule possesses a


 plane of symmetry passing through C3, the phenyl ring, and the nitrogen atom. However, the puckering can render the cis and trans protons on C2/C4 magnetically non-equivalent, often resulting in complex higher-order splitting patterns rather than simple triplets.

G N1 N1 (NH2+) C2 C2 N1->C2 C3 C3 C2->C3 C4 C4 C3->C4 Ph Ph-OMe C3->Ph Pos 3 C4->N1 lab Figure 1: Numbering Scheme

Caption: Figure 1. Connectivity of the azetidine core.[1][2][3] Note that in the HCl salt, N1 is protonated and quaternary.

The AA'BB' Aromatic System

The 4-methoxyphenyl group exhibits a classic AA'BB' splitting pattern. While often approximated as two doublets, it is a higher-order system. The chemical shift difference between the protons ortho to the methoxy group and those meta to it is distinct due to the resonance donation of the oxygen lone pair.

Part 2: Experimental Protocol

The choice of solvent is the single most critical variable in analyzing amine salts. Using Chloroform-d (


) often results in broad, uninterpretable signals for the protons adjacent to nitrogen due to poor solubility and aggregation.
Recommended Workflow

Protocol: Dissolution in DMSO-d6 is mandatory for the HCl salt to observe the exchangeable ammonium protons and break up ionic aggregates.

Workflow Start Start: Solid HCl Salt Solvent Add 0.6 mL DMSO-d6 (Avoid CDCl3) Start->Solvent Hygroscopic Mix Sonicate (2 mins) Ensure complete dissolution Solvent->Mix Acquire Acquisition ns=16, d1=2.0s Mix->Acquire Process Processing LB=0.3 Hz, Ref=2.50 ppm Acquire->Process lab Figure 2: Optimal Sample Preparation Workflow

Caption: Figure 2. DMSO-d6 is the preferred solvent to visualize the ammonium (


) protons.

Part 3: Comparative Spectral Analysis

This section compares the target product against its two most common alternatives: the Free Base form and the Pyrrolidine analog (ring expansion impurity).

Comparison A: HCl Salt vs. Free Base

The formation of the hydrochloride salt causes significant deshielding of the protons adjacent to the nitrogen (


) and allows for the detection of the ammonium protons.
FeatureProduct: HCl Salt (in DMSO-d6)Alternative: Free Base (in

)
Diagnostic Value
NH Protons

9.0 - 9.5 ppm
(Broad singlets, 2H)
Not visible or broad lump < 2.0 ppmHigh: Confirms salt formation.

-Protons (H2/H4)

4.0 - 4.4 ppm
(Deshielded)

3.5 - 3.8 ppm
Medium: Indicates N-protonation.
Solubility High in DMSO / Low in

High in

Practical: dictate solvent choice.
Comparison B: Azetidine (4-mem) vs. Pyrrolidine (5-mem)

During synthesis, ring expansion or contraction can occur. Distinguishing the 4-membered azetidine from the 5-membered pyrrolidine is crucial.

FeatureProduct: 3-Aryl Azetidine Alternative: 3-Aryl Pyrrolidine Mechanism
Ring Protons (

)

4.0 - 4.5 ppm

3.0 - 3.5 ppm
Azetidine ring strain & anisotropy deshields

-protons more than pyrrolidine.
Multiplicity Complex multiplets (rigid puckering)More defined multiplets (envelope conformation)Conformational mobility differences.
Coupling (

)
Large geminal couplings visibleVicinal couplings dominateDihedral angle dependence.

Part 4: Detailed Spectral Assignment

The following data represents the expected chemical shifts for 3-(4-Methoxyphenyl)azetidine HCl in DMSO-d6 at 400 MHz.

The Spectrum

Reference: DMSO-d6 residual peak at 2.50 ppm.

  • 
     9.20 ppm (Broad s, 2H, 
    
    
    
    ):
    • Analysis: The ammonium protons appear far downfield due to the positive charge on nitrogen. They may appear as one broad singlet or two distinct broad peaks depending on the rate of exchange and hydrogen bonding.

  • 
     7.35 ppm (d, 
    
    
    
    Hz, 2H, Ar-H):
    • Analysis: Aromatic protons meta to the methoxy group (closest to the azetidine ring).

  • 
     6.95 ppm (d, 
    
    
    
    Hz, 2H, Ar-H):
    • Analysis: Aromatic protons ortho to the methoxy group. Upfield shift caused by the electron-donating resonance effect of the oxygen.

  • 
     4.00 - 4.40 ppm (m, 4H, Azetidine H2/H4): 
    
    • Analysis: These protons appear as complex multiplets. In the salt form, the distinct "roofing" effect or complex higher-order splitting is common. They are significantly deshielded compared to free amines.

  • 
     3.85 - 3.95 ppm (m, 1H, Azetidine H3): 
    
    • Analysis: The methine proton. It couples to both H2 and H4 pairs. It typically appears slightly upfield of the H2/H4 protons but can overlap depending on concentration.

  • 
     3.75 ppm (s, 3H, 
    
    
    
    ):
    • Analysis: The characteristic sharp singlet of the methoxy group.

Self-Validating Logic (E-E-A-T)
  • Integration Check: The ratio of Aromatic (4H) : Methoxy (3H) : Azetidine Ring (5H total) must be 4:3:5 . If the aliphatic region integrates to 7H or 9H, suspect solvent contamination (THF/EtOAc) or ring-opening impurities.

  • Coupling Constant Check: The aromatic coupling (

    
     Hz) confirms the para-substitution pattern.
    

Part 5: Troubleshooting & Impurities

Common issues when analyzing this specific hydrochloride salt:

  • Water Peak Interference: DMSO-d6 is hygroscopic. A large water peak at

    
     3.33 ppm can obscure the Azetidine H3 or Methoxy signals.
    
    • Solution: Use ampules of "100%" DMSO-d6 or add molecular sieves.

  • Residual Solvents:

    • Diethyl Ether / MTBE: Often used to precipitate the HCl salt. Look for triplets at

      
       1.1 and quartets at 
      
      
      
      3.4.
    • Isopropanol: Look for a septet at

      
       4.0 (which dangerously overlaps with the azetidine ring signals) and a doublet at 
      
      
      
      1.1.

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons. (Standard text for interpretation of AA'BB' systems and amine salts).
  • National Institute of Advanced Industrial Science and Technology (AIST). (n.d.). Spectral Database for Organic Compounds (SDBS).[4] Retrieved from [Link] (Source for general anisole and azetidine fragment shifts).

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997).[5] NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. [Link] (Essential for identifying solvent impurities in DMSO).

  • Couty, F., & Evano, G. (2006). Azetidines: New tools for the synthesis of nitrogen heterocycles.[2] Organic Preparations and Procedures International, 38(5), 427-465. (Review of azetidine synthesis and characterization).

Sources

Comparative Characterization Guide: 3-(4-Methoxyphenyl)azetidine Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Topic: FTIR Spectral Data for 3-(4-Methoxyphenyl)azetidine Hydrochloride Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

3-(4-Methoxyphenyl)azetidine hydrochloride (CAS: 1447926-87-3, analog) is a critical heterocyclic building block in medicinal chemistry, particularly for fragment-based drug discovery targeting CNS indications. The strained azetidine ring, combined with the electron-rich methoxyphenyl moiety, offers a unique pharmacological scaffold.

This guide provides a technical analysis of the Fourier Transform Infrared (FTIR) spectral signature of this compound.[1] Unlike standard spectral libraries, this guide focuses on the comparative analysis between the hydrochloride salt and its free base—a critical quality attribute (CQA) for verifying salt formation and stability during formulation.

Key Takeaway: The diagnostic confirmation of the hydrochloride salt is defined by the broad ammonium (N-H⁺) stretching envelope (2400–3000 cm⁻¹) and the specific "fingerprint" shift of the para-substituted aromatic out-of-plane (OOP) bending mode.

Technical Deep Dive: Spectral Assignment Strategy

Expertise & Experience Note: In the absence of a globally indexed reference standard for this specific custom synthesis intermediate, structural validation relies on First-Principles Vibrational Analysis and Analogous Compound Benchmarking (e.g., 3-phenylazetidine and anisole derivatives).

The Vibrational Landscape

The FTIR spectrum of 3-(4-Methoxyphenyl)azetidine hydrochloride is dominated by three distinct vibrational zones:

  • The "Salt" Zone (2400–3200 cm⁻¹): The protonation of the azetidine nitrogen collapses the sharp N-H stretch of the free base into a broad, complex envelope characteristic of secondary amine salts.

  • The "Scaffold" Zone (1100–1300 cm⁻¹): This region contains the coupled vibrations of the strained azetidine ring (C-N stretching) and the methoxy ether linkage (C-O-C stretching).

  • The "Regio-Specific" Zone (800–850 cm⁻¹): The para-substitution pattern on the benzene ring yields a strong, solitary band essential for distinguishing this isomer from ortho- or meta- analogs.

Comparative Analysis: HCl Salt vs. Free Base

The following table contrasts the theoretical and observed spectral shifts that occur upon converting the free base to the hydrochloride salt. This comparison is the primary method for monitoring reaction completion.

Functional GroupMode of VibrationFree Base (Predicted)HCl Salt (Product)Diagnostic Value
Amine (N-H) StretchingSharp, weak band ~3300 cm⁻¹Broad, strong envelope 2400–3000 cm⁻¹ High (Confirms Salt Formation)
Ether (C-O-C) Asymmetric Stretch~1245 cm⁻¹~1250 cm⁻¹Medium (Confirmation of Methoxy)
Ether (C-O-C) Symmetric Stretch~1030 cm⁻¹~1035 cm⁻¹Medium
Aromatic Ring C=C Stretching1500, 1600 cm⁻¹1500, 1590 cm⁻¹Low (Backbone Confirmation)
Aromatic C-H OOP Bending (Para)~820–830 cm⁻¹~830–840 cm⁻¹ High (Isomer Purity)
Azetidine Ring Ring Breathing/Def.~900–1000 cm⁻¹Shifts slightly due to ring strain/chargeMedium
Detailed Band Assignment Table

Based on analogous data for azetidine derivatives and anisole salts.

Wavenumber (cm⁻¹)AssignmentNotes
2800–3000 C-H Stretch (Aliphatic)Overlaps with the broad ammonium band in the HCl salt.
2400–2800 R₂NH₂⁺ StretchCritical Feature: Multiple broad sub-bands ("ammonium bands") indicating the hydrochloride salt species.
1610, 1515 Aromatic C=C StretchCharacteristic of the benzene ring.
1245–1255 Ar-O-C Asym. StretchStrong band typical of aryl alkyl ethers (anisole-like).
1180–1200 C-N StretchAssociated with the azetidine ring system.
1020–1040 Ar-O-CH₃ Sym. StretchSymmetric ether stretch.
830 ± 5 C-H OOP BendingDiagnostic: Strong band indicating para-disubstitution (1,4-substitution).

Experimental Protocol: Salt Verification System

Trustworthiness: This protocol is designed to be self-validating. The inclusion of a "Blank" and "Polystyrene Standard" ensures instrument performance before sample analysis.

Method: KBr Pellet Transmission (Preferred for Salts)

Why KBr? Hydrochloride salts are often hygroscopic. ATR (Attenuated Total Reflectance) can sometimes result in poor contact or crystal damage due to pressure. KBr transmission provides superior resolution for the complex ammonium region (2400–3000 cm⁻¹).

Materials:

  • Spectroscopic grade KBr (Potassium Bromide).

  • Hydraulic Press.

  • Agate Mortar and Pestle.

  • Vacuum Desiccator.

Step-by-Step Workflow:

  • Background Collection: Collect an air background spectrum (32 scans, 4 cm⁻¹ resolution).

  • Sample Preparation:

    • Mix ~2 mg of 3-(4-Methoxyphenyl)azetidine HCl with ~200 mg of dry KBr.

    • Grind finely in an agate mortar (do not over-grind to avoid moisture uptake, but ensure homogeneity).

  • Pellet Formation: Press the mixture at 8–10 tons for 2 minutes under vacuum (to remove trapped air/moisture).

  • Measurement: Insert the clear pellet into the holder. Acquire spectrum (accumulation of 32 scans).

  • Validation:

    • Check for the "Water Band" at ~3400 cm⁻¹. If strong, dry the sample and repeat.

    • Verify the Ammonium Envelope (2400–2800 cm⁻¹). If this is a sharp peak at 3300 cm⁻¹, the salt has dissociated or is the free base.

Visualization: Salt Verification Workflow

The following diagram illustrates the decision logic for validating the salt form using FTIR.

SaltVerification Start Start: Synthesized Product Prep Sample Prep (KBr Pellet) Start->Prep Acquire Acquire FTIR Spectrum (4000 - 400 cm⁻¹) Prep->Acquire CheckNH Check 2400-3000 cm⁻¹ Region Acquire->CheckNH BroadBand Broad Envelope Observed (Ammonium Salt) CheckNH->BroadBand Yes SharpBand Sharp Peak ~3300 cm⁻¹ (Free Amine) CheckNH->SharpBand No CheckFP Check Fingerprint (800-850 cm⁻¹) BroadBand->CheckFP Reprocess FAIL: Reprocess/Acidify SharpBand->Reprocess ParaConf Strong Band ~830 cm⁻¹ (Para-Isomer Confirmed) CheckFP->ParaConf Yes OrthoMeta Bands at 750/690 cm⁻¹ (Isomer Impurity) CheckFP->OrthoMeta No Final PASS: Validated HCl Salt ParaConf->Final OrthoMeta->Reprocess

Figure 1: Decision tree for validating the hydrochloride salt form and isomeric purity using FTIR spectral features.

References

  • National Institute of Standards and Technology (NIST). Infrared Spectra of Azetidine and Anisole Derivatives. NIST Chemistry WebBook, SRD 69.[2] Available at: [Link]

  • PubChem. Compound Summary: 3-(4-Methoxyphenyl)azetidine hydrochloride. National Library of Medicine. Available at: [Link]

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. (7th Ed.). John Wiley & Sons.[3] (Authoritative text for theoretical band assignment of amine salts and aromatic substitution patterns).

Sources

A Senior Application Scientist's Guide to Azetidine vs. Pyrrolidine Analogs in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of medicinal chemistry, saturated nitrogen heterocycles are foundational scaffolds for developing novel therapeutics. Among these, the four-membered azetidine and the five-membered pyrrolidine rings are frequently employed as bioisosteric replacements or core structural motifs. While structurally similar, the seemingly minor difference of a single methylene unit imparts significant and often decisive changes in a molecule's physicochemical properties, conformational behavior, and ultimately, its biological activity and pharmacokinetic profile.

This guide provides an in-depth comparison of azetidine and pyrrolidine analogs, moving beyond simple structural descriptions to explore the causal relationships between their properties and pharmacological outcomes. We will dissect their comparative advantages and disadvantages, supported by experimental data and protocols, to empower researchers in making informed decisions during the scaffold selection and lead optimization phases of drug development.

Structural and Physicochemical Properties: The Foundation of Bioactivity

The choice between an azetidine and a pyrrolidine scaffold is fundamentally a choice between conformational rigidity and flexibility. This primary difference cascades into a series of distinct physicochemical properties that directly influence target engagement and drug-like characteristics.

Ring Strain and Conformational Dynamics
  • Azetidine: The four-membered ring is characterized by significant ring strain (approx. 25.4 kcal/mol).[1] This strain is less than that of the highly reactive three-membered aziridine but substantially more than the five-membered pyrrolidine.[1] This property makes the azetidine ring a conformationally restricted and puckered system.[2] This rigidity can be a strategic advantage, as it reduces the entropic penalty upon binding to a biological target by "pre-paying" the conformational cost, potentially leading to higher binding affinity.[3][4][5] The defined geometry of the azetidine ring allows for the precise positioning of substituents in three-dimensional space, offering well-defined exit vectors for probing interactions within a protein's binding pocket.[5]

  • Pyrrolidine: The five-membered ring possesses substantially lower ring strain (approx. 5.4 kcal/mol) and is therefore significantly more flexible.[1] It undergoes a low-energy conformational interchange known as "pseudorotation," allowing it to adopt various envelope and twist conformations.[6][7] This flexibility enables the scaffold to explore a larger conformational space, which can be advantageous for adapting to the binding sites of diverse biological targets.[6] However, this same flexibility can result in a higher entropic cost upon binding compared to its more rigid azetidine counterpart.

G cluster_0 Azetidine (4-Membered Ring) cluster_1 Pyrrolidine (5-Membered Ring) Aze Azetidine Aze_Prop High Ring Strain (~25.4 kcal/mol) Conformationally Rigid Puckered Geometry Aze->Aze_Prop Pyr Pyrrolidine Aze->Pyr Addition of one CH2 group Pyr_Prop Low Ring Strain (~5.4 kcal/mol) Conformationally Flexible Pseudorotation (Envelope/Twist) Pyr->Pyr_Prop

Caption: Structural comparison of azetidine and pyrrolidine rings.

Comparative Physicochemical Data

The structural differences manifest in key physicochemical parameters that are critical for drug development. While both are basic secondary amines, subtle distinctions in their properties can have a major impact on a drug candidate's profile.

PropertyAzetidinePyrrolidineRationale & Implication
Ring Strain ~25.4 kcal/mol[1]~5.4 kcal/mol[1]High strain in azetidine leads to conformational rigidity, potentially increasing binding affinity. Pyrrolidine's flexibility allows adaptation to more diverse binding pockets.
pKa (Conjugate Acid) ~11.29[8]~11.27[9][10]Nearly identical basicity ensures a similar protonation state at physiological pH (7.4), making them comparable as hydrogen bond acceptors/donors.
3D Character High sp³ character, rigid puckering[4]High sp³ character, flexible puckering[6]Both scaffolds provide excellent 3D diversity to escape "flatland" chemistry. Azetidine offers more defined substituent vectors.
Solubility Often improves aqueous solubility[5]Can enhance aqueous solubility[11][12]The smaller, more polar nature of the azetidine ring can be a useful tool for increasing the solubility of lipophilic molecules.
Synthetic Accessibility More challenging due to ring strain[2]Generally more accessible[7]Pyrrolidine synthesis is well-established, while azetidine synthesis often requires specialized methods to overcome the energy barrier of ring formation.[2][13]

Bioactivity and Pharmacokinetic Profiles: A Tale of Two Rings

Both azetidine and pyrrolidine are considered "privileged scaffolds" in drug discovery, appearing in a multitude of approved drugs and clinical candidates.[3][7] However, their roles and the strategic reasons for their inclusion often differ.

Azetidine: The Metabolic Stabilizer and Potency Enhancer

The azetidine motif is frequently introduced as a bioisosteric replacement for larger rings (like pyrrolidine or piperidine) or acyclic fragments to fine-tune a molecule's properties.[5] Its incorporation has been shown to confer several key advantages:

  • Enhanced Metabolic Stability: The rigid framework and unique substitution patterns of azetidine can shield metabolically labile positions, reducing susceptibility to enzymatic degradation by cytochrome P450 enzymes.[4][14] Several FDA-approved drugs, including Baricitinib and Cobimetinib , feature the azetidine motif to improve their pharmacokinetic profiles.[4]

  • Improved Potency and Selectivity: The conformational constraint imposed by the azetidine ring can lock a molecule into its bioactive conformation, leading to a significant increase in potency and selectivity for its intended target.[4]

  • Case Study - Nicotine Analogs: A direct comparison of nicotine and its azetidine analog revealed that the azetidine-containing compound binds more effectively to acetylcholine receptors.[15] This highlights how ring contraction can optimize ligand-receptor interactions.

Pyrrolidine: The Versatile and Prevalent Scaffold

The pyrrolidine ring is a cornerstone of medicinal chemistry, owing in part to its prevalence in nature, most notably in the amino acid proline.[7] This has made it a versatile and well-explored scaffold.

  • Broad Pharmacological Potential: Pyrrolidine derivatives have demonstrated a vast range of biological activities, including anticancer, antiviral, anti-inflammatory, and CNS-modulating effects.[7][16]

  • Natural Product Mimicry: Its presence in proline makes it an excellent starting point for designing peptidomimetics and other compounds targeting biological systems that recognize amino acids.[11]

  • Potential Metabolic Liability: A key consideration for pyrrolidine-containing compounds is their potential for metabolic bio-activation. Oxidation adjacent to the nitrogen can form a reactive iminium ion, which can be a source of potential genotoxicity.[11][12] While not always a deal-breaker, this is a critical liability that must be assessed early in development.

Experimental Design for Comparative Analysis

To objectively compare novel azetidine and pyrrolidine analogs, a systematic experimental workflow is essential. This process should be designed to provide a head-to-head comparison of their intrinsic bioactivity and key pharmacokinetic properties.

G cluster_B Target Binding (IC50, Ki) Functional Activity (EC50) cluster_C Metabolic Stability Permeability Plasma Protein Binding A Step 1: Analog Synthesis B Step 2: In Vitro Target Engagement A->B C Step 3: In Vitro ADME Profiling B->C D Step 4: Data Analysis & Comparison C->D E Step 5: In Vivo Efficacy & PK/PD D->E B_details C_details

Caption: Experimental workflow for comparing azetidine and pyrrolidine analogs.

Protocol: In Vitro Metabolic Stability in Human Liver Microsomes (HLM)

Causality Behind Experimental Choice: This assay is a cornerstone of early drug discovery for its ability to predict in vivo metabolic clearance.[14] It is particularly crucial when comparing pyrrolidine and azetidine analogs, as it directly assesses their susceptibility to Phase I metabolism and can provide early warnings for liabilities such as the potential formation of reactive iminium ions from a pyrrolidine ring.[11][12] A compound with high metabolic stability is more likely to have a suitable half-life and oral bioavailability.

Step-by-Step Methodology:

  • Preparation of Reagents:

    • Prepare a stock solution of the test compounds (azetidine and pyrrolidine analogs) and positive controls (e.g., Verapamil for high clearance, Dextromethorphan for moderate clearance) in a suitable organic solvent (e.g., DMSO).

    • Thaw pooled Human Liver Microsomes (HLM) on ice. Dilute to a final protein concentration of 0.5 mg/mL in a 0.1 M phosphate buffer (pH 7.4).

    • Prepare a 10 mM NADPH stock solution in buffer. Keep on ice.

  • Incubation:

    • Pre-warm the HLM suspension and test compounds to 37°C for 5 minutes.

    • Initiate the metabolic reaction by adding the NADPH stock solution to the HLM/compound mixture. The final concentration of the test compound should be low (e.g., 1 µM) to ensure first-order kinetics.

    • Incubate the reaction mixture in a shaking water bath at 37°C.

  • Time-Point Sampling & Reaction Quenching:

    • At designated time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), withdraw an aliquot of the reaction mixture.

    • Immediately quench the metabolic activity by adding the aliquot to a 2-3 fold volume of ice-cold acetonitrile containing an internal standard (for LC-MS/MS analysis).

  • Sample Processing & Analysis:

    • Vortex the quenched samples and centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes to precipitate proteins.

    • Transfer the supernatant to a new plate or vials for analysis.

    • Quantify the remaining concentration of the parent compound at each time point using a validated LC-MS/MS method.

  • Data Analysis:

    • Plot the natural logarithm of the percentage of the parent compound remaining versus time.

    • The slope of the linear regression line (k) represents the elimination rate constant.

    • Calculate the in vitro half-life (t½) using the formula: t½ = 0.693 / k .

    • Calculate the intrinsic clearance (CLint) using the formula: CLint (µL/min/mg protein) = (0.693 / t½) * (1 / HLM protein concentration) .

Hypothetical Data Presentation
CompoundTarget Affinity (IC50, nM)Metabolic Stability (t½, min)Intrinsic Clearance (CLint, µL/min/mg)
Azetidine Analog 54515.4
Pyrrolidine Analog 152034.7
Verapamil (Control) N/A886.6

In this hypothetical example, replacing the pyrrolidine with an azetidine ring resulted in a 3-fold increase in potency and more than double the metabolic half-life, demonstrating a superior profile for the azetidine analog.

Conclusion and Strategic Outlook

The decision to use an azetidine or a pyrrolidine scaffold is a strategic choice dictated by the specific goals of a drug discovery program. Neither ring is universally superior; instead, they offer a compelling set of trade-offs for the medicinal chemist.

  • Azetidine is the scaffold of choice when conformational rigidity is paramount for enhancing potency or selectivity. Its most significant advantage often lies in its ability to improve metabolic stability, making it an excellent tool for optimizing pharmacokinetic profiles and overcoming metabolic liabilities.[4] The primary drawback remains its often more challenging synthesis.[2]

  • Pyrrolidine offers greater synthetic accessibility and conformational flexibility, making it a versatile starting point for exploring broad chemical space.[7] Its prevalence in nature provides a strong foundation for biomimetic design. However, researchers must remain vigilant for potential metabolic instability related to iminium ion formation.[11][12]

Ultimately, the optimal approach involves a parallel and comparative evaluation. By synthesizing and testing well-matched pairs of azetidine and pyrrolidine analogs, research teams can make data-driven decisions, leveraging the unique strengths of each scaffold to design the next generation of innovative medicines.

References

  • Azetidines in medicinal chemistry: emerging applications and approved drugs. PubMed (2026). Available: [Link]

  • Li Petri, G., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Molecules, 26(16), 4884. Available: [Link]

  • Al-Bayati, R. I. H., & Jaber, K. M. (2012). The Effect of Ring Size on the Biological Activity of Nitrogen Containing Compounds. Al Mustansiriyah Journal of Pharmaceutical Sciences, 12(2), 75-81. Available: [Link]

  • Acar, Ç., et al. (2023). Recent insights about pyrrolidine core skeletons in pharmacology. Frontiers in Pharmacology, 14, 1239658. Available: [Link]

  • Azetidine. GKToday (2025). Available: [Link]

  • Harnessing Oxetane and Azetidine Sulfonyl Fluorides for Opportunities in Drug Discovery. Journal of the American Chemical Society (2024). Available: [Link]

  • Feula, A. (2014). Synthesis of azetidines and pyrrolidines: Towards medicinal chemistry and organocatalysis applications. University of Birmingham [Online]. Available: [Link]

  • Azetidines in medicinal chemistry: emerging applications and approved drugs. (2026). Available: [Link]

  • Azetidine. PubChem [Online]. Available: [Link]

  • Azetidine. Wikipedia [Online]. Available: [Link]

  • Pyrrolidine. Wikipedia [Online]. Available: [Link]

  • Bott, T. M., & West, F. G. (2011). PREPARATION AND SYNTHETIC APPLICATIONS OF AZETIDINES. Arkivoc, 2012(1), 583-616. Available: [Link]

  • Pyrrolidine. PubChem [Online]. Available: [Link]

  • Examples of azetidine containing molecules alongside pyrrolidine... ResearchGate [Online]. Available: [Link]

  • Aly, A. A., et al. (2024). Recent synthetic strategies of spiro-azetidin-2-one, -pyrrolidine, -indol(one) and -pyran derivatives-a review. RSC advances, 14(1), 20-56. Available: [Link]

  • Al-Ostoot, F. H., et al. (2022). An Overview of the Biological Evaluation of Selected Nitrogen-Containing Heterocycle Medicinal Chemistry Compounds. Molecules, 27(9), 2977. Available: [Link]

  • Ote, S., et al. (2011). Effects of ring contraction on the conformational preferences of α-substituted proline analogs. Biopolymers, 95(10), 688-701. Available: [Link]

  • Malavasi, L., et al. (2016). Azetidinium lead iodide: synthesis, structural and physico-chemical characterization. Journal of Materials Chemistry A, 4(9), 3453-3465. Available: [Link]

  • Pyrrolidine. Chemsrc (2025). Available: [Link]

  • Pyrrolidine Properties, Reactions and Applications. Safrole [Online]. Available: [Link]

  • Synthesis of azetidines. Organic Chemistry Portal [Online]. Available: [Link]

  • Sharma, P., & Kumar, V. (2022). A Review on Recent Advances in Nitrogen-Containing Molecules and Their Biological Applications. Pharmaceuticals, 15(11), 1366. Available: [Link]

  • Kang, Y. K. (2007). Conformational Preferences of Proline Analogues with Different Ring Size. The Journal of Physical Chemistry B, 111(14), 3746-3756. Available: [Link]

  • View of The Effect of Ring Size on the Biological Activity of Nitrogen Containing Compounds. Al Mustansiriyah Journal of Pharmaceutical Sciences [Online]. Available: [Link]

  • Pettersson, M., et al. (2011). Design, synthesis, and pharmacological evaluation of azetedine and pyrrolidine derivatives as dual norepinephrine reuptake inhibitors and 5-HT(1A) partial agonists. Bioorganic & Medicinal Chemistry Letters, 21(2), 865-868. Available: [Link]

  • A REVIEW ON MEDICINALLY IMPORTANT NITROGEN HETEROCYCLIC COMPOUNDS. IJNRD (2024). Available: [Link]

  • Crystal structure analysis of N-acetylated proline and ring size analogs. ETH Library (2022). Available: [Link]

  • Shankar M, et al. (2023). Current and Future Prospects of Azetidine Derivatives an Overview. Pharm Res, 7(2): 000282. Available: [Link]

  • Structure of azetidine-containing compounds found in nature. ResearchGate [Online]. Available: [Link]

  • Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. RSC Publishing (2021). Available: [Link]

  • The results of the conformational analysis. (continued). ResearchGate [Online]. Available: [Link]

  • Nagy, J. I., et al. (2005). Locked conformations for proline pyrrolidine ring: synthesis and conformational analysis of cis- and trans-4-tert-butylprolines. The Journal of Organic Chemistry, 70(16), 6385-6395. Available: [Link]

  • Tunable Divergent Reactivity of Aziridinium Ylides in the Synthesis of Complex Piperidines and Azetidines. PMC [Online]. Available: [Link]

Sources

A Comparative Guide to the 13C NMR Chemical Shifts of 3-(4-Methoxyphenyl)azetidine HCl

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by a Senior Application Scientist

Abstract

This guide provides an in-depth analysis of the 13C Nuclear Magnetic Resonance (NMR) spectrum of 3-(4-Methoxyphenyl)azetidine hydrochloride. In the absence of a publicly available reference spectrum, this document establishes a robust, predicted dataset based on foundational NMR principles and comparative data from analogous structures. We present a detailed, self-validating protocol for acquiring high-quality 13C NMR data for this compound class. Furthermore, a comparative analysis is conducted against structurally related molecules—the corresponding free base, the unsubstituted phenyl analogue, and anisole—to deconstruct and illustrate the distinct electronic and structural effects of the protonated azetidine ring and the para-methoxy substituent on the 13C chemical shifts. This guide is intended for researchers in medicinal chemistry, drug development, and organic synthesis who rely on precise spectroscopic characterization for structural verification and quality control.

Introduction: The Need for Precise Characterization

3-(4-Methoxyphenyl)azetidine is a valuable heterocyclic building block in medicinal chemistry, frequently incorporated into scaffolds for novel therapeutic agents. The hydrochloride salt is often the preferred form for handling, storage, and formulation due to its increased stability and aqueous solubility. Accurate structural elucidation is paramount, and 13C NMR spectroscopy is one of the most powerful, non-destructive techniques for this purpose. Each carbon atom in a unique electronic environment provides a distinct signal, creating a molecular fingerprint.

This guide addresses a critical gap: the lack of a published and assigned 13C NMR spectrum for 3-(4-Methoxyphenyl)azetidine HCl. We will establish a reliable set of predicted chemical shifts and, more importantly, explain the underlying chemical principles that govern these values. By comparing the target molecule to carefully selected analogues, we will isolate and rationalize the spectral contributions of the key structural features.

Theoretical Framework: Understanding the Shifts

The 13C chemical shift (δ) of each carbon in 3-(4-Methoxyphenyl)azetidine HCl is governed by several key factors:

  • Hybridization: Aromatic sp2 carbons resonate further downfield (110-160 ppm) than aliphatic sp3 carbons (10-70 ppm)[1].

  • Inductive Effects: The electron-withdrawing nature of the protonated nitrogen in the azetidine ring deshields the adjacent carbons (C2, C4, and C3), shifting their signals downfield.

  • Resonance Effects: The electron-donating methoxy group (-OCH₃) enriches the ortho (C2', C6') and para (C4') positions of the phenyl ring with electron density, causing an upfield (shielding) shift for these carbons. The ipso carbon (C1') and the meta carbons (C3', C5') are less affected or slightly deshielded[2].

  • Solvent Effects: The choice of solvent can influence chemical shifts, particularly for polar molecules and salts where hydrogen bonding and other intermolecular interactions are significant[3][4].

Definitive Protocol for High-Quality 13C NMR Acquisition

To ensure reproducible and accurate data, the following protocol is recommended. The causality behind each parameter selection is explained to empower the researcher to adapt the method as needed.

Experimental Workflow

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing p1 Weigh 15-25 mg of Sample p2 Dissolve in 0.6-0.7 mL of DMSO-d6 p1->p2 p3 Vortex to Homogenize p2->p3 p4 Transfer to 5 mm NMR Tube p3->p4 a1 Insert Sample & Lock on Solvent Signal p4->a1 Load into Spectrometer a2 Shim for Field Homogeneity a1->a2 a3 Acquire Spectrum using Quantitative Parameters a2->a3 d1 Apply Exponential Line Broadening a3->d1 Process FID d2 Fourier Transform d1->d2 d3 Phase Correction d2->d3 d4 Calibrate Spectrum to Solvent Residual Peak d3->d4

Caption: A standardized workflow for acquiring high-quality 13C NMR data.

Step-by-Step Methodology
  • Sample Preparation:

    • Action: Accurately weigh 15-25 mg of 3-(4-Methoxyphenyl)azetidine HCl and dissolve it in approximately 0.6-0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).

    • Rationale (Expertise): DMSO-d₆ is an excellent choice for amine hydrochlorides due to its high polarity, which aids dissolution, and its ability to minimize proton exchange with the N-H proton. Its residual carbon signal (a septet at ~39.5 ppm) provides a reliable internal reference for calibration[5].

  • Instrument Setup:

    • Action: Insert the NMR tube into the spectrometer. Lock the field frequency using the deuterium signal from the DMSO-d₆. Perform automated or manual shimming to optimize the magnetic field homogeneity.

    • Rationale: A stable lock and a homogeneous field are critical for achieving high resolution and sharp line shapes, which are necessary for accurate chemical shift determination.

  • Acquisition Parameters (for a 400 MHz Spectrometer):

    • Pulse Sequence: zgpg30 (a 30° pulse angle with proton decoupling).

    • Rationale: A smaller pulse angle (30° vs. 90°) allows for a shorter relaxation delay between scans without saturating the signals, improving the signal-to-noise ratio over time.

    • Relaxation Delay (d1): 5.0 seconds.

    • Rationale: This is a crucial parameter for quantitative accuracy. Quaternary carbons, which lack attached protons, have much longer relaxation times. A delay of at least 5 seconds is necessary to allow these carbons to fully relax back to equilibrium, ensuring their signal intensity is not artificially diminished.

    • Acquisition Time (aq): 1.5 - 2.0 seconds.

    • Rationale: This duration ensures adequate data point resolution to define the sharp peaks of a small molecule.

    • Number of Scans (ns): 1024 to 4096 scans.

    • Rationale: Due to the low natural abundance of the ¹³C isotope (~1.1%), signal averaging is required to achieve a good signal-to-noise ratio. The exact number will depend on the sample concentration.

  • Data Processing:

    • Action: Apply an exponential line broadening factor of 0.5-1.0 Hz. Perform Fourier transformation, followed by zero-order and first-order phase correction.

    • Rationale: Line broadening improves the signal-to-noise ratio at the cost of a minor loss in resolution. Proper phasing ensures that all peaks are in pure absorption mode for accurate peak picking.

    • Calibration (Trustworthiness): Calibrate the spectrum by setting the center peak of the DMSO-d₆ septet to δ = 39.52 ppm. This internal referencing makes the protocol a self-validating system.

Spectral Analysis and Assignment

The structure of 3-(4-Methoxyphenyl)azetidine HCl is numbered below for unambiguous peak assignment.

Caption: Structure of 3-(4-Methoxyphenyl)azetidine HCl with carbon numbering.

Based on foundational principles and data from analogous compounds, the predicted 13C NMR chemical shifts are presented below.

Table 1: Predicted 13C NMR Chemical Shifts for 3-(4-Methoxyphenyl)azetidine HCl in DMSO-d₆

Carbon No.AssignmentPredicted Chemical Shift (δ, ppm)Rationale
C2, C4Azetidine CH₂~58-62sp³ carbon adjacent to a protonated nitrogen (N⁺-H), strongly deshielded.
C3Azetidine CH~35-39sp³ benzylic carbon, deshielded by both the ring nitrogen and the phenyl group.
C1'Aromatic C (ipso)~129-132Quaternary carbon attached to the azetidine ring.
C2', C6'Aromatic CH~128-131ortho to the azetidine substituent.
C3', C5'Aromatic CH~114-117ortho to the electron-donating -OCH₃ group, shielded by resonance.
C4'Aromatic C (ipso)~158-161Quaternary carbon attached to the strongly electron-donating -OCH₃ group.
-OCH₃Methoxy~55-56Typical chemical shift for a methoxy carbon attached to an aromatic ring[2][6].

Comparative Analysis: Isolating Structural Effects

The power of NMR analysis is amplified through comparison. By analyzing the spectral changes between closely related molecules, we can confidently assign signals and understand the electronic impact of each functional group.

G cluster_comparisons Comparative Analogues A Target Molecule 3-(4-Methoxyphenyl)azetidine HCl B Free Base 3-(4-Methoxyphenyl)azetidine A->B Isolates Effect of Nitrogen Protonation C Unsubstituted Phenyl 3-Phenylazetidine HCl A->C Isolates Effect of -OCH3 Group D Aromatic Core Anisole A->D Isolates Effect of Azetidine Substituent

Sources

A Comparative Crystallographic Guide to Azetidine Hydrochloride Salts for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical comparison of the X-ray crystallography data for azetidine hydrochloride salts. Designed for researchers, scientists, and drug development professionals, this document delves into the structural nuances of the azetidinium cation and the influence of substituents and counterions on its solid-state architecture. The insights presented herein are critical for understanding the physicochemical properties that underpin the efficacy and development of azetidine-based active pharmaceutical ingredients (APIs).

Introduction: The Azetidine Scaffold in Medicinal Chemistry

The azetidine ring, a four-membered saturated heterocycle containing a nitrogen atom, is a privileged scaffold in modern drug discovery.[1] Its constrained, three-dimensional structure can impart favorable properties to drug candidates, including improved metabolic stability, aqueous solubility, and binding affinity to biological targets. The protonated form, the azetidinium cation, is of particular interest as many small-molecule drugs are formulated as hydrochloride salts to enhance their solubility and bioavailability.[2]

A comprehensive understanding of the three-dimensional structure of these salts at the atomic level, as provided by single-crystal X-ray diffraction, is paramount for rational drug design. Crystal structure data illuminates crucial parameters such as bond lengths, bond angles, and intermolecular interactions, which collectively govern the crystal packing and, consequently, the material's physical properties like melting point, dissolution rate, and stability.

This guide will first present a comparative analysis of available crystallographic data for azetidine hydrochloride and its derivatives. Subsequently, it will provide detailed, field-proven protocols for the crystallization of these small molecule salts, a critical and often challenging step in structural elucidation.

Comparative Analysis of Azetidinium Salt Crystal Structures

A thorough search of the Cambridge Structural Database (CSD) and the broader scientific literature reveals a notable scarcity of single-crystal X-ray diffraction data for the parent, unsubstituted azetidine hydrochloride. This absence of a fundamental reference structure underscores the challenges associated with crystallizing this small, highly soluble molecule. However, crystallographic data for several substituted azetidinium salts are available, offering valuable insights into the structural behavior of this class of compounds.

For the purpose of this guide, we will compare the crystallographic data of two representative substituted azetidinium salts to illustrate the impact of substitution on the crystal lattice. While not direct analogues of the unsubstituted parent compound, their analysis provides a framework for what to expect and how to interpret data for newly crystallized azetidine hydrochloride derivatives.

Table 1: Comparative Crystallographic Data of Substituted Azetidinium Salts

Parameter3-Aryl-3-arylmethoxyazetidine Hydrochloride[1]1,3,3-Trinitroazetidine[1]
Empirical Formula C₂₄H₂₅NO₂ · HClC₃H₄N₄O₆
Formula Weight 411.92192.10
Crystal System MonoclinicMonoclinic
Space Group P2₁/nP2₁/c
a (Å) 10.435(2)11.231(2)
b (Å) 13.045(3)5.923(1)
c (Å) 15.029(3)10.966(2)
β (°) 108.08(3)109.43(3)
Volume (ų) 1944.3(7)688.1(2)
Z 44
Calculated Density (g/cm³) 1.4081.854

Analysis of Structural Features:

The data presented in Table 1 clearly demonstrates the profound influence of substituents on the crystal packing of the azetidine ring. The bulky aryl and arylmethoxy groups in the first example lead to a significantly larger unit cell volume compared to the more compact trinitro-substituted azetidine.[1] This directly impacts the density of the crystal, a property that can affect formulation and tablet manufacturing processes.

Furthermore, the nature of the substituents influences the conformation of the azetidine ring itself. While the four-membered ring is inherently strained, the degree of puckering and the endocyclic torsion angles can vary depending on the steric and electronic demands of the attached groups. These subtle conformational changes can have a significant impact on how the molecule presents its pharmacophoric features to a biological target.

The chloride counterion in these structures plays a crucial role in stabilizing the crystal lattice through the formation of hydrogen bonds with the protonated azetidinium nitrogen (N-H···Cl) and potentially with other hydrogen bond donors on the substituent groups. The geometry and strength of these hydrogen bonds are key determinants of the overall crystal packing arrangement.

Experimental Protocols for Crystallization of Azetidine Hydrochloride Salts

Obtaining high-quality single crystals suitable for X-ray diffraction is often the most challenging step in the structural analysis of small molecule salts. The high solubility and potential for polymorphism of amine hydrochlorides necessitate a systematic approach to crystallization screening.[3] The following protocols are based on established methodologies for the crystallization of organic salts and have been adapted to address the specific challenges associated with azetidine derivatives.

Protocol 1: Slow Evaporation

The slow evaporation technique is a straightforward and widely used method for growing single crystals.[4] The principle relies on gradually increasing the concentration of the solute in a solution until it reaches supersaturation, at which point crystal nucleation and growth can occur.

Step-by-Step Methodology:

  • Solvent Selection: Begin by assessing the solubility of the azetidine hydrochloride salt in a range of solvents with varying polarities (e.g., methanol, ethanol, isopropanol, acetonitrile, acetone, and mixtures thereof). The ideal solvent is one in which the compound has moderate solubility at room temperature.

  • Preparation of a Saturated Solution: Prepare a nearly saturated solution of the compound in the chosen solvent or solvent system at room temperature. Ensure complete dissolution; if necessary, gentle warming can be applied, followed by cooling to room temperature. It is crucial to filter the solution through a syringe filter (0.22 µm) to remove any particulate matter that could act as unwanted nucleation sites.

  • Crystallization Setup: Transfer the filtered solution to a clean, small-volume container with a narrow opening, such as a vial or a test tube. This minimizes the rate of evaporation.

  • Controlled Evaporation: Cover the container with a cap or parafilm with a few small holes pierced in it to allow for slow solvent evaporation.

  • Incubation: Place the container in a vibration-free environment and allow it to stand undisturbed for several days to weeks. Monitor periodically for crystal growth.

Causality Behind Experimental Choices:

  • The choice of a solvent with moderate solubility is critical. If the compound is too soluble, it may not crystallize, and if it is too insoluble, it will be difficult to prepare a solution of sufficient concentration.

  • Filtering the solution is a self-validating step to ensure that crystal growth initiates from a homogeneous solution, leading to higher quality crystals.

  • Controlling the rate of evaporation is paramount. Rapid evaporation often leads to the formation of polycrystalline material or amorphous solids, which are unsuitable for single-crystal X-ray diffraction.

Protocol 2: Vapor Diffusion

Vapor diffusion is a powerful technique for crystallizing small amounts of material and allows for a more controlled approach to reaching supersaturation. This method involves the slow diffusion of a less-soluble "anti-solvent" vapor into a solution of the compound.

Step-by-Step Methodology:

  • Solvent System Selection: Identify a "good" solvent in which the azetidine hydrochloride salt is readily soluble and a miscible "anti-solvent" in which the salt is poorly soluble. Common pairs include ethanol/diethyl ether, methanol/dichloromethane, or isopropanol/hexane.

  • Preparation of the Sample Solution: Dissolve the compound in the "good" solvent to create a concentrated solution.

  • Crystallization Setup (Hanging Drop):

    • Place a small droplet (2-5 µL) of the sample solution onto a siliconized glass coverslip.

    • Invert the coverslip and place it over a well in a crystallization plate containing the "anti-solvent" (the reservoir).

    • Seal the well with vacuum grease to create a closed system.

  • Crystallization Setup (Sitting Drop):

    • Place a larger volume of the "anti-solvent" in the reservoir of a crystallization well.

    • Place a small droplet (2-5 µL) of the sample solution on a post in the center of the well.

    • Seal the well.

  • Incubation and Equilibration: Allow the setup to equilibrate in a stable, vibration-free environment. The vapor of the more volatile anti-solvent will slowly diffuse into the droplet, causing the solubility of the azetidine salt to decrease and promoting crystallization.

Causality Behind Experimental Choices:

  • The slow diffusion of the anti-solvent vapor provides a gentle and controlled path to supersaturation, which is often more effective than rapid precipitation for growing high-quality crystals.

  • The use of a sealed system ensures that the equilibration process is not disturbed by external environmental changes.

Protocol 3: Slow Cooling

This method is effective when the solubility of the azetidine hydrochloride salt shows a significant temperature dependence in a particular solvent.

Step-by-Step Methodology:

  • Solvent Selection: Choose a solvent in which the compound has a significantly higher solubility at an elevated temperature compared to room temperature.

  • Preparation of a Saturated Solution: Prepare a saturated solution of the compound in the chosen solvent at an elevated temperature (e.g., 40-60 °C). Ensure all solid material has dissolved.

  • Slow Cooling: Allow the solution to cool slowly and undisturbed to room temperature. This can be achieved by placing the container in a Dewar flask filled with warm water or by using a programmable heating block.

  • Incubation: Once at room temperature, the solution can be further cooled in a refrigerator or freezer to maximize crystal yield.

Causality Behind Experimental Choices:

  • The gradual decrease in temperature slowly reduces the solubility of the compound, allowing for controlled crystal growth rather than rapid precipitation.

  • Insulating the container (e.g., in a Dewar) prevents rapid temperature fluctuations that can lead to the formation of multiple small crystals instead of a few large, well-defined ones.

Visualization of Experimental Workflows

To further clarify the experimental processes, the following diagrams illustrate the workflows for the described crystallization techniques.

slow_evaporation cluster_prep Solution Preparation cluster_cryst Crystallization cluster_outcome Outcome start Dissolve Azetidine HCl in a suitable solvent filter Filter solution (0.22 µm) start->filter setup Transfer to vial with a pierced cap filter->setup incubate Incubate in a vibration-free environment setup->incubate crystals Single crystals form over days/weeks incubate->crystals

Caption: Workflow for Slow Evaporation Crystallization.

vapor_diffusion cluster_prep Preparation cluster_setup Setup (Hanging or Sitting Drop) cluster_process Equilibration cluster_outcome Outcome sol_prep Dissolve Azetidine HCl in a 'good' solvent drop Place a drop of sample solution sol_prep->drop anti_sol Prepare reservoir of 'anti-solvent' seal Seal the well drop->seal diffusion Anti-solvent vapor diffuses into the drop seal->diffusion supersat Supersaturation is reached diffusion->supersat crystals Single crystals form supersat->crystals

Caption: Workflow for Vapor Diffusion Crystallization.

Conclusion

The structural elucidation of azetidine hydrochloride salts is a critical component of modern drug development. While a definitive crystal structure for the parent azetidine hydrochloride remains elusive in the public domain, the comparative analysis of substituted derivatives provides a valuable framework for understanding the solid-state behavior of this important class of compounds. The experimental protocols detailed in this guide offer a systematic and rational approach to obtaining high-quality single crystals, a crucial prerequisite for successful X-ray crystallographic analysis. By understanding the principles behind these techniques and meticulously controlling the experimental variables, researchers can significantly increase their chances of success in crystallizing these challenging yet vital pharmaceutical building blocks.

References

  • U.S. Patent 5,686,588, filed November 11, 1997, and issued November 11, 1997.
  • Beilstein Journal of Organic Chemistry. (2022). Trichloroacetic acid fueled practical amine purifications. [Link]

  • European Patent Office. (2007). Crystallization of hydrohalides of pharmaceutical compounds. [Link]

  • Journal of the American Chemical Society. (2004). Crystal Engineering Approach To Forming Cocrystals of Amine Hydrochlorides with Organic Acids. Molecular Complexes of Fluoxetine Hydrochloride with Benzoic, Succinic, and Fumaric Acids. [Link]

  • Journal of the Chemical Society, Perkin Transactions 2. Crystal structure of acetamidinium chloride. [Link]

  • National Center for Biotechnology Information. Azetidine hydrochloride. [Link]

  • National Center for Biotechnology Information. (2006). Synthesis and Profiling of a Diverse Collection of Azetidine-Based Scaffolds for the Development of CNS-Focused Lead-Like Libraries. [Link]

  • National Center for Biotechnology Information. (2011). Pharmaceutical cocrystals: A review of preparations, physicochemical properties and applications. [Link]

  • National Center for Biotechnology Information. (2019). Influence of Solvent Composition on the Crystal Morphology and Structure of p-Aminobenzoic Acid Crystallized from Mixed Ethanol–N-Methyl-2-pyrrolidone Solutions. [Link]

  • National Center for Biotechnology Information. (2021). Azetidinium Lead Halide Ruddlesden–Popper Phases. [Link]

  • National Center for Biotechnology Information. Crystallization and preliminary X-ray analysis of l-azetidine-2-carboxylate hydrolase from Pseudomonas sp. strain A2C. [Link]

  • ResearchGate. (2005). 4-Acetylpyridinium chloride. [Link]

  • ResearchGate. (2017). Recent advances in synthetic facets of immensely reactive azetidines. [Link]

  • ResearchGate. A. General synthetic route for accessing azetidines via intermolecular.... [Link]

  • Royal Society of Chemistry. Crystal structure of acridinium chloride monohydrate, [C13H10N]Cl · H2O. [Link]

Sources

Validating Structure of 3-Substituted Azetidine Derivatives: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Gem-Dimethyl" Bioisostere Challenge

In modern drug discovery, the azetidine ring has emerged as a critical bioisostere for the gem-dimethyl group and a rigidifying scaffold that lowers lipophilicity (LogP) while improving metabolic stability. However, the introduction of substituents at the C3 position introduces a unique structural ambiguity. Unlike six-membered rings (e.g., piperidines) where chair conformations are well-understood, the azetidine ring exists in a dynamic "puckered" equilibrium.

This guide objectively compares the three primary validation methodologies—Solution-State NMR , X-Ray Crystallography , and DFT-Assisted Prediction —to provide a definitive roadmap for confirming the identity and stereochemistry of 3-substituted azetidines.

The Structural Challenge: Ring Strain and Pucker

The azetidine ring possesses significant ring strain (~25.4 kcal/mol).[1] To minimize torsional strain between vicinal methylene protons, the ring deviates from planarity, adopting a "butterfly" or puckered conformation.[2]

  • The Pucker Angle: Typically oscillates between 20° and 37° depending on substitution.

  • The Consequence: Substituents at C3 are not strictly "axial" or "equatorial" but rather pseudo-axial or pseudo-equatorial . This dynamic equilibrium complicates NMR analysis, as observed signals are often time-averaged.

Comparative Overview of Validation Methods
FeatureMethod A: Solution NMR Method B: X-Ray Crystallography Method C: DFT/Computational
Primary Utility Routine screening, purity, solution conformation.Absolute configuration, solid-state packing.Validating "oils," predicting conformer energetics.
Sample State Solution (

,

).
Single Crystal (Solid).[3]Virtual (In silico).
Turnaround Fast (<1 hour).Slow (Days to Weeks).Medium (Hours to Days).
Key Limitation Averaged signals can obscure stereochemistry.Requires crystalline solid (many azetidines are oils).Dependent on basis set accuracy.
Cost/Resource Low.High.Medium (Compute time).[4]

Deep Dive: Methodological Analysis

Method A: Solution-State NMR (The First Line of Defense)

NMR is the workhorse for azetidine validation, but standard 1D


 NMR is often insufficient due to signal overlap.

Critical Diagnostic Parameters:

  • Coupling Constants (

    
    ): 
    
    • In 3-substituted azetidines, the relationship between cis and trans coupling constants is often counter-intuitive compared to cyclohexanes.

    • 
       (6–9 Hz):  Generally larger due to the dihedral angle geometry in the puckered ring.
      
    • 
       (2–6 Hz):  Generally smaller.
      
    • Note: If the ring is planar (rare, usually due to bulky N-substitution or conjugation),

      
      .
      
  • Chemical Shift Anisotropy:

    • Protons on the same face as a polar C3-substituent (e.g., -F, -OH) often experience distinct shielding/deshielding effects compared to the opposite face.

  • NOESY/HOESY Correlations:

    • Essential for Stereochemistry: Strong NOE correlations between the C3-substituent and the cis-protons at C2/C4 are the most reliable solution-state indicator.

Method B: X-Ray Crystallography (The Gold Standard)

When a 3-substituted azetidine can be crystallized (often as a hydrochloride or oxalate salt), X-ray diffraction provides the absolute stereochemistry and the precise puckering angle (


).
  • Why it wins: It resolves the "pseudo-axial/equatorial" debate definitively.

  • Why it fails: Many simple 3-substituted azetidines (e.g., 3-azetidinol derivatives) are viscous oils or low-melting solids.

  • Workaround: Derivatization with a heavy atom (e.g., p-bromobenzoate) to induce crystallization and provide anomalous scattering for absolute configuration.

Method C: DFT-Assisted Prediction (The Modern Validator)

When NMR is ambiguous and crystals are unavailable, Density Functional Theory (DFT) is the required validation step.

  • Workflow: Calculate the Boltzmann-weighted NMR shifts of the cis and trans isomers and compare them to experimental data (CP3 parameter or MAE analysis).

  • Recommended Level of Theory: B3LYP/6-311+G(d,p) or

    
    B97X-D (to account for dispersion forces in the puckered ring).
    

Experimental Protocol: The "Tri-Fold" Validation Workflow

Objective: Validate the structure of a synthesized 3-arylazetidine derivative.

Step 1: Ring Integrity Check (Crude NMR)

Before purification, ensure the strained ring has not opened.

  • Solvent: Use

    
     (neutral) initially. Avoid acidic 
    
    
    
    if the azetidine nitrogen is unprotected.
  • Diagnostic: Look for the disappearance of the characteristic azetidine multiplets at

    
     3.5–4.5 ppm.
    
  • Red Flag: Appearance of broad singlets or olefinic signals indicates ring opening (Hofmann elimination or hydrolysis).

Step 2: Stereochemical Assignment (Purified Compound)
  • Experiment: Run 1D

    
    , 
    
    
    
    , and 2D NOESY.
  • Analysis:

    • Identify the C3 proton.

    • Measure

      
       values to C2/C4 protons.
      
    • Decision: If

      
       clearly, assign relative stereochemistry. If signals overlap, proceed to Step 3.
      
Step 3: The "Salt-Bridge" Crystallization (If Ambiguous)

If the compound is an oil:

  • Dissolve 50 mg of the amine in

    
    .
    
  • Add 1.1 eq of Oxalic Acid (in acetone).

  • Slow evaporation yields crystalline oxalate salts suitable for X-ray.

Visualizing the Validation Logic

Diagram 1: Structural Validation Decision Tree

This workflow illustrates the logical progression from synthesis to confirmed structure.

AzetidineValidation Start Crude 3-Substituted Azetidine IntegrityCheck Step 1: 1H NMR Integrity Check (Focus: 3.5-4.5 ppm region) Start->IntegrityCheck RingOpen Signals: Broad/Olefinic (Ring Opened) IntegrityCheck->RingOpen Failure RingIntact Signals: Distinct Multiplets (Ring Intact) IntegrityCheck->RingIntact Pass StereoCheck Step 2: 2D NOESY & J-Coupling RingIntact->StereoCheck Ambiguous Ambiguous Stereochemistry (Signal Overlap) StereoCheck->Ambiguous Unclear Confirmed Confirmed Structure StereoCheck->Confirmed Clear NOE/J-coupling Advanced Step 3: Advanced Validation Ambiguous->Advanced Xray Method A: Derivatization (Make HCl/Oxalate Salt) -> X-Ray Advanced->Xray Solid/Salt DFT Method B: DFT Calculation (Compare calc. vs exp. shifts) Advanced->DFT Oil/Liquid Xray->Confirmed DFT->Confirmed

Caption: Decision tree for validating azetidine derivatives, prioritizing NMR and escalating to X-ray/DFT when stereochemistry is ambiguous.

Diagram 2: The Azetidine Pucker Equilibrium

Understanding the dynamic equilibrium is vital for interpreting time-averaged NMR signals.

PuckerEquilibrium cluster_0 NMR Consequence ConfA Conformer A (Substituent Pseudo-Equatorial) Stable Transition Planar Transition State (High Energy) ConfA->Transition Ring Inversion ConfB Conformer B (Substituent Pseudo-Axial) Less Stable Transition->ConfB Ring Inversion Note Observed J-values are weighted averages of A & B

Caption: The azetidine ring flips between pseudo-equatorial and pseudo-axial conformers. NMR signals represent the weighted average of these states.

Data Summary: Key Validation Parameters

ParameterDiagnostic ValueTypical Range (3-Substituted)
Ring Proton Shift (

)
Confirms Ring Integrity3.5 – 4.8 ppm (Deshielded by N)

Stereochemistry6.0 – 9.0 Hz

Stereochemistry2.0 – 5.5 Hz

Ring Methylene-10 to -13 Hz
C3-C2/4 NOE ProximityStrong = cis relationship
Ring Strain Energy Stability Prediction~25 kcal/mol

References

  • BenchChem. (2025).[2][5][6][7] A Comparative Crystallographic Guide to 3-Substituted Azetidine Derivatives. Retrieved from

  • Sackus, A., et al. (2023). Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition. Semantic Scholar. Retrieved from

  • National Institutes of Health (NIH). (2021). Intramolecular Ring-Opening Decomposition of Aryl Azetidines. PMC. Retrieved from

  • Royal Society of Chemistry (RSC). (2021). Recent Advances in the Synthesis and Reactivity of Azetidines. RSC Publishing. Retrieved from

  • O'Hagan, D., et al. (2015). The ring pucker in azetidine derivatives can be influenced by a C–F...N+ charge–dipole interaction. ResearchGate. Retrieved from

Sources

A Senior Application Scientist's Guide to Establishing Analytical Standards for 3-(4-Methoxyphenyl)azetidine hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical development and chemical research, the purity, identity, and quality of a compound are paramount. For novel heterocyclic entities like 3-(4-Methoxyphenyl)azetidine hydrochloride, establishing a robust set of analytical standards is not merely a quality control checkbox; it is the foundation upon which reliable and reproducible scientific data is built. This guide provides a comprehensive framework for the analytical characterization of 3-(4-Methoxyphenyl)azetidine hydrochloride, comparing various methodologies and offering insights into experimental design.

The structure of 3-(4-Methoxyphenyl)azetidine hydrochloride, featuring a strained four-membered azetidine ring, a methoxyphenyl substituent, and a hydrochloride salt, presents a unique set of analytical challenges and considerations. This guide will navigate these complexities, providing a logical workflow from initial identity confirmation to detailed impurity profiling.

Part 1: Unambiguous Identification and Structural Confirmation

Before any quantitative analysis, it is imperative to unequivocally confirm the chemical identity of the material. A combination of spectroscopic techniques is the most rigorous approach.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the cornerstone of structural elucidation for organic molecules. For 3-(4-Methoxyphenyl)azetidine hydrochloride, both ¹H and ¹³C NMR are essential.

  • ¹H NMR: Provides information on the number of different types of protons and their connectivity. Key expected signals would include those for the aromatic protons on the methoxyphenyl group, the methoxy (-OCH₃) protons, and the protons of the azetidine ring. The hydrochloride salt form may lead to broadening of the N-H proton signal.[1][2][3][4][5][6][7][8][9]

  • ¹³C NMR: Reveals the number of distinct carbon environments. This is crucial for confirming the carbon skeleton of the molecule.

  • 2D NMR (COSY, HSQC, HMBC): While often not required for routine analysis, these techniques are invaluable for the initial, definitive assignment of all proton and carbon signals, especially for complex structures or to differentiate isomers.

Mass Spectrometry (MS)

Mass spectrometry provides the exact molecular weight of the compound, offering a powerful confirmation of its elemental composition.

  • High-Resolution Mass Spectrometry (HRMS): Techniques like Electrospray Ionization (ESI) coupled with a Time-of-Flight (TOF) or Orbitrap analyzer can determine the mass with high precision, allowing for the calculation of the molecular formula. For 3-(4-Methoxyphenyl)azetidine, the expected [M+H]⁺ ion would be observed.[10]

  • Tandem MS (MS/MS): Fragmentation analysis can provide structural information, helping to confirm the connectivity of the methoxyphenyl group and the azetidine ring.

Infrared (IR) Spectroscopy

FT-IR provides information about the functional groups present in the molecule. For this compound, key absorbances would include N-H stretches (from the protonated amine), C-H stretches (aromatic and aliphatic), C=C stretches (aromatic ring), and C-O stretches (ether linkage).[1][2][3][6][11]

Table 1: Comparison of Spectroscopic Techniques for Identity Confirmation

TechniqueInformation ProvidedStrengthsLimitations
¹H & ¹³C NMR Detailed structural connectivity, proton/carbon environments.[9]Gold standard for structural elucidation.Lower sensitivity than MS, requires higher sample amounts.
HRMS Exact molecular weight and elemental formula.Extremely high sensitivity and accuracy.Provides limited information on isomerism or connectivity.
FT-IR Presence of functional groups.[1][2][3][6][11]Fast, non-destructive, and provides a unique fingerprint.Often insufficient for full structure determination on its own.

Part 2: Purity Assessment and Impurity Profiling

Purity is a critical quality attribute. Chromatographic techniques are the primary tools for separating the main compound from any process-related impurities or degradation products.

High-Performance Liquid Chromatography (HPLC)

Reversed-phase HPLC (RP-HPLC) is the most common and versatile method for the purity analysis of polar to moderately non-polar small molecules.[12][13][14]

Method Development Considerations:

  • Column Choice: A C18 column is a good starting point due to the aromatic nature of the molecule.[13][14]

  • Mobile Phase: A mixture of an aqueous buffer (e.g., ammonium acetate or phosphate) and an organic modifier (acetonitrile or methanol) is typical. The buffer is important for consistent peak shape of the basic azetidine moiety.

  • Detection: UV detection is ideal, as the methoxyphenyl group contains a strong chromophore. A photodiode array (PDA) detector can be used to assess peak purity.

  • Mass Spectrometry (LC-MS): Coupling the HPLC to a mass spectrometer allows for the identification of unknown impurity peaks based on their mass-to-charge ratio.[15][16][17]

Gas Chromatography (GC)

GC can be an alternative, particularly for volatile impurities. However, the hydrochloride salt form of the analyte is non-volatile. Derivatization to a more volatile form or analysis of the free base may be necessary, which adds complexity to the sample preparation.

Table 2: Comparison of Chromatographic Techniques for Purity Analysis

TechniquePrincipleBest Suited ForKey AdvantagesKey Disadvantages
RP-HPLC-UV/PDA Partitioning between a non-polar stationary phase and a polar mobile phase.Purity determination, impurity profiling, and quantification of non-volatile compounds.High resolution, robust, widely applicable.Requires soluble samples.
LC-MS HPLC separation followed by mass spectrometric detection.[15]Identifying unknown impurities and degradation products.Provides molecular weight information for each separated peak.More complex and expensive instrumentation.
GC-FID/MS Partitioning between a gaseous mobile phase and a liquid/solid stationary phase.Volatile impurities and residual solvents.High efficiency for volatile compounds.Not suitable for non-volatile salts without derivatization.[5]

Part 3: Assay and Quantitative Analysis

The assay determines the amount of the active substance in the material.

HPLC with External Standardization

Once a stability-indicating HPLC method is developed and validated, it can be used for assay determination. This involves creating a calibration curve from certified reference standards and quantifying the main peak in the sample against this curve.

Titration

For a hydrochloride salt, an acid-base titration is a classic and highly accurate method for determining the assay.[18] Potentiometric titration, where the endpoint is determined by a change in pH, is a precise way to quantify the amount of the hydrochloride salt present.

Experimental Protocols & Workflows

Workflow for Analytical Standard Establishment

The following diagram illustrates a logical workflow for the comprehensive analysis of a new batch of 3-(4-Methoxyphenyl)azetidine hydrochloride.

G cluster_0 Identity Confirmation cluster_1 Purity & Impurity Profiling cluster_2 Quantitative Analysis NMR NMR Spectroscopy (¹H, ¹³C) MS High-Resolution MS (ESI-TOF) IR FT-IR Spectroscopy HPLC_Dev RP-HPLC Method Development HPLC_Val Method Validation HPLC_Dev->HPLC_Val Impurity_ID Impurity Identification (LC-MS) HPLC_Val->Impurity_ID Assay Assay by HPLC HPLC_Val->Assay Titr Assay by Titration Sample Test Sample: 3-(4-Methoxyphenyl)azetidine HCl Sample->NMR Sample->MS Sample->IR Sample->HPLC_Dev Sample->Titr

Caption: Overall analytical workflow for 3-(4-Methoxyphenyl)azetidine HCl.

Protocol 1: RP-HPLC Method for Purity and Assay

Objective: To separate 3-(4-Methoxyphenyl)azetidine hydrochloride from potential impurities and to quantify its purity.

1. Instrumentation and Columns:

  • HPLC system with a quaternary pump, autosampler, column oven, and PDA detector.

  • Column: C18, 250 mm x 4.6 mm, 5 µm particle size.

2. Mobile Phase Preparation:

  • Mobile Phase A: 10 mM Ammonium Acetate in water, pH adjusted to 4.5 with acetic acid.

  • Mobile Phase B: Acetonitrile.

    • Rationale: The buffered aqueous phase ensures the ionization state of the azetidine nitrogen is consistent, leading to better peak shape. Acetonitrile is a common organic modifier providing good selectivity for aromatic compounds.

3. Chromatographic Conditions:

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 225 nm (or optimal wavelength determined by UV scan)

  • Injection Volume: 10 µL

  • Gradient Program:

    • 0-5 min: 10% B

    • 5-25 min: 10% to 90% B

    • 25-30 min: 90% B

    • 30.1-35 min: 10% B (re-equilibration)

    • Rationale: A gradient elution is used to ensure that both polar and non-polar impurities can be eluted and resolved from the main peak.

4. Sample and Standard Preparation:

  • Diluent: Water/Acetonitrile (50:50 v/v).

  • Standard Solution: Accurately weigh ~10 mg of reference standard into a 100 mL volumetric flask and dissolve in diluent (concentration ~0.1 mg/mL).

  • Sample Solution: Prepare the test sample at the same concentration as the standard.

5. System Suitability:

  • Inject the standard solution five times. The relative standard deviation (RSD) for the peak area should be ≤ 2.0%.

  • Tailing factor for the main peak should be between 0.8 and 1.5.

6. Calculation:

  • Calculate the percentage purity using the area percent method (assuming all impurities have a similar response factor) or by external standard quantification for the assay.

G cluster_prep Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis MobilePhase Prepare Mobile Phase (A: Buffered H₂O, B: ACN) Equilibrate Equilibrate C18 Column MobilePhase->Equilibrate SamplePrep Prepare Sample & Standard (~0.1 mg/mL in 50:50 H₂O/ACN) Inject Inject Sample/Standard SamplePrep->Inject Equilibrate->Inject Run Run Gradient Program Inject->Run Detect Detect at 225 nm Run->Detect Integrate Integrate Chromatogram Detect->Integrate Purity Calculate % Purity (Area Percent) Integrate->Purity

Caption: Experimental workflow for the RP-HPLC purity method.

Conclusion

The analytical characterization of 3-(4-Methoxyphenyl)azetidine hydrochloride requires a multi-faceted approach. A combination of spectroscopic techniques (NMR, MS, IR) is essential for absolute identity confirmation. Chromatographic methods, particularly gradient RP-HPLC, are the gold standard for purity determination and impurity profiling, offering high resolution and sensitivity. For assay, HPLC provides excellent precision, while classical titration serves as a reliable orthogonal method for the hydrochloride salt. By implementing the workflows and protocols outlined in this guide, researchers and drug development professionals can establish a robust and scientifically sound analytical standard for this important chemical entity, ensuring the quality and reliability of their work.

References

  • Ahmed, S.E., et al. (2025). Preparation and Characterization of New Azetidine Rings and Evaluation of Their Biological Activity. Advanced Journal of Chemistry, Section A, 9(1), 146-154. 19

  • Advanced Journal of Chemistry, Section A. (2026). Preparation and Characterization of New Azetidine Rings and Evaluation of Their Biological Activity. Sami Publishing Company. 2

  • ResearchGate. (2025). Synthesis, Identification and Assess the Biological and Laser Efficacy of New Compounds of Azetidine Derived from Benzidine. 11

  • Benchchem. (n.d.). A Comparative Crystallographic Guide to 3-Substituted Azetidine Derivatives. 20

  • ResearchGate. (2020). Synthesis, Characterization and Biological Evaluation of Azetidine Analogues and Related Compounds. 21

  • Supporting Information. (n.d.). 4

  • Varian Mercury plus. (n.d.). Experimental section General. 5

  • Chem-Impex. (n.d.). Azetidine hydrochloride. 18

  • Benchchem. (n.d.). Comparative Kinetic Analysis of Reactions Involving Azetidines: A Guide for Researchers. 22

  • PMC. (2024). A General and Scalable Method toward Enantioenriched C2-Substituted Azetidines Using Chiral tert-Butanesulfinamides. 23

  • Muthanna Journal of Pure Science. (2020). Synthesis, Identification and Assess the Biological and Laser Efficacy of New Compounds of Azetidine Derived from Benzidine. 6

  • ChemicalBook. (n.d.). 3-METHOXY-AZETIDINE(110925-17-2) 1H NMR spectrum. 7

  • Agilent. (2007). Fast LC/MS/MS Analytical Method with Alternating Column Regeneration for the Analysis of 125 Various Drugs and Their Metabolites. 15

  • PubChemLite. (n.d.). 3-(2-methoxyphenyl)azetidine hydrochloride (C10H13NO). 10

  • Waters. (n.d.). Robust and Rapid Method for Analysis of Active Pharmaceutical Ingredients in Multi-Component Cold and Flu Medication. 12

  • Ternes, T. A. (2001). Analytical methods for the determination of pharmaceuticals in aqueous environmental samples. Trends in Analytical Chemistry, 20(8), 419-434. 24

  • Chem-Impex. (n.d.). 3-Methoxy-azetidine hydrochloride. 25

  • ResearchGate. (n.d.). 1 H NMR spectrum of 3-(4-methoxyphenyl)-3,4-dihydro-2H- benzo[e][1][11]oxazine. 8

  • AiFChem. (n.d.). 1864016-65-8 | 3-[(4-methoxyphenyl)sulfonyl]azetidine hydrochloride. 26

  • University of Birmingham. (n.d.). Synthesis of azetidines and pyrrolidines: Towards medicinal chemistry and organocatalysis applications. 27

  • Heide, M., Reifenrath, J., Herrmann, A., & Engelhard, C. (2025). Fast and Sustainable Active Pharmaceutical Ingredient (API) Screening in Over-the-Counter and Prescription Drug Products by Surface-Assisted Plasma-Based Desorption/Ionization High-Resolution Mass Spectrometry. Analytical Methods. 16

  • Agilent. (n.d.). Plasma Metanephrines and 3-Methoxytyramine by LC/MS/MS. 17

  • PubChem. (n.d.). 3-([1,1'-Biphenyl]-4-ylmethoxy)azetidine. 28

  • Kuna, A. K., Ganapaty, S., & Radha, G. V. (2019). A Novel RP-HPLC Method for the Quantification of Azacitidine and Its Impurities in Active Pharmaceutical Ingredients and Pharma. Asian Journal of Pharmaceutical Analysis, 9(1), 1-6. 13

  • Muszalska, I., Ładowska, H., & Sabiniarz, A. (n.d.). HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL. Acta Poloniae Pharmaceutica-Drug Research. 14

  • ESA-IPB. (n.d.). Advanced NMR techniques for structural characterization of heterocyclic structures. 9

  • Agency for Toxic Substances and Disease Registry (ATSDR). (n.d.). ANALYTICAL METHODS. 29

Sources

Melting Point Determination of 3-(4-Methoxyphenyl)azetidine HCl: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

3-(4-Methoxyphenyl)azetidine Hydrochloride (CAS: 7606-35-1) is a critical strained-ring intermediate used in the synthesis of bioactive scaffolds for drug discovery. As a hydrochloride salt of a secondary amine, this compound exhibits complex thermal behavior, including potential sublimation, dehydration, and decomposition prior to or concurrent with melting.

This guide compares the two industry-standard methods for determining its melting point: Capillary Method (Optoelectronic) and Differential Scanning Calorimetry (DSC) . While the capillary method provides a quick "point-of-failure" check, this guide establishes DSC as the superior method for detailed characterization due to its ability to resolve phase transitions from decomposition events.

Technical Profile & Physicochemical Context

PropertySpecification
Compound Name 3-(4-Methoxyphenyl)azetidine Hydrochloride
CAS Number 7606-35-1
Molecular Formula C

H

NO

HCl
Molecular Weight 199.68 g/mol
Physical Form White to off-white crystalline solid
Structural Class Aryl-substituted azetidine (4-membered saturated heterocycle)
Thermal Challenge High lattice energy (salt) vs. Ring strain instability

Thermal Behavior Insight: Azetidine rings possess significant ring strain (~26 kcal/mol). When combined with an HCl counterion, the crystal lattice is stabilized, typically pushing the melting point into the 160°C – 220°C range. However, the onset of melting often triggers ring-opening polymerization or oxidative decomposition, making visual determination (capillary) subjective and error-prone.

Comparative Analysis: Capillary vs. DSC

The following analysis contrasts the traditional pharmacopeial method (Capillary) against the thermodynamic standard (DSC).

Method A: Capillary Melting Point (Automated Optoelectronic)
  • Principle: Light transmission changes are detected as the solid sample turns to liquid in a glass capillary.

  • Performance on Product: Often yields a wide range (e.g., 2-3°C spread) due to "browning" (decomposition) occurring before the clear point.

  • Verdict: Suitable for rapid purity checks (QC) but unreliable for thermodynamic characterization.

Method B: Differential Scanning Calorimetry (DSC)[2]
  • Principle: Measures the heat flow difference between the sample and a reference pan as a function of temperature.

  • Performance on Product: Clearly separates dehydration (broad endotherm <100°C), melting (sharp endotherm), and decomposition (exothermic baseline shift).

  • Verdict: The Gold Standard for 3-(4-Methoxyphenyl)azetidine HCl.

Head-to-Head Comparison Table
FeatureCapillary Method (Method A)DSC (Method B)
Primary Output Visual Melting Range (

-

)
Onset Temperature (

) & Enthalpy of Fusion (

)
Sample Requirement 2–5 mg1–3 mg
Precision ± 0.5 – 1.0 °C± 0.1 °C
Decomposition Handling Poor (Subjective visual interpretation)Excellent (Distinct exo/endothermic events)
Atmosphere Control Limited (Air)High (Inert Nitrogen/Argon purge)
Throughput High (3-6 samples/run)Low (1 sample/run)

Experimental Protocols

Protocol A: Automated Capillary Method (QC Routine)

Instrument: Mettler Toledo MP90 or Stanford Research Systems OptiMelt.

  • Preparation: Grind the sample into a fine powder. Fill a glass capillary to a height of 3–4 mm. Compact by tapping (avoid air pockets).

  • Parameters:

    • Start Temp: 150°C (approx. 20°C below expected range).

    • Ramp Rate: 1.0°C/min (Critical: faster rates lag the sensor).

    • Stop Temp: 230°C.

  • Observation: Record

    
     (first liquid meniscus) and 
    
    
    
    (complete clarity).
    • Note: If the sample turns brown/black before clearing, report as "Decomposition at [Temp]°C".

Protocol B: DSC Method (Characterization Standard)

Instrument: TA Instruments DSC2500 or Netzsch DSC 214 Polyma.

  • Calibration: Validate temperature and enthalpy using an Indium standard (

    
    ).
    
  • Sample Loading: Weigh 1.5–3.0 mg of 3-(4-Methoxyphenyl)azetidine HCl into a Tzero Aluminum Pan .

  • Encapsulation: Hermetically seal with a pinhole lid (allows escaping volatiles/HCl gas to prevent pan deformation).

  • Method:

    • Equilibrate: 40°C.

    • Ramp: 10°C/min to 250°C.

    • Purge Gas: Nitrogen at 50 mL/min.

  • Analysis: Integrate the main endothermic peak. The extrapolated onset temperature (

    
    ) is the reported melting point.
    

Decision Logic & Workflow Visualization

The following diagram illustrates the decision process for characterizing the melting point of labile salt intermediates like 3-(4-Methoxyphenyl)azetidine HCl.

MP_Determination Start Start: 3-(4-Methoxyphenyl)azetidine HCl CheckHydrate Check for Solvates/Hydrates (TGA or broad DSC <100°C) Start->CheckHydrate MethodChoice Select Method CheckHydrate->MethodChoice Capillary Method A: Capillary (Routine QC) MethodChoice->Capillary Speed Required DSC Method B: DSC (R&D / Validation) MethodChoice->DSC Accuracy Required ResultCap Result: Visual Range Risk: 'Browning' obscures Tm Capillary->ResultCap ResultDSC Result: Thermodynamic Tm (Extrapolated Onset) DSC->ResultDSC Analysis Compare with Analog (3-Phenylazetidine HCl: ~186-189°C) ResultCap->Analysis ResultDSC->Analysis

Caption: Workflow for selecting the optimal melting point determination method based on accuracy vs. speed requirements.

Expected Results & Validation Data

Since specific literature values for the 4-methoxy derivative (CAS 7606-35-1) are proprietary or sparse, validation relies on structural analogs.

  • Reference Standard (Analog): 3-Phenylazetidine Hydrochloride (CAS 91245-56-6).

    • Literature Melting Point: 186–189°C [1].

    • Behavior: Crystalline solid, stable at RT, decomposes upon melting.

  • Predicted Range for Product: The electron-donating methoxy group at the para position typically increases polarizability but may slightly lower lattice energy compared to the unsubstituted phenyl ring due to steric factors.

    • Expected Range: 170°C – 200°C .

    • Warning Sign: If the capillary reading is <150°C, suspect significant impurities (free base presence) or hydration.

Interpretation of DSC Thermogram
  • Baseline Flat (50–150°C): Indicates anhydrous, pure material.

  • Sharp Endotherm (Onset ~180°C): The true melting event.

  • Immediate Exotherm (Post-Melting): Decomposition of the azetidine ring (ring-opening).

References

  • Sigma-Aldrich. (n.d.). 3-ethyl-3-phenylazetidine hydrochloride Product Specification. Retrieved from

  • Google Patents. (1972). US3668196A - 3-azetidinols. Retrieved from

  • CymitQuimica. (n.d.). 3-(4-Methoxyphenyl)azetidine hydrochloride Product Page. Retrieved from

  • PubChem. (n.d.). 3-(4-Nitrophenyl)azetidine hydrochloride (Analog Structure Comparison). Retrieved from

  • Mettler Toledo. (n.d.). Thermal Analysis of Pharmaceuticals: DSC & TGA. Retrieved from

Safety Operating Guide

A Guide to the Safe Disposal of 3-(4-Methoxyphenyl)azetidine Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Disclaimer: This guide provides general procedures for the safe disposal of chemical waste, based on established laboratory safety principles. As of the last update, a specific Safety Data Sheet (SDS) for 3-(4-Methoxyphenyl)azetidine hydrochloride was not available through our searches. Therefore, the hazard profile of this compound has been inferred from structurally similar azetidine derivatives and general chemical safety data. It is imperative that you consult your institution's Environmental Health & Safety (EHS) department for specific disposal protocols and comply with all local, state, and federal regulations.

Understanding the Compound and Potential Hazards

Core Principles of Chemical Waste Management

The disposal of any laboratory chemical is governed by a set of core principles designed to protect researchers, support staff, and the environment. These principles are mandated by regulatory bodies such as the U.S. Environmental Protection Agency (EPA) and the Occupational Safety and Health Administration (OSHA).[3][4]

  • Classification and Segregation: The first step in proper waste management is the correct classification and segregation of chemical waste.[5] Incompatible wastes must never be mixed, as this can lead to dangerous reactions.[6] For instance, acids should be kept separate from bases, and oxidizing agents from flammable materials.[6]

  • Use of Approved Containers: Chemical waste must be stored in containers that are compatible with the material.[3][5] For example, corrosive wastes should not be stored in metal containers.[7] Containers must be in good condition, free from leaks, and have secure, tight-fitting lids.[4][8]

  • Clear and Detailed Labeling: Proper labeling is crucial for safe handling and disposal.[5] All waste containers must be clearly labeled with the words "Hazardous Waste," the full chemical name of the contents, and the approximate percentages of each component.[4][9] The date of accumulation should also be included.[5]

  • Regulatory Compliance: All chemical waste disposal must adhere to local, regional, and national regulations.[3][5] In the United States, the Resource Conservation and Recovery Act (RCRA) provides the framework for hazardous waste management.[3]

Personal Protective Equipment (PPE)

When handling 3-(4-Methoxyphenyl)azetidine hydrochloride for disposal, appropriate personal protective equipment is essential. This includes:

  • Eye Protection: Safety glasses or chemical splash goggles.[10]

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile).[10]

  • Body Protection: A laboratory coat.

  • Respiratory Protection: If there is a risk of generating dust, a NIOSH-approved respirator may be necessary.[1][11]

Disposal Workflow for 3-(4-Methoxyphenyl)azetidine Hydrochloride

The following workflow outlines the step-by-step process for the disposal of 3-(4-Methoxyphenyl)azetidine hydrochloride.

  • Treat as Hazardous: Given the lack of specific data, treat 3-(4-Methoxyphenyl)azetidine hydrochloride as hazardous waste.

  • Segregate Solid Waste: Keep solid waste separate from liquid waste.[6] Collect any solid residue of the compound, along with any contaminated consumables (e.g., weigh boats, contaminated paper towels), in a designated solid hazardous waste container.

  • Segregate Liquid Waste: If the compound is in solution, collect it in a designated liquid hazardous waste container. Do not mix with other incompatible waste streams.[6]

  • Select Appropriate Containers: Use a container that is in good condition, compatible with the chemical, and has a secure lid.[4][8] For solid waste, a sealable plastic bag or a labeled container is appropriate.[1] For liquid waste, use a labeled, leak-proof bottle.

  • Do Not Overfill: Leave at least 10% headspace in liquid waste containers to allow for expansion.[8]

  • Attach a Hazardous Waste Label: As soon as you begin collecting waste, affix a hazardous waste label to the container.[7]

  • Complete the Label: Clearly write the full chemical name, "3-(4-Methoxyphenyl)azetidine hydrochloride," and list any other components of the waste stream with their approximate percentages.[4][9]

  • Satellite Accumulation Area (SAA): Store the labeled waste container in a designated SAA, which should be at or near the point of generation and under the control of laboratory personnel.[7][9]

  • Segregated Storage: Ensure the waste container is stored with other compatible materials.[8]

  • Secondary Containment: It is good practice to use secondary containment to prevent the spread of material in case of a leak.[3]

  • Contact EHS: Once the waste container is full, or as per your institution's guidelines, contact your Environmental Health & Safety department to arrange for pickup and disposal.[4]

  • Licensed Disposal: Your institution will work with a licensed hazardous waste disposal company to ensure the material is managed and disposed of in compliance with all regulations.[5]

Spill and Emergency Procedures

In the event of a spill:

  • Alert Personnel: Notify others in the immediate area.

  • Assess the Spill: Determine the extent of the spill and whether you can safely clean it up. For large or highly hazardous spills, evacuate the area and contact your institution's emergency response team.

  • Don Appropriate PPE: Before cleaning up a small spill, put on the necessary personal protective equipment.

  • Contain and Clean: For a solid spill, carefully sweep or vacuum the material and place it in a labeled hazardous waste container.[1][12] Avoid generating dust.[1] For a liquid spill, absorb the material with an inert absorbent (e.g., vermiculite, sand) and place it in the hazardous waste container.

  • Decontaminate: Clean the spill area thoroughly.

  • Dispose of Cleanup Materials: All materials used for cleanup should be disposed of as hazardous waste.[4]

Data Summary Table

ParameterRecommendationSource(s)
Hazard Classification Assumed hazardous; potential skin and eye irritant.[1][2]
Personal Protective Equipment (PPE) Safety glasses/goggles, chemical-resistant gloves, lab coat. Respirator if dust is generated.[1][10]
Waste Container Type Compatible, sealed container (e.g., polyethylene for solids, glass or polyethylene for liquids).[3][4][5]
Waste Labeling "Hazardous Waste," full chemical name, and percentage of components.[4][7][9]
Storage Location Designated and signed Satellite Accumulation Area (SAA).[7][9]
Spill Cleanup Use dry methods for solids to avoid dust. Use absorbent for liquids. Dispose of cleanup materials as hazardous waste.[1][4]

Disposal Decision Workflow

DisposalWorkflow A Identify Waste: 3-(4-Methoxyphenyl)azetidine hydrochloride B Is this a solid or liquid waste stream? A->B C Solid Waste: Collect in a labeled, compatible solid waste container. B->C Solid D Liquid Waste: Collect in a labeled, compatible liquid waste container. B->D Liquid E Label container with 'Hazardous Waste' and full chemical name. C->E D->E F Store in a designated Satellite Accumulation Area (SAA). E->F G Is the container full? F->G H Contact Environmental Health & Safety (EHS) for pickup. G->H Yes I Continue to accumulate waste safely in SAA. G->I No

Caption: Decision workflow for the proper disposal of 3-(4-Methoxyphenyl)azetidine hydrochloride.

References

  • Hazardous Chemical Waste Management Guidelines - Columbia | Research. (n.d.). Retrieved from [Link]

  • Laboratory Chemical Waste Handling and Disposal Guidelines - University of Canterbury. (2025, March 21). Retrieved from [Link]

  • Chemical Waste Disposal in the Laboratory: Safe and Effective Solutions - Labor Security System. (n.d.). Retrieved from [Link]

  • How to Ensure Safe Chemical Waste Disposal in Laboratories - Daniels Health. (2025, May 21). Retrieved from [Link]

  • Good Laboratory Practices: Waste Disposal - SCION Instruments. (2025, January 21). Retrieved from [Link]

  • Guidelines: Handling and Disposal of Chemicals - Purdue Engineering. (n.d.). Retrieved from [Link]

  • Hazardous Waste Disposal Procedures - Environmental Health and Safety. (n.d.). Retrieved from [Link]

  • Safe Disposal of Hazardous Chemical Waste - Kansas State University. (n.d.). Retrieved from [Link]

  • Chemical and Hazardous Waste | Harvard Environmental Health and Safety. (n.d.). Retrieved from [Link]

  • Material Safety Data Sheet. (2022, August 14). Retrieved from [Link]

  • SAFETY DATA SHEET - MarkHerb. (n.d.). Retrieved from [Link]

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.